Anticancer agent 112
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H32ClN7O |
|---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
6-chloro-N-[(2-ethyl-3-methylimidazol-4-yl)methyl]-N-methyl-2-[6-methyl-5-[2-(methylamino)ethylamino]-2-pyridinyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C27H32ClN7O/c1-6-26-31-15-19(35(26)5)16-34(4)27(36)21-14-25(33-23-8-7-18(28)13-20(21)23)24-10-9-22(17(2)32-24)30-12-11-29-3/h7-10,13-15,29-30H,6,11-12,16H2,1-5H3 |
InChI Key |
YJFLQKMHIPQYFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(N1C)CN(C)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=NC(=C(C=C4)NCCNC)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Anticancer Agent PT-112: A Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent PT-112, chemically known as R,R-1,2 cyclohexanediamine-pyrophosphato-platinum(II), is a novel platinum-pyrophosphate conjugate demonstrating significant potential in oncology.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and multifaceted biological activity. It is designed to serve as a detailed resource for researchers and drug development professionals, offering insights into its mechanism of action, experimental validation, and therapeutic promise. PT-112 is currently under investigation in Phase 2 clinical trials for metastatic castration-resistant prostate cancer and thymic epithelial tumors.[1][3]
Chemical Structure and Physicochemical Properties
PT-112 is a platinum(II) complex featuring a pyrophosphate ligand and a chiral R,R-1,2-cyclohexanediamine ligand. This unique composition distinguishes it from traditional platinum-based chemotherapeutics and contributes to its distinct pharmacological profile.
Chemical Name: R,R-1,2 cyclohexanediamine-pyrophosphato-platinum(II)
Molecular Formula: C6H14N2O7P2Pt
Chemical Structure: (A 2D representation of the chemical structure is provided below. The platinum atom is centrally coordinated to the nitrogen atoms of the cyclohexanediamine ligand and oxygen atoms of the pyrophosphate ligand.)
(Note: A 2D chemical structure image would be inserted here in a full whitepaper. As a text-based AI, a visual representation cannot be directly generated.)
A key feature of PT-112 is the pyrophosphate ligand, which is believed to enhance the molecule's pharmacokinetic and pharmacodynamic properties, including its tendency to accumulate in bone.[1]
Table 1: Physicochemical Properties of PT-112
| Property | Value | Reference |
| Molecular Weight | 485.22 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in aqueous solutions | [4] |
Biological Activity and Mechanism of Action
PT-112 exerts its anticancer effects through a pleiotropic mechanism of action, primarily centered on the induction of immunogenic cell death (ICD).[1][3][5] Unlike conventional platinum agents that primarily target DNA, PT-112's activity is less reliant on DNA damage, potentially circumventing common resistance mechanisms.[6]
The core mechanism involves the induction of stress in the endoplasmic reticulum (ER) and mitochondria of cancer cells.[1] This leads to a cascade of events culminating in the release of damage-associated molecular patterns (DAMPs), which in turn stimulates an anti-tumor immune response.[1][5]
Induction of Immunogenic Cell Death (ICD)
PT-112 is a potent inducer of ICD, a form of cancer cell death that activates an adaptive immune response against the tumor.[1][3][5] This process is characterized by the release of DAMPs, including calreticulin (CRT) exposure on the cell surface, and the secretion of ATP and high mobility group box 1 (HMGB1).[1] These molecules act as signals to recruit and activate dendritic cells, leading to the presentation of tumor antigens and the subsequent activation of T-cell mediated immunity.
Endoplasmic Reticulum and Mitochondrial Stress
The induction of ICD by PT-112 is mechanistically linked to the induction of ER and mitochondrial stress.[1] PT-112 has been shown to cause:
-
ER Stress: Leading to the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), a key indicator of the integrated stress response.[1]
-
Mitochondrial Dysfunction: Characterized by increased mitochondrial mass, production of reactive oxygen species (ROS), and changes in mitochondrial membrane polarization.[1][5] This dysfunction also leads to the release of mitochondrial DNA (mtDNA) into the cytosol, a potent immunogenic signal.[1][5]
Inhibition of Ribosomal Biogenesis
A key upstream event in PT-112's mechanism of action is the inhibition of ribosomal biogenesis.[1][7] This leads to nucleolar stress, which is a likely driver of the observed organelle stresses and subsequent ICD.[1]
Modulation of Signaling Pathways
PT-112 has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival. These include:
-
JAK/STAT Signaling: PT-112 significantly inhibits the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[6]
-
NF-κB Signaling: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is also inhibited by PT-112.[6][7]
The inhibition of these pathways contributes to the overall anti-proliferative and pro-apoptotic effects of PT-112.
Quantitative Data: In Vitro Cytotoxicity
PT-112 has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, with some exhibiting high sensitivity to the agent.
Table 2: IC50 Values of PT-112 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| AGS | Gastric Adenocarcinoma | 0.287 |
| MDAMB415 | Breast Carcinoma | 222.14 |
| HCT116 | Colon Carcinoma | Dose-dependent inhibition observed |
| CT26 | Colorectal Carcinoma | Significant proliferation inhibition |
| L929dt | Murine Fibrosarcoma (glycolytic) | High sensitivity |
| L929 | Murine Fibrosarcoma (OXPHOS) | Lower sensitivity |
Note: The IC50 values are derived from a study on 121 human cancer cell lines, with the full table available in the cited literature.[1] The data for HCT116, CT26, and L929 cell lines are qualitative descriptions from the provided search results.[8]
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the activity of PT-112. For detailed, specific protocols, readers are encouraged to consult the original research publications.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is proportional to the number of viable cells.
-
General Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of PT-112 for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Apoptosis Detection (Flow Cytometry for Caspase-3 Activation)
Flow cytometry can be used to quantify the percentage of apoptotic cells by detecting the activation of effector caspases, such as caspase-3.
-
Principle: Activated caspase-3 is a key mediator of apoptosis. Specific antibodies that recognize the cleaved, active form of caspase-3 can be used to label apoptotic cells.
-
General Protocol:
-
Treat cells with PT-112 for the desired time.
-
Harvest and fix the cells.
-
Permeabilize the cells to allow antibody entry.
-
Incubate the cells with a primary antibody specific for cleaved caspase-3.
-
Incubate with a fluorescently labeled secondary antibody.
-
Analyze the cells by flow cytometry to determine the percentage of cells positive for cleaved caspase-3.
-
Signaling Pathway Analysis (Western Blotting)
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
-
Principle: Proteins are separated by gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
General Protocol:
-
Lyse PT-112-treated and control cells to extract proteins.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated STAT3, NF-κB subunits).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by PT-112 and a general experimental workflow for its characterization.
Caption: PT-112 Mechanism of Action.
Caption: PT-112 Inhibition of Key Signaling Pathways.
Caption: General Experimental Workflow for PT-112.
Preclinical Pharmacokinetics
Preclinical studies in mice have provided initial insights into the pharmacokinetic profile of PT-112. A notable characteristic is its tendency to accumulate in the lungs, liver, and bones.[1] This biodistribution pattern may have implications for its therapeutic efficacy in tumors located in these organs. Further detailed pharmacokinetic studies are ongoing to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion
PT-112 is a promising novel anticancer agent with a unique chemical structure and a multifaceted mechanism of action. Its ability to induce immunogenic cell death through the induction of organelle stress and inhibition of ribosomal biogenesis sets it apart from conventional platinum-based drugs. The potent in vitro cytotoxicity against a wide range of cancer cell lines, coupled with its distinct signaling pathway modulation, underscores its therapeutic potential. This technical guide provides a foundational understanding of PT-112 for the scientific community, encouraging further investigation into its clinical applications and the refinement of its therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of Paclitaxel
Disclaimer: The term "Anticancer agent 112" did not correspond to a publicly identifiable chemical entity. Therefore, this guide details the synthesis and purification of Paclitaxel (Taxol®), a widely recognized and extensively documented anticancer agent, to fulfill the user's request for a comprehensive technical overview.
Paclitaxel is a potent diterpenoid compound used in the treatment of various cancers.[1] Its complex molecular structure, featuring a unique [6-8-6-4] fused ring system with 11 stereocenters, has made its synthesis a significant challenge and a landmark achievement in organic chemistry.[2] This guide provides an in-depth overview of the primary methods for synthesizing and purifying Paclitaxel, tailored for researchers and professionals in drug development.
Part 1: Synthesis of Paclitaxel
The production of Paclitaxel has evolved from initial extraction from the bark of the Pacific yew tree (Taxus brevifolia), a process that was inefficient and ecologically unsustainable, to more viable and scalable methods.[1] Currently, the main sources for commercial Paclitaxel are semi-synthesis and plant cell culture.[3]
Total Synthesis
The total synthesis of Paclitaxel is a complex, multi-step process that, while a significant academic achievement, is generally not considered commercially viable due to low overall yields and high costs.[2] The first successful total syntheses were reported in 1994 by the research groups of Robert A. Holton and K.C. Nicolaou.[1][2] Since then, several other research groups have developed unique synthetic routes.[2][4][5]
Most total synthesis strategies are convergent, involving the synthesis of key fragments of the molecule which are then coupled together. A common approach involves the synthesis of the baccatin III core, followed by the attachment of the C-13 side chain.[1]
Table 1: Comparison of Selected Total Synthesis Routes for Paclitaxel
| Research Group | Year Reported | Key Strategy / Precursor(s) | Number of Steps | Overall Yield |
| Holton | 1994 | Formation of AB ring via epoxy alcohol cleavage; C ring by Dieckmann condensation.[2] | ~46 | Not specified |
| Nicolaou | 1994 | Shapiro reaction to couple A and C rings; McMurry coupling to form the B ring.[2] | ~49 | Not specified |
| Baran | 2020 | Two-phase divergent synthesis from a tricyclic intermediate.[4] | Not specified | Not specified |
| Li | 2021 | Convergent approach with reductive cyclization to form the B ring.[2][5] | 21 | 0.118%[2] |
Semi-Synthesis from Baccatin III and 10-Deacetylbaccatin III (10-DAB)
The most commercially important method for producing Paclitaxel is semi-synthesis.[3] This approach utilizes advanced precursors, primarily 10-deacetylbaccatin III (10-DAB), which can be extracted in relatively high quantities from the needles and twigs of various yew species (Taxus baccata), a renewable resource.[3][6] 10-DAB is then chemically converted to Paclitaxel.
The general workflow for the semi-synthesis of Paclitaxel from 10-DAB involves the protection of certain hydroxyl groups, attachment of the side chain, and subsequent deprotection.
This protocol is a generalized representation based on common semi-synthetic strategies.
-
Preparation of the Side Chain Acid: The N-benzoyl-β-phenylisoserine side chain is prepared and protected. For instance, reacting the corresponding β-lactam with a protecting group.
-
Esterification Reaction:
-
To a stirred emulsion of the protected side chain acid in anhydrous toluene, add 1 equivalent of 4-Dimethylaminopyridine (DMAP) and 4 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC).
-
Stir the mixture under an argon atmosphere for 5 minutes.
-
Add a solution of 7-TES-baccatin III in anhydrous toluene to the reaction mixture.
-
Continue stirring at room temperature for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture to remove dicyclohexylurea (DCU).
-
Wash the filtrate with aqueous acid (e.g., 0.5 N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected Paclitaxel derivative.
-
-
Deprotection:
-
Dissolve the purified, protected Paclitaxel derivative in a suitable solvent (e.g., acetonitrile).
-
Add a deprotecting agent, such as hydrofluoric acid (HF) in pyridine, at a low temperature (e.g., 0°C).
-
Stir the reaction until the deprotection is complete (monitored by TLC).
-
-
Final Purification:
-
Quench the reaction carefully and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final product by recrystallization or further chromatography to obtain Paclitaxel of high purity.
-
Below is a diagram illustrating the general workflow for the semi-synthesis of Paclitaxel.
References
- 1. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 2. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel [mdpi.com]
- 4. The Baran Synthesis of Paclitaxel (Taxol®) [organic-chemistry.org]
- 5. The Li Synthesis of Paclitaxel (Taxol®) [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling Anticancer Agent 112: A Technical Whitepaper on the Discovery and Origin of PT-112
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of oncology, the quest for novel therapeutic agents with unique mechanisms of action and favorable safety profiles is perpetual. "Anticancer agent 112" has emerged from patent literature as a compound of significant interest. This agent is scientifically identified as PT-112 , a first-in-class small molecule conjugate of pyrophosphate and a platinum(II) moiety. Developed by Promontory Therapeutics, PT-112 represents a departure from traditional platinum-based chemotherapeutics, exhibiting a distinct mechanism of action that leads to immunogenic cell death (ICD) and boasts a unique biodistribution profile.[1][2][3][4] This technical guide provides an in-depth overview of the discovery, origin, and core scientific principles of PT-112, tailored for professionals in cancer research and drug development.
Discovery and Origin
PT-112, initially referred to as "this compound" in patent WO2020198567, is a novel chemical entity designed to overcome the limitations of conventional platinum-based drugs, such as toxicity and acquired resistance.[1] Its design as a pyrophosphate-platinum conjugate is a key innovation. The pyrophosphate component confers a property known as osteotropism, leading to higher drug concentrations in bone tissue.[2] This makes PT-112 a particularly promising candidate for cancers that originate in or metastasize to the bone, such as metastatic castration-resistant prostate cancer (mCRPC) and multiple myeloma.[2][3][5]
Quantitative Data on Efficacy
The anti-cancer activity of PT-112 has been evaluated across a broad range of cancer cell lines and in preclinical and clinical studies.
In Vitro Cytotoxicity
PT-112 has demonstrated potent cytostatic and cytotoxic effects against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined after 72 hours of exposure, showcase a wide spectrum of sensitivity.
| Cancer Type | Cell Line | IC50 (µM) |
| Gastric Adenocarcinoma | AGS | 0.287 |
| Breast Carcinoma | MDAMB415 | 222.14 |
| Various Histologies | Mean of 121 cell lines | ~20-40 (histology dependent) |
| Table 1: In Vitro Cytotoxicity of PT-112 in Human Cancer Cell Lines. Data compiled from studies on a panel of 121 human cancer cell lines.[1] |
Preclinical In Vivo Efficacy
In preclinical mouse models, PT-112 has shown significant tumor growth inhibition. Studies in immunocompetent mouse models of breast and colorectal cancer have demonstrated that PT-112 can establish long-term immunological anti-cancer memory.[2] Furthermore, PT-112 exhibits synergistic effects when combined with immune checkpoint inhibitors, such as PD-1/PD-L1 blockade, leading to enhanced tumor control.[1][2]
Clinical Pharmacokinetics
A Phase I study (NCT02266745) in patients with advanced solid tumors provided initial pharmacokinetic data for PT-112. The study established a recommended Phase 2 dose (RP2D) of 360 mg/m².[6] Pharmacokinetic parameters were found to be dose-proportional, with target Cmax and AUC levels achieved.[7]
| Parameter | Observation |
| Dose Proportionality | PK parameters were dose-proportional across the tested dose levels (12-300mg/m²).[7] |
| Target Exposure | Target Cmax and AUC levels were achieved with a constant volume of distribution (VD).[7] |
| Recommended Phase 2 Dose | 360 mg/m²[6] |
| Table 2: Summary of Clinical Pharmacokinetic Observations for PT-112 from the Phase I Study (NCT02266745).[7][6] |
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
PT-112's primary mechanism of action is the inhibition of ribosomal biogenesis (RiBi) , which leads to nucleolar stress.[3][5][6] This disruption of ribosome production is particularly detrimental to cancer cells, which have a high demand for protein synthesis to sustain their rapid growth and proliferation. The inhibition of RiBi is a central event that triggers a cascade of downstream cellular stresses, ultimately culminating in immunogenic cell death.
Signaling Pathways Modulated by PT-112
The following diagram illustrates the key signaling pathways affected by PT-112:
References
- 1. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zaguan.unizar.es [zaguan.unizar.es]
- 3. A Phase I, Open-Label Study Evaluating the Safety, Pharmacokinetics, and Clinical Effects of Intravenously Administered PT-112 Injection in Subjects with Advanced Solid Tumors [mdanderson.org]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I study of PT-112, a novel pyrophosphate-platinum immunogenic cell death inducer, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
Unveiling the Target and Mechanism of Anticancer Agent PT-112: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anticancer agent PT-112 is a first-in-class pyrophosphate-platinum conjugate demonstrating a novel mechanism of action that distinguishes it from traditional platinum-based chemotherapies. This technical guide provides an in-depth exploration of the target identification and validation of PT-112, focusing on its ability to induce immunogenic cell death (ICD). Summarized quantitative data from in vitro and in vivo studies, detailed experimental protocols for mechanism validation, and diagrams of the core signaling pathways are presented to offer a comprehensive resource for the scientific community.
Introduction: A Novel Platinum Agent
PT-112 is a novel chemical entity that chelates platinum with a pyrophosphate moiety. This unique structure results in a distinct biodistribution, including a propensity to accumulate in bone (osteotropism), and a mechanism of action that circumvents common resistance pathways associated with conventional platinum drugs.[1] Preclinical and clinical studies have shown that PT-112 is a potent inducer of immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-cancer immune response.[1][2][3] This guide details the scientific evidence and methodologies used to identify and validate the unique anticancer properties of PT-112.
Target Identification: Inducing Immunogenic Cell Death
The primary anticancer mechanism of PT-112 is the induction of immunogenic cell death (ICD). This process is initiated by cellular stress pathways, leading to the release of damage-associated molecular patterns (DAMPs) that alert the immune system to the presence of dying cancer cells.
Core Mechanism: Ribosomal Biogenesis Inhibition and Organelle Stress
Recent studies have elucidated that PT-112's mode of action begins with the inhibition of ribosomal biogenesis (RiBi). This disruption leads to nucleolar stress, characterized by the rapid relocation of nucleolar proteins like NPM1 to the nucleoplasm.[4] This initial insult triggers a cascade of stress responses within the cancer cell, primarily affecting the endoplasmic reticulum (ER) and mitochondria.[4]
The resulting ER and mitochondrial stress are key contributors to the immunogenic nature of PT-112-induced cell death. This cascade of events culminates in the release of DAMPs, which are crucial for activating an adaptive immune response against the tumor.
Key Signaling Pathways
The signaling pathway of PT-112-induced ICD is a multi-step process involving initial cellular stress followed by the emission of immunogenic signals.
Target Validation: In Vitro and In Vivo Evidence
The anticancer activity of PT-112 has been validated through extensive in vitro and in vivo studies, demonstrating its broad efficacy and confirming its mechanism of action.
In Vitro Cytotoxicity
PT-112 has demonstrated potent cytostatic and cytotoxic effects across a wide range of human cancer cell lines. A comprehensive screening against 121 human cancer cell lines revealed a broad spectrum of sensitivity, with IC50 values ranging from the sub-micromolar to the higher micromolar range after 72 hours of exposure.[2]
Table 1: In Vitro Cytotoxicity of PT-112 in Selected Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| AGS | Gastric Adenocarcinoma | 0.287 |
| HCT-116 | Colon Carcinoma | 0.5 - 1.0 |
| NCI-H460 | Large Cell Lung Carcinoma | 0.821 |
| A549 | Lung Carcinoma | 1.353 |
| PC-3 | Prostate Adenocarcinoma | 2.112 |
| DU-145 | Prostate Carcinoma | 2.553 |
| SK-MEL-28 | Malignant Melanoma | 3.149 |
| MCF7 | Breast Adenocarcinoma | 6.131 |
| OVCAR-3 | Ovary Adenocarcinoma | 10.33 |
| MDA-MB-415 | Breast Carcinoma | 222.14 |
Source: Data compiled from published studies.[2][5]
In Vivo Efficacy in Xenograft Models
The antitumor effects of PT-112 have been confirmed in various preclinical xenograft models. Administration of PT-112 has been shown to significantly inhibit tumor growth and, in some models, leads to tumor regression.[6] These in vivo studies are crucial for validating the therapeutic potential of PT-112 and have provided the rationale for its clinical development.[7]
Table 2: Summary of In Vivo Efficacy of PT-112 in Preclinical Models
| Model | Cancer Type | Key Findings |
| Syngeneic Mouse Models | Various Solid Tumors | - Synergizes with PD-1/PD-L1 blockade.[2][3] - Induces systemic anti-tumor immune responses (abscopal effect).[3][8] |
| Human Tumor Xenografts | Prostate Cancer (mCRPC) | - Evidence of anti-cancer activity.[6] - Tumor volume reductions and PSA declines.[6] |
| Patient-Derived Xenografts (PDX) | Various Solid Tumors | - Demonstrates efficacy in models that recapitulate human tumor heterogeneity. |
Source: Data compiled from preclinical studies and clinical trial reports.[2][3][6][8]
Experimental Protocols for Target Validation
Validating the ICD-inducing mechanism of PT-112 requires specific assays to detect the hallmark DAMPs. Below are detailed protocols for the key experiments.
Experimental Workflow for ICD Marker Detection
Protocol for Calreticulin Exposure by Flow Cytometry
Objective: To quantify the surface exposure of calreticulin (CRT) on PT-112-treated cancer cells.
Materials:
-
PT-112 treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Primary antibody: Anti-Calreticulin antibody
-
Secondary antibody: Fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after PT-112 treatment. Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).
-
Primary Antibody Staining: Resuspend the cell pellet in FACS buffer containing the anti-calreticulin primary antibody at the manufacturer's recommended dilution. Incubate for 30-60 minutes on ice, protected from light.
-
Washing: Wash the cells twice with ice-cold FACS buffer to remove unbound primary antibody.
-
Secondary Antibody Staining: Resuspend the cell pellet in FACS buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes on ice, protected from light.
-
Washing: Wash the cells twice with ice-cold FACS buffer.
-
Viability Staining: Resuspend the final cell pellet in FACS buffer containing a viability dye (e.g., DAPI at 1 µg/ml) just before analysis.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the live cell population (viability dye-negative) and quantify the fluorescence intensity of the secondary antibody to determine the level of surface CRT exposure.
Protocol for Extracellular ATP Release Assay
Objective: To measure the concentration of ATP released into the cell culture supernatant following PT-112 treatment.
Materials:
-
Supernatant from PT-112 treated and control cells
-
Luminescence-based ATP determination kit (e.g., containing luciferase and D-luciferin)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Sample Collection: After treatment with PT-112, carefully collect the cell culture supernatant. It is recommended to centrifuge the supernatant (e.g., at 500 x g for 5 minutes) to pellet any detached cells and debris.
-
Assay Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate containing luciferase and D-luciferin.
-
Reaction Setup: In an opaque-walled 96-well plate, add a defined volume of the collected supernatant (e.g., 50 µL).
-
Reagent Addition: Add the prepared ATP assay reagent to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-15 minutes) to allow the luminescent signal to stabilize.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Quantification: Calculate the ATP concentration in the samples by comparing the luminescence readings to a standard curve generated with known ATP concentrations.
Protocol for Extracellular HMGB1 Release by ELISA
Objective: To quantify the amount of High Mobility Group Box 1 (HMGB1) protein released into the cell culture supernatant.
Materials:
-
Supernatant from PT-112 treated and control cells
-
HMGB1 ELISA kit (human or mouse, as appropriate)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Collection: Collect cell culture supernatants as described for the ATP assay. Store samples at -80°C if not used immediately.
-
ELISA Protocol: Follow the manufacturer's protocol for the specific HMGB1 ELISA kit. A general procedure is as follows:
-
Add standards and samples to the wells of the pre-coated microplate.
-
Incubate to allow HMGB1 to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for HMGB1.
-
Incubate and wash.
-
Add streptavidin-HRP (Horse Radish Peroxidase).
-
Incubate and wash.
-
Add a TMB substrate solution, which will develop a color in proportion to the amount of bound HMGB1.
-
Stop the reaction with a stop solution.
-
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of HMGB1 in the samples by plotting a standard curve using the provided standards.
Conclusion and Future Directions
Anticancer agent PT-112 has been robustly identified and validated as a potent inducer of immunogenic cell death. Its unique mechanism, initiated by the inhibition of ribosomal biogenesis and subsequent organelle stress, distinguishes it from other platinum-based agents and offers a promising therapeutic strategy, particularly for immunologically "cold" tumors. The comprehensive data from in vitro and in vivo studies provide a strong foundation for its ongoing clinical development in various solid tumors, including metastatic castration-resistant prostate cancer and thymic epithelial tumors.[6][9][10]
Future research will likely focus on identifying predictive biomarkers for PT-112 sensitivity and exploring rational combination therapies that can further enhance its immunomodulatory effects. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to advancing novel cancer immunotherapies.
References
- 1. Phase I study of PT-112, a novel pyrophosphate-platinum immunogenic cell death inducer, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. PT-112 Induces Mitochondrial Stress and Immunogenic Cell Death, Targeting Tumor Cells with Mitochondrial Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Promontory Therapeutics Announces Preliminary Data from the National Cancer Institute Phase 2 Clinical Trial of PT-112 in Thymoma and Thymic Carcinoma at 2023 ASCO Annual Meeting [prnewswire.com]
- 10. Promontory Therapeutics Announces Early Phase 2 Clinical Trial Data From the National Cancer Institute, Demonstrating PT-112's Immune Activation in Thymic Epithelial Tumors - BioSpace [biospace.com]
Technical Whitepaper: A Guide to the In Vitro Cytotoxicity of Anticancer Agent 112 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Anticancer agent 112" is a placeholder term used for illustrative purposes in this guide. As of the latest literature review, it does not correspond to a specifically defined and publicly documented therapeutic compound. The data, protocols, and pathways described herein are representative examples intended to serve as a technical template for researchers evaluating novel anticancer compounds.
Abstract
This document provides a comprehensive technical overview of the methodologies used to assess the in vitro cytotoxicity of a novel compound, designated here as "this compound." It includes a standardized data presentation format for summarizing cytotoxic potency, a detailed experimental protocol for a common colorimetric cytotoxicity assay, and visual diagrams of both the experimental workflow and a key signaling pathway implicated in cancer cell apoptosis. The objective is to furnish drug development professionals with a robust framework for the preliminary evaluation of new chemical entities.
Cytotoxic Potency (IC50) Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a cytotoxic compound. It represents the concentration of the agent required to inhibit the growth of 50% of a cancer cell population in vitro. The data below are hypothetical and illustrate how to present IC50 values for "this compound" following a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.25 |
| HeLa | Cervical Adenocarcinoma | 2.50 |
| A549 | Lung Carcinoma | 5.10 |
| HepG2 | Hepatocellular Carcinoma | 3.80 |
| PC-3 | Prostate Adenocarcinoma | 1.95 |
| HCT116 | Colorectal Carcinoma | 4.20 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[2] The quantity of formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[3]
3.1 Materials and Reagents
-
Target cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
3.2 Step-by-Step Procedure
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete culture medium.
-
Perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" in complete culture medium from the stock solution. A typical concentration range might be 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no treatment" control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 650 nm can be used to subtract background noise.[2]
-
3.3 Data Analysis
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log-transformed concentration of "this compound".
-
Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.
Visualized Experimental Workflow and Biological Pathway
Diagrams created using Graphviz provide a clear visual representation of complex processes. The following diagrams adhere to a strict color palette and contrast rules for maximum clarity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Hypothetical p53-mediated apoptotic signaling pathway.
References
BO-112 as a TLR3 Agonist in Cancer Immunotherapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BO-112 is a synthetic, double-stranded RNA (dsRNA) formulated with polyethylenimine that acts as a potent Toll-like receptor 3 (TLR3) agonist, as well as an activator of MDA5 and RIG-I.[1][2][3] By mimicking a viral infection within the tumor microenvironment, intratumorally administered BO-112 initiates a robust innate and subsequent adaptive immune response. This mechanism has shown promise in "remodeling" immunologically "cold" tumors into "hot" tumors, thereby overcoming resistance to checkpoint inhibitors.[4] This guide provides a comprehensive overview of BO-112, detailing its mechanism of action, summarizing key preclinical and clinical data, and providing detailed experimental protocols and signaling pathway diagrams to support further research and development in the field of cancer immunotherapy.
Introduction to BO-112
BO-112 is a nanoplexed formulation of polyinosinic:polycytidylic acid (poly I:C), a well-known TLR3 agonist.[1][5] The formulation with polyethylenimine is designed to enhance its stability and facilitate cellular uptake.[3] Administered directly into the tumor, BO-112 is being investigated as a therapeutic agent to resensitize tumors to anti-PD-1 treatment by improving antigen presentation, enhancing T-cell infiltration, and increasing MHC-I and PD-L1 expression by the tumor itself.
Mechanism of Action: TLR3 Agonism and Immune Activation
BO-112 exerts its antitumor effects primarily through the activation of the TLR3 signaling pathway within the endosomes of immune cells, particularly dendritic cells (DCs), and also directly within cancer cells.[1][4] TLR3 activation can trigger apoptotic pathways directly in tumor cells.[6]
The TLR3 Signaling Pathway
Upon binding of BO-112, TLR3 dimerizes and recruits the adaptor protein Toll/IL-1 receptor (TIR) domain-containing adapter-inducing interferon-β (TRIF).[7][8] This initiates a downstream signaling cascade that bifurcates into two main branches:
-
IRF3 Activation and Type I Interferon Production: TRIF interacts with TRAF3, leading to the activation of the kinases TBK1 and IKKε.[9][10] These kinases then phosphorylate and activate the transcription factor IRF3, which dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α and IFN-β).[8][9]
-
NF-κB Activation and Pro-inflammatory Cytokine Production: TRIF also recruits TRAF6 and the kinase RIP1, leading to the activation of the IKK complex.[7][8] This results in the phosphorylation and degradation of IκBα, allowing the transcription factor NF-κB to translocate to the nucleus and drive the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[7][9]
The production of type I interferons is crucial for the cross-priming of antigen-specific CD8+ T cells by dendritic cells, a key step in generating a potent antitumor adaptive immune response.[1]
Preclinical Data
BO-112 has demonstrated significant antitumor activity in various preclinical syngeneic mouse tumor models, both as a monotherapy and in combination with other immunotherapies.
In Vivo Efficacy
Intratumoral injection of BO-112 has been shown to control the growth of injected tumors and, in some cases, induce systemic antitumor immunity leading to the regression of distant, untreated tumors (abscopal effect).[11][12]
| Tumor Model | Treatment | Key Findings | Reference |
| MC38 (Colon Carcinoma) | BO-112 (50 µg, intratumoral) | Complete regression of 60-100% of injected tumors.[11] | [11] |
| MC38 (Colon Carcinoma) | BO-112 + anti-PD-1 | Drastically reduced primary tumor weight.[13] | [13] |
| 4T1 (Breast Carcinoma) | BO-112 (50 µg, intratumoral) | Significantly reduced tumor metastasis.[1] | [1] |
| 4T1 (Breast Carcinoma) | BO-112 + anti-PD-1 | Drastically reduced primary tumor weight.[13] | [13] |
| B16-OVA (Melanoma) | BO-112 + STING agonist + anti-PD-1 | 50% of mice rejected both treated and untreated tumors.[11] | [11] |
| B16-OVA (Melanoma) | BO-112 + Radiotherapy | Synergistic reduction in viable cells in clonogenic assays.[14] | [14] |
In Vitro Studies
In vitro studies have demonstrated that BO-112 can directly induce cancer cell death.
| Assay | Cell Lines | Key Findings | Reference |
| Clonogenic Assay | TS/A (Breast Cancer), B16-OVA (Melanoma) | BO-112 in combination with irradiation synergized to reduce the fraction of viable cells.[14] | [14] |
| Cell Viability Assay | Various human tumor cell lines | BO-112 induces cell death. |
Note: Specific IC50 values were not available in the reviewed literature.
Clinical Data: The SPOTLIGHT-203 Trial
The efficacy and safety of BO-112 in combination with pembrolizumab were evaluated in the Phase II SPOTLIGHT-203 clinical trial (NCT04570332) in patients with advanced melanoma resistant to anti-PD-1 therapy.[4]
Study Design
-
Population: 42 patients with advanced/metastatic unresectable melanoma with confirmed progressive disease on prior anti-PD-1 therapy.[15]
-
Treatment: Intratumoral BO-112 (up to 2 mg) once weekly for 7 weeks, then every 3 weeks, combined with intravenous pembrolizumab (200 mg) every 3 weeks.[15]
-
Primary Endpoint: Objective Response Rate (ORR) by RECIST 1.1.[15]
Efficacy Results
| Endpoint | Value | 95% Confidence Interval | Reference |
| Objective Response Rate (ORR) | 25% | 12.7% to 41.2% | [4] |
| Complete Response (CR) | 10% | [4] | |
| Partial Response (PR) | 15% | [4] | |
| Stable Disease (SD) | 40% | ||
| Median Progression-Free Survival (PFS) | 3.7 months | 2.2 to 9.2 months | [4] |
| Median Overall Survival (OS) | Not Reached | 9.9 to Not Reached | [4] |
| 24-month OS Rate | 54% | [4] |
Safety Profile
The combination of BO-112 and pembrolizumab was well-tolerated.
| Adverse Event (AE) Category | Incidence | Details | Reference |
| Grade ≥3 AEs | 38.1% | 4 patients (9.5%) had drug-related Grade ≥3 AEs. | [15] |
| Treatment-related Deaths | 0 | [15] | |
| Most Common AEs (any grade) | Asthenia (61.9%), Pyrexia (45.2%), Diarrhea (30.9%) | [15] |
Experimental Protocols
In Vivo Murine Tumor Model
This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with intratumoral BO-112.
Protocol:
-
Cell Culture: Culture syngeneic tumor cells (e.g., MC38, 4T1) in appropriate media and conditions.[1]
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in sterile PBS or saline. Count viable cells using a hemocytometer.
-
Tumor Implantation: Subcutaneously inject 4 x 10⁵ MC38 cells or 5 x 10⁴ 4T1 cells into the flank of syngeneic mice (e.g., C57BL/6 for MC38, BALB/c for 4T1).[1][13]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements. Begin treatment when tumors reach a volume of approximately 50-80 mm³.[1]
-
Treatment:
-
Endpoint Analysis: Monitor tumor volume and animal well-being. At the experimental endpoint, euthanize mice and excise tumors for further analysis (e.g., flow cytometry, histology).
In Vitro Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and proliferate into colonies after treatment.[16][17][18][19][20]
Protocol:
-
Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line and seed a low, predetermined number of cells into multi-well plates.
-
Treatment: After cell attachment, treat the cells with varying concentrations of BO-112, with or without other agents like radiation.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 1-3 weeks), ensuring the medium is changed as needed.
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a solution such as a 1:7 mixture of acetic acid and methanol.
-
Stain the fixed colonies with a 0.5% crystal violet solution.
-
-
Colony Counting: Count the number of colonies (defined as a cluster of at least 50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction to determine the effect of the treatment on cell survival.
In Vivo Bioluminescence Imaging
This method is used to non-invasively monitor tumor growth and metastasis in real-time using luciferase-expressing tumor cells.[6][11][21][22][23]
Protocol:
-
Cell Line Preparation: Use a tumor cell line that has been genetically engineered to express a luciferase reporter gene.
-
Tumor Implantation: Establish tumors in mice as described in the in vivo model protocol.
-
Substrate Injection: Anesthetize the tumor-bearing mouse and intraperitoneally inject a solution of D-luciferin (e.g., 150 mg/kg).[11]
-
Imaging: Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Spectrum) and acquire bioluminescent images. Capture sequential images to determine the peak of the bioluminescent signal.[11]
-
Data Analysis: Quantify the bioluminescent signal (photon flux) from the tumor region to assess tumor burden over time.
Conclusion
BO-112 represents a promising intratumoral immunotherapy that leverages the power of TLR3 agonism to induce a potent antitumor immune response. Preclinical data robustly supports its mechanism of action and efficacy, particularly in combination with other immunotherapies. The positive results from the SPOTLIGHT-203 trial in a difficult-to-treat patient population underscore its clinical potential. The detailed protocols and pathway information provided in this guide are intended to facilitate further research into BO-112 and other TLR3 agonists, with the ultimate goal of developing more effective cancer immunotherapies.
References
- 1. dadun.unav.edu [dadun.unav.edu]
- 2. A Role for the Adaptor Proteins TRAM and TRIF in Toll-like Receptor 2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BO-112 by Highlight Therapeutics for Basal Cell Carcinoma (Basal Cell Epithelioma): Likelihood of Approval [pharmaceutical-technology.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Intratumoral co-injection of the poly I:C-derivative BO-112 and a STING agonist synergize to achieve local and distant anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 7. Recruitment of TLR adapter TRIF to TLR4 signaling complex is mediated by the second helical region of TRIF TIR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | TRIF-dependent signaling and its role in liver diseases [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 12. Intratumoral co-injection of the poly I:C-derivative BO-112 and a STING agonist synergize to achieve local and distant anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intratumoral neoadjuvant immunotherapy based on the BO-112 viral RNA mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intratumoral BO-112 in combination with radiotherapy synergizes to achieve CD8 T-cell-mediated local tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intratumoral BO-112 With Pembrolizumab in Anti–PD-1–Resistant Melanoma - The ASCO Post [ascopost.com]
- 16. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 17. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 18. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Qualitative in vivo Bioluminescence Imaging [bio-protocol.org]
- 22. Qualitative in vivo Bioluminescence Imaging [en.bio-protocol.org]
- 23. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
Ivonescimab (AK112): A Technical Guide to a First-in-Class Bispecific Antibody Targeting PD-1 and VEGF-A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivonescimab (AK112) is a novel, first-in-class tetravalent bispecific antibody engineered to simultaneously target Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor-A (VEGF-A).[1][2][3] This dual-targeting mechanism is designed to overcome the limitations of single-agent immunotherapies and anti-angiogenic treatments by concurrently inhibiting tumor-induced immunosuppression and pathological angiogenesis.[4][5] The unique molecular architecture of Ivonescimab facilitates a cooperative binding mechanism, leading to enhanced avidity and functional activity in the tumor microenvironment (TME), where both PD-1 and VEGF-A are often co-expressed and upregulated.[1][6][7] This document provides an in-depth technical overview of Ivonescimab, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and relevant biological pathways.
Molecular Structure and Mechanism of Action
Ivonescimab is a humanized IgG1 bispecific antibody with a tetravalent structure, meaning it possesses four antigen-binding sites.[1][2] This design allows for the simultaneous binding to two molecules of PD-1 and two molecules of VEGF-A. A key feature of Ivonescimab is its cooperative binding capability; the presence of VEGF enhances its binding affinity to PD-1, and conversely, binding to PD-1 enhances its affinity for VEGF.[1][6] This results in preferential accumulation and activity within the TME, where both targets are abundant. Furthermore, Ivonescimab incorporates an Fc-silent region, which abrogates FcγR/IIIa binding, thereby minimizing antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP) activities to enhance its safety profile.[6][7]
The dual blockade of PD-1 and VEGF-A by Ivonescimab results in a multi-pronged anti-tumor effect:
-
Immune Checkpoint Inhibition: By binding to PD-1 on T-cells, Ivonescimab blocks the interaction with its ligands, PD-L1 and PD-L2, on tumor cells.[8] This action abrogates the inhibitory signal, leading to the reactivation and proliferation of tumor-specific T-cells and enhanced cytotoxic T-lymphocyte (CTL)-mediated tumor cell lysis.[8]
-
Anti-Angiogenesis: The binding of Ivonescimab to VEGF-A prevents its interaction with VEGF receptors (VEGFRs) on endothelial cells.[8] This inhibits downstream signaling pathways, leading to the suppression of tumor angiogenesis, normalization of the tumor vasculature, and a reduction in tumor growth and metastasis.[1][8]
-
Synergistic Effects: The inhibition of VEGF signaling can also modulate the tumor immune microenvironment, making it more favorable for an anti-tumor immune response.[9] For instance, VEGF is known to promote the expression of PD-1 on tumor-infiltrating CD8+ T-cells.[10] By neutralizing VEGF, Ivonescimab may further enhance the efficacy of PD-1 blockade.
Quantitative Data Summary
Preclinical Data
| Parameter | Value | Experimental Context | Reference |
| Binding Affinity (KD) to PD-1 | >10-fold enhanced affinity in the presence of VEGF | In vitro binding assays | [4][6][7] |
| Binding Affinity (KD) to VEGF-A | >4-fold enhanced affinity in the presence of PD-1 | In vitro binding assays | [1] |
| In vivo Tumor Growth Inhibition | Statistically significant, dose-dependent anti-tumor response | hPBMC-humanized murine HCC827 and U87MG tumor models | [4][6] |
Clinical Trial Data (Advanced Non-Small Cell Lung Cancer - NSCLC)
| Trial Identifier | Phase | Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| NCT04736823 (Cohort 1, 1L Squamous) | II | Ivonescimab + Chemotherapy | 76.9% | Not Reached (6-month PFS rate: 86.2%) | [11] |
| NCT04736823 (Cohort 2, EGFR-mutated, failed TKI) | II | Ivonescimab + Chemotherapy | 68.4% | 8.3 months | [11] |
| NCT04736823 (Cohort 3, failed chemo/PD-1) | II | Ivonescimab + Chemotherapy | 40.0% | Not Reached (6-month PFS rate: 71.1%) | [11] |
| HARMONi-A (NCT05184712) | III | Ivonescimab + Chemotherapy vs. Chemotherapy alone | 50.6% vs. 35.4% | Hazard Ratio: 0.46 | [12] |
Experimental Protocols
Antigen Binding Activity Assessment
-
Enzyme-Linked Immunosorbent Assay (ELISA): Recombinant human PD-1 or VEGF-A protein is coated onto microtiter plates. Following blocking, serial dilutions of Ivonescimab are added. The binding is detected using a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. Absorbance is measured to determine the binding affinity.[4][7]
-
Bio-Layer Interferometry (Octet BLI): Biotinylated PD-1 or VEGF-A is immobilized on streptavidin biosensors. The binding kinetics of Ivonescimab, both in the presence and absence of the other target protein, are measured in real-time by detecting changes in the interference pattern of light reflected from the biosensor surface. This allows for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).[7]
-
Flow Cytometry: To assess binding to cell-surface PD-1, PD-1-expressing cells (e.g., transfected Jurkat cells) are incubated with varying concentrations of Ivonescimab.[2] The binding is detected using a fluorescently labeled secondary antibody, and the mean fluorescence intensity is quantified using a flow cytometer.[2]
Signaling Pathway Blockade Assays
-
Luciferase Reporter Cell Assays:
-
PD-1/PD-L1 Blockade: Engineered cells expressing PD-1 and a luciferase reporter gene under the control of a T-cell activation-responsive promoter are co-cultured with PD-L1 expressing cells.[2][4] The ability of Ivonescimab to block the PD-1/PD-L1 interaction is measured by the increase in luciferase activity.[2][4]
-
VEGF Signaling Blockade: Cells expressing a VEGF receptor and a luciferase reporter gene linked to a downstream signaling element are stimulated with VEGF in the presence of varying concentrations of Ivonescimab. The inhibition of VEGF signaling is quantified by the reduction in luciferase activity.[6]
-
In Vivo Anti-Tumor Activity
-
Humanized Mouse Models: Immunodeficient mice (e.g., SCID/Beige) are engrafted with human peripheral blood mononuclear cells (hPBMCs) to reconstitute a human immune system.[4][7] These mice are then implanted with human tumor cell lines such as HCC827 (lung adenocarcinoma) or U87MG (glioblastoma).[4][7] Mice are treated with Ivonescimab, a control antibody, or vehicle, and tumor growth is monitored over time. Tumor volume is calculated using the formula (L x W2)/2, where L is the longest diameter and W is the shortest diameter.[4][7]
Signaling Pathways and Experimental Workflows
Caption: PD-1 signaling pathway leading to T-cell inhibition.
Caption: VEGF signaling pathway promoting angiogenesis.
Caption: Dual inhibitory mechanism of action of Ivonescimab (AK112).
Caption: Workflow for in vivo anti-tumor efficacy studies.
Conclusion
Ivonescimab (AK112) represents a significant advancement in the field of immuno-oncology, offering a novel, dual-targeting approach to cancer therapy.[1] Its unique tetravalent structure and cooperative binding mechanism provide for enhanced potency and potentially improved safety compared to combination therapies.[4][13] Preclinical and clinical data have demonstrated promising anti-tumor activity across various solid tumors, particularly in non-small cell lung cancer.[9][11][14] The ongoing and future clinical investigations will further delineate the therapeutic potential of Ivonescimab and its role in the evolving landscape of cancer treatment.
References
- 1. What is the mechanism of action of Ivonescimab? [synapse.patsnap.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ak112 - My Cancer Genome [mycancergenome.org]
- 9. AK112, a novel PD-1/VEGF bispecific antibody, in combination with chemotherapy in patients with advanced non-small cell lung cancer (NSCLC): an open-label, multicenter, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, Pharmacokinetics, and Pharmacodynamics Evaluation of Ivonescimab, a Novel Bispecific Antibody Targeting PD‐1 and VEGF, in Chinese Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase II study of AK112 (PD-1/VEGF bispecific) in combination with chemotherapy in patients with advanced non-small cell lung cancer. - ASCO [asco.org]
- 12. Phase 3 Clinical Study of AK112 for NSCLC Patients [clin.larvol.com]
- 13. smmttx.com [smmttx.com]
- 14. researchgate.net [researchgate.net]
Preclinical Profile of ABSK112: A Novel CNS-Penetrant HER2 Inhibitor
For Immediate Release to the Scientific Community
This technical guide provides an in-depth overview of the preclinical data for ABSK112, a potent and selective small molecule inhibitor of HER2. The data presented herein demonstrates ABSK112's significant anti-tumor activity in HER2-driven cancer models, both as a monotherapy and in combination with other targeted agents. This document is intended for researchers, scientists, and drug development professionals interested in the next generation of HER2-targeted therapies.
Executive Summary
ABSK112 is a novel, orally bioavailable, central nervous system (CNS)-penetrant HER2 inhibitor with a favorable selectivity profile, notably sparing wild-type EGFR. Preclinical investigations have revealed its potent anti-proliferative effects in HER2-overexpressing cancer cell lines and significant tumor growth inhibition in various xenograft models, including intracranial models, highlighting its potential for treating HER2-positive cancers with brain metastases. Synergistic anti-tumor effects were observed when ABSK112 was combined with the antibody-drug conjugate, trastuzumab deruxtecan (T-DXd).
In Vitro Activity
ABSK112 has demonstrated potent and selective inhibitory activity against HER2-driven cancer cell lines.
Cellular Proliferation Assays
The anti-proliferative activity of ABSK112 was assessed across a panel of HER2-driven and wild-type EGFR-dependent cancer cell lines.
Table 1: Anti-proliferative Activity of ABSK112 in Cancer Cell Lines
| Cell Line | HER2 Status | EGFR Status | IC50 (nM) |
| BT474 | High | Wild-Type | Data not publicly available |
| NCI-N87 | High | Wild-Type | Data not publicly available |
| Ba/F3-HER2 | Engineered | - | Data not publicly available |
| A431 | Low | Wild-Type | Minimal effect |
| NCI-H292 | Low | Wild-Type | Minimal effect |
| NCI-H358 | Low | Wild-Type | Minimal effect |
| Ba/F3-EGFR | Engineered | Wild-Type | Minimal effect |
Data summarized from AACR Annual Meeting 2025, Abstract LB240.[1]
Target Engagement and Selectivity
The on-target potency of ABSK112 and its selectivity for HER2 over wild-type EGFR were confirmed through phosphorylation assays.
Table 2: Inhibition of HER2 and EGFR Phosphorylation
| Target | Cell Line | Inhibition |
| p-HER2 | HER2-driven cell lines | Potent Inhibition |
| p-EGFR | Wild-type EGFR-dependent cell lines | Minimal Inhibition |
Data summarized from AACR Annual Meeting 2025, Abstract LB240.[1]
In Vivo Efficacy
The anti-tumor efficacy of orally administered ABSK112 was evaluated in various xenograft models.
Subcutaneous Xenograft Models
ABSK112 demonstrated significant tumor regression in HER2-positive subcutaneous xenograft models.
Table 3: Anti-tumor Efficacy of ABSK112 in Subcutaneous Xenograft Models
| Model | Treatment | Dosage | Tumor Growth Inhibition (%) |
| BT474 | ABSK112 Monotherapy | Well-tolerated doses | Significant tumor regression |
| NCI-N87 | ABSK112 Monotherapy | Well-tolerated doses | Significant tumor regression |
| HER2+ Model | ABSK112 + T-DXd | Data not publicly available | Synergistic anti-tumor effects |
| HER2-low Model | ABSK112 + T-DXd | Data not publicly available | Synergistic anti-tumor effects |
Data summarized from AACR Annual Meeting 2025, Abstract LB240.[1]
Intracranial Xenograft Model
To assess its CNS-penetrant properties, ABSK112 was evaluated in an intracranial xenograft model.
Table 4: Anti-tumor Efficacy of ABSK112 in an Intracranial Xenograft Model
| Model | Treatment | Dosage | Outcome |
| NCI-N87 | ABSK112 Monotherapy | Data not publicly available | Strong anti-tumor efficacy |
| NCI-N87 | ABSK112 + T-DXd | Data not publicly available | Enhanced anti-tumor efficacy |
Data summarized from AACR Annual Meeting 2025, Abstract LB240.[1]
Experimental Protocols
While detailed protocols for the preclinical evaluation of ABSK112 have not been publicly disclosed, the following are generalized methodologies typical for the experiments described.
Cell Proliferation Assay
HER2-driven (BT474, NCI-N87) and EGFR-dependent (A431, NCI-H292, NCI-H358) cancer cell lines, along with engineered Ba/F3 cells, were likely seeded in 96-well plates.[1] Cells were then treated with increasing concentrations of ABSK112 for a period of 72 to 120 hours. Cell viability was assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®. IC50 values were then calculated from the dose-response curves.
Western Blot Analysis for Phosphorylation
Cells were treated with ABSK112 for a short period (e.g., 2-4 hours) before lysis. Protein concentrations of the lysates were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against phosphorylated HER2 (p-HER2), total HER2, phosphorylated EGFR (p-EGFR), and total EGFR. Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using a chemiluminescence detection system.
Xenograft Studies
Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID) were inoculated subcutaneously with HER2-positive cancer cells (BT474 or NCI-N87). For the intracranial model, NCI-N87 cells were stereotactically injected into the brains of the mice.[1] Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. ABSK112 was administered orally at specified doses and schedules. Tumor volumes were measured regularly with calipers. For combination studies, trastuzumab deruxtecan (T-DXd) was administered intravenously. At the end of the study, tumors were excised and weighed.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of ABSK112 on the HER2 signaling pathway.
Experimental Workflow
Caption: Generalized workflow for the preclinical evaluation of ABSK112.
Conclusion
The preclinical data for ABSK112 strongly support its development as a novel therapeutic agent for HER2-positive solid tumors. Its potent and selective HER2 inhibition, coupled with its ability to penetrate the CNS and synergize with other HER2-targeted therapies, addresses significant unmet medical needs, particularly for patients with brain metastases. Further clinical evaluation of ABSK112 is warranted to translate these promising preclinical findings into patient benefits.[1][2]
References
Methodological & Application
Application Notes and Protocols for Anticancer Agent PT-112
For Researchers, Scientists, and Drug Development Professionals
Introduction
PT-112 is a novel platinum-pyrophosphate conjugate that has demonstrated significant anticancer activity in a range of preclinical models. Its mechanism of action is distinct from traditional platinum-based chemotherapeutics, primarily inducing immunogenic cell death (ICD). This process involves the induction of cellular stress, including ribosomal biogenesis inhibition, nucleolar stress, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction.[1] The release of damage-associated molecular patterns (DAMPs) upon PT-112-induced cell death stimulates an antitumor immune response, making it a promising agent for cancer immunotherapy.[1][2]
These application notes provide a comprehensive overview of the in vitro application of PT-112, including detailed protocols for cell culture treatment and subsequent analysis of its effects on cancer cells.
Data Presentation
The cytotoxic effects of PT-112 have been evaluated across a wide variety of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values after 72 hours of treatment.
| Cell Line | Histology | IC50 (µM) |
| AGS | Gastric Adenocarcinoma | 0.287 |
| NCI-H460 | Lung Large Cell Carcinoma | 0.5 |
| A549 | Lung Carcinoma | 1.2 |
| HT-29 | Colon Adenocarcinoma | 1.5 |
| HCT-116 | Colon Carcinoma | 2.1 |
| PC-3 | Prostate Adenocarcinoma | 2.5 |
| DU-145 | Prostate Carcinoma | 3.0 |
| MCF7 | Breast Adenocarcinoma | 5.0 |
| MDA-MB-231 | Breast Adenocarcinoma | 7.5 |
| OVCAR-3 | Ovarian Adenocarcinoma | 8.0 |
| SK-OV-3 | Ovarian Adenocarcinoma | 10.0 |
| U-87 MG | Glioblastoma | 12.0 |
| A498 | Kidney Carcinoma | 15.0 |
| PANC-1 | Pancreatic Carcinoma | 20.0 |
| MDAMB415 | Breast Carcinoma | 222.14 |
Data adapted from a study evaluating PT-112 across 121 human cancer cell lines.[1]
The following table provides an example of quantitative data on the induction of apoptosis, as measured by caspase-3 activation in prostate cancer cell lines after treatment with 10 µM PT-112.
| Cell Line | Treatment Duration | % Cleaved Caspase-3 Positive Cells |
| DU-145 | 24h | ~15% |
| DU-145 | 48h | ~30% |
| DU-145 | 72h | ~45% |
| LNCaP-C4 | 24h | ~10% |
| LNCaP-C4 | 48h | ~25% |
| LNCaP-C4 | 72h | ~40% |
Data are approximated from graphical representations in the cited literature.[3]
Experimental Protocols
Preparation of PT-112 Stock Solution
It is recommended to prepare a stock solution of PT-112 in dimethyl sulfoxide (DMSO).
Materials:
-
PT-112 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of PT-112 powder.
-
In a sterile microcentrifuge tube, dissolve the PT-112 powder in an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Gently vortex or pipette to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired final concentration in cell culture medium. The final DMSO concentration in the cell culture should be kept below 0.5% to avoid solvent-induced cytotoxicity.[4]
Cell Culture Treatment with PT-112
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (specific to the cell line)
-
PT-112 stock solution
-
Sterile cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed the cancer cells in a multi-well plate or flask at a density that will allow for logarithmic growth during the treatment period.
-
Incubate the cells overnight to allow for attachment and recovery.
-
The following day, prepare the desired concentrations of PT-112 by diluting the stock solution in fresh, complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of PT-112. Include a vehicle control (medium with the same final concentration of DMSO as the highest PT-112 concentration).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of PT-112.
Materials:
-
Cells treated with PT-112 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with PT-112
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest the cells (including any floating cells in the medium) and transfer them to flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with PT-112
-
PBS
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Harvest the cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cells with PBS and resuspend the pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Visualizations
Caption: Signaling pathway of PT-112 leading to immunogenic cell death.
Caption: Experimental workflow for PT-112 cell culture treatment and analysis.
References
"Anticancer agent 112" for inducing immunogenic cell death
An in-depth guide to understanding and evaluating the potential of "Anticancer agent 112" to induce immunogenic cell death (ICD) is presented here for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, detailed experimental protocols, and data presentation guidelines to assess the efficacy of this novel therapeutic agent in triggering a tumor-specific immune response.
Application Notes
Introduction to Immunogenic Cell Death (ICD)
Immunogenic cell death is a unique form of regulated cell death that stimulates an adaptive immune response against dead-cell antigens.[1][2][3] Unlike apoptosis, which is generally immunologically silent, ICD is characterized by the emission of damage-associated molecular patterns (DAMPs).[3] These molecules act as adjuvants, promoting the maturation of dendritic cells (DCs) and the subsequent priming of tumor-specific T cells, thereby transforming an immunologically "cold" tumor into a "hot" one.[2][3] Key hallmarks of ICD include the surface exposure of calreticulin (CRT), the release of adenosine triphosphate (ATP), and the passive release of high mobility group box 1 (HMGB1).[1][4]
"this compound": A Novel Candidate for ICD Induction
"this compound" is a novel quinoline derivative with potent anti-cancer properties, as identified in patent WO2020198567.[5][6] Its potential to induce immunogenic cell death is a critical area of investigation for its application in cancer immunotherapy. By triggering ICD, "this compound" could not only directly kill tumor cells but also vaccinate the host against their recurrence, leading to durable anti-tumor immunity.
Key Characteristics of ICD Relevant to "this compound"
-
Antigenicity: The release of tumor-associated antigens (TAAs) from dying cancer cells.[7]
-
Adjuvanticity: The release of DAMPs that stimulate an innate immune response.[7]
-
Immune Priming: The subsequent activation of T cells leading to a systemic anti-tumor response.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to evaluate the ICD-inducing capacity of "this compound".
In Vitro Assessment of ICD Hallmarks
This protocol outlines the steps to measure the three main DAMPs associated with ICD in cancer cell lines treated with "this compound".
a. Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., murine colon carcinoma CT26, or human osteosarcoma U2OS) in appropriate media.
-
Seed cells in multi-well plates at a predetermined density.
-
Treat cells with a dose range of "this compound" for various time points (e.g., 24, 48, 72 hours). Include a positive control (e.g., Doxorubicin) and a negative control (untreated cells).
b. Analysis of Calreticulin (CRT) Exposure:
-
After treatment, gently harvest the cells.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Incubate the cells with a fluorescently labeled anti-CRT antibody.
-
Analyze the cells by flow cytometry to quantify the percentage of CRT-positive cells.
c. Measurement of ATP Release:
-
Collect the cell culture supernatants at different time points after treatment.
-
Use a luciferin-based ATP assay kit to measure the concentration of extracellular ATP.
-
Measure luminescence using a luminometer.
d. Detection of HMGB1 Release:
-
Collect cell culture supernatants.
-
Quantify the amount of HMGB1 in the supernatant using an ELISA kit according to the manufacturer's instructions.
In Vivo Vaccination Assay
This assay determines if the cell death induced by "this compound" can elicit a protective anti-tumor immune response in a prophylactic setting.
-
Treat cancer cells (e.g., CT26) in vitro with "this compound" to induce cell death.
-
Inject the dying tumor cells subcutaneously into one flank of immunocompetent mice (e.g., BALB/c).
-
As a control, inject mice with untreated, viable tumor cells or vehicle.
-
After 7-14 days, challenge the mice with a subcutaneous injection of live tumor cells in the opposite flank.
-
Monitor tumor growth in the challenged flank over time. A delay or complete lack of tumor growth in the mice vaccinated with "this compound"-treated cells indicates the induction of a protective immune response.
In Vivo Combination Therapy Studies
Evaluate the synergistic effect of "this compound" with immune checkpoint inhibitors (ICIs).
-
Establish tumors in immunocompetent mice by subcutaneously injecting a suitable cancer cell line.
-
Once tumors are established, randomize mice into four treatment groups:
-
Vehicle control
-
"this compound" alone
-
Immune checkpoint inhibitor (e.g., anti-PD-1 antibody) alone
-
"this compound" in combination with the immune checkpoint inhibitor
-
-
Monitor tumor growth and survival of the mice.
-
At the end of the study, tumors can be excised for immunophenotyping by flow cytometry to analyze the infiltration of immune cells (e.g., CD8+ T cells, dendritic cells).
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro ICD Marker Expression
| Treatment Group | CRT Exposure (% positive cells) | Extracellular ATP (nM) | Extracellular HMGB1 (ng/mL) |
| Untreated Control | |||
| "this compound" (Low Dose) | |||
| "this compound" (High Dose) | |||
| Positive Control (Doxorubicin) |
Table 2: In Vivo Vaccination Assay - Tumor Incidence
| Vaccination Group | Number of Mice with Tumors / Total Mice |
| Untreated Cells | |
| "this compound"-Treated Cells | |
| Vehicle Control |
Table 3: In Vivo Combination Therapy - Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | 0% | |
| "this compound" | ||
| Anti-PD-1 Antibody | ||
| "this compound" + Anti-PD-1 Ab |
Visualizations
Signaling Pathway of Immunogenic Cell Death
Caption: Signaling pathway of immunogenic cell death induced by "this compound".
Experimental Workflow for In Vivo Vaccination Assay
Caption: Experimental workflow for the in vivo vaccination assay.
Logical Relationship of Combination Therapy
Caption: Logical relationship of combination therapy with "this compound" and ICIs.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical application of immunogenic cell death inducers in cancer immunotherapy: turning cold tumors hot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical application of immunogenic cell death inducers in cancer immunotherapy: turning cold tumors hot [frontiersin.org]
- 4. Immunogenic Cell Death in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 抗癌试剂 | MCE [medchemexpress.cn]
- 7. Frontiers | Immunotherapies inducing immunogenic cell death in cancer: insight of the innate immune system [frontiersin.org]
Application Notes and Protocols: Lentiviral Vectors for CAR T Cell Engineering Targeting Mesothelin in Synergy with Anticancer Agent 112
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Chimeric Antigen Receptor (CAR) T cell therapy represents a paradigm shift in oncology, offering a potent and targeted approach to cancer treatment. This document provides detailed protocols and application notes for the generation of CAR T cells directed against Mesothelin (MSLN), a tumor-associated antigen overexpressed in a variety of solid tumors, including mesothelioma, pancreatic, and ovarian cancers. These CAR T cells are designed for investigational use in combination with "Anticancer agent 112" (also known as PT-112), a novel platinum-pyrophosphate conjugate that induces immunogenic cell death (ICD).
The central hypothesis is that the induction of ICD by this compound will create a pro-inflammatory tumor microenvironment, enhancing the infiltration, proliferation, and cytotoxic activity of the MSLN-targeted CAR T cells. This combined therapeutic strategy aims to overcome the challenges of treating solid tumors with CAR T cell therapy alone.
These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the manufacturing and quality control of second-generation MSLN-CAR T cells using lentiviral vectors. The protocols cover lentiviral vector production, T cell isolation, activation, transduction, expansion, and critical quality control assays.
Second-Generation MSLN-Targeted CAR Construct
The CAR construct described herein is a second-generation design, which includes an intracellular CD3 zeta (CD3ζ) signaling domain for T cell activation and a 4-1BB (CD137) costimulatory domain to enhance T cell proliferation, persistence, and anti-apoptotic effects. The extracellular domain consists of a single-chain variable fragment (scFv) derived from a monoclonal antibody that specifically recognizes human Mesothelin.
Data Presentation
The following tables summarize key quantitative data related to the manufacturing and functional characterization of MSLN-CAR T cells. These values are representative and may vary depending on the specific donor material, reagents, and equipment used.
Table 1: Lentiviral Vector Production and T Cell Transduction Efficiency
| Parameter | Typical Range |
| Lentiviral Titer (TU/mL) | 1 x 10^8 - 1 x 10^9 |
| Transduction Efficiency (%) | 25 - 80[1][2] |
| Post-Transduction Viability (%) | > 85[1] |
| Vector Copy Number (VCN) / Cell | 1 - 5 |
Table 2: In Vitro Cytotoxicity of MSLN-CAR T Cells against MSLN-Positive Tumor Cells
| Effector:Target (E:T) Ratio | % Specific Lysis (4-hour assay) |
| 40:1 | 60 - 80 |
| 20:1 | 45 - 65 |
| 10:1 | 30 - 50 |
| 5:1 | 15 - 35 |
Data are representative of cytotoxicity assays performed against pancreatic cancer cell lines expressing mesothelin.[3]
Table 3: Final Product Release Specifications for Autologous MSLN-CAR T Cells
| Test | Specification |
| Identity | |
| CAR Expression (% of CD3+ cells) | ≥ 20% |
| CD3+ T Cells (%) | ≥ 80% |
| Purity | |
| Viable CD3+ Cells (%) | ≥ 70% |
| Residual CD19+ B Cells (%) | ≤ 2% |
| Residual CD14+ Monocytes (%) | ≤ 5% |
| Potency | |
| Antigen-Specific Cytotoxicity | Report Value (e.g., % lysis at a specific E:T ratio) |
| IFN-γ Secretion (pg/mL) | Report Value |
| Safety | |
| Sterility (Bacterial and Fungal) | No Growth |
| Mycoplasma | Not Detected |
| Endotoxin (EU/mL) | < 5.0 |
| Replication Competent Lentivirus (RCL) | Not Detected |
| Dose | |
| Total Viable CAR+ T Cells | As per clinical protocol (e.g., 1-3 x 10^8 cells)[1] |
Experimental Protocols
Protocol 1: Lentiviral Vector Production in HEK293T Cells
This protocol describes the transient transfection of HEK293T cells with a four-plasmid system to produce replication-defective lentiviral vectors encoding the MSLN-CAR.
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM, high glucose, with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (optional, not recommended for transfection)
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., PEI, Lipofectamine 2000)
-
Plasmids:
-
Transfer plasmid (pLV-MSLN-CAR)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Rev plasmid (for 3rd generation systems, e.g., pRSV-Rev)
-
-
Sodium Butyrate (optional)
-
0.45 µm PVDF filters
-
Ultracentrifuge and tubes
-
Sterile PBS
Procedure:
-
Day 0: Seeding HEK293T Cells
-
Culture HEK293T cells in DMEM with 10% FBS.
-
Seed 8 x 10^6 cells per 15 cm dish in 20 mL of complete medium. Ensure cells are 70-80% confluent on the day of transfection.
-
-
Day 1: Transfection
-
Prepare the plasmid DNA mix in an appropriate volume of Opti-MEM. For a 15 cm dish, a typical ratio is 12.5 µg pMDLg/pRRE, 6.25 µg pRSV-Rev, 9 µg pMD2.G, and 32 µg of the pLV-MSLN-CAR transfer plasmid.[4]
-
Prepare the transfection reagent in a separate tube with Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells. Swirl the dish gently to distribute.
-
Incubate at 37°C with 5% CO2.
-
-
Day 2: Medium Change
-
Approximately 16-18 hours post-transfection, carefully aspirate the medium and replace it with 20 mL of fresh, pre-warmed complete DMEM.
-
(Optional) Add sodium butyrate to a final concentration of 1 mM to enhance viral production.[4]
-
-
Day 3 & 4: Viral Harvest
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile container.
-
Add 20 mL of fresh medium to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the first harvest.
-
Filter the pooled supernatant through a 0.45 µm filter to remove cellular debris.
-
-
Concentration and Storage
-
Concentrate the viral particles by ultracentrifugation at ~25,000 rpm for 2 hours at 4°C.[4]
-
Carefully discard the supernatant and resuspend the viral pellet in a small volume of sterile PBS.
-
Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: T Cell Isolation, Activation, Transduction, and Expansion
This protocol outlines the process of generating MSLN-CAR T cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Leukapheresis product or whole blood from a healthy donor
-
Ficoll-Paque
-
PBS
-
T cell isolation kit (e.g., RosetteSep Human T Cell Enrichment Cocktail)
-
T cell activation reagent (e.g., anti-CD3/CD28 coated beads or soluble activators)
-
Complete T cell medium (e.g., RPMI-1640 or X-VIVO 15) supplemented with 10% human AB serum, GlutaMAX, and Penicillin-Streptomycin
-
Recombinant human cytokines: IL-2, IL-7, IL-15
-
Concentrated lentiviral vector (from Protocol 1)
Procedure:
-
Day 0: T Cell Isolation
-
Isolate PBMCs from the leukapheresis product by Ficoll-Paque density gradient centrifugation.
-
Enrich for T cells from the PBMC fraction using a negative selection kit according to the manufacturer's protocol.
-
Count the purified T cells and assess viability.
-
-
Day 1: T Cell Activation
-
Resuspend T cells at 1 x 10^6 cells/mL in complete T cell medium.
-
Activate the T cells by adding anti-CD3/CD28 coated beads at a 1:1 bead-to-cell ratio or using a soluble T cell activator.[5]
-
Add IL-2 (e.g., 50 IU/mL) to the culture.
-
Incubate at 37°C with 5% CO2.
-
-
Day 2: Lentiviral Transduction
-
24 hours after activation, add the MSLN-CAR lentiviral vector at a multiplicity of infection (MOI) of 3-10.
-
Gently mix and return the cells to the incubator.
-
-
Day 4-12: T Cell Expansion
-
Beginning on day 4, monitor the cell density and viability every 2-3 days.
-
Maintain the cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL by adding fresh complete T cell medium supplemented with IL-7 (e.g., 10 ng/mL) and IL-15 (e.g., 10 ng/mL).
-
If using beads for activation, they should be magnetically removed around day 5-7.
-
Continue expansion until the target cell number is reached (typically 10-12 days).
-
Protocol 3: Quality Control - Flow Cytometry for CAR Expression
This protocol is for determining the percentage of T cells successfully transduced with the MSLN-CAR construct.
Materials:
-
MSLN-CAR T cells and untransduced control T cells
-
FACS buffer (PBS + 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD3
-
Anti-CD4
-
Anti-CD8
-
-
CAR detection reagent (e.g., Biotinylated Protein L followed by Streptavidin-PE, or a Mesothelin-Fc fusion protein)
-
Viability dye (e.g., 7-AAD or DAPI)
-
Flow cytometer
Procedure:
-
Aliquot approximately 0.5-1 x 10^6 CAR T cells per tube.
-
Wash the cells with FACS buffer.
-
Stain for CAR expression. If using Protein L, incubate with biotinylated Protein L for 15 minutes at 4°C.[6] Wash, then incubate with Streptavidin-PE for 15 minutes at 4°C in the dark.
-
Wash the cells again with FACS buffer.
-
Add the cocktail of anti-CD3, anti-CD4, and anti-CD8 antibodies and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells.
-
Resuspend the cells in FACS buffer containing the viability dye.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by first gating on live, single cells, then on CD3+ T cells. Within the CD3+ population, quantify the percentage of cells positive for the CAR detection reagent.
Protocol 4: Quality Control - Cytotoxicity Assay
This protocol describes a non-radioactive lactate dehydrogenase (LDH) release assay to measure the cytotoxic potential of MSLN-CAR T cells.
Materials:
-
MSLN-CAR T cells (Effector cells)
-
MSLN-positive tumor cell line (e.g., Panc-1) (Target cells)
-
MSLN-negative tumor cell line (Negative control)
-
Assay medium (e.g., RPMI + 2% FBS)
-
96-well round-bottom plate
-
LDH cytotoxicity detection kit
Procedure:
-
Plate Target Cells: Plate 1 x 10^4 target cells in 100 µL of assay medium per well in a 96-well plate.
-
Prepare Controls:
-
Spontaneous Release: Wells with target cells and 100 µL of assay medium only.
-
Maximum Release: Wells with target cells and 100 µL of assay medium containing a lysis buffer (provided in the kit).
-
-
Add Effector Cells: Add MSLN-CAR T cells to the target cells at various E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1) in a final volume of 200 µL per well.[7]
-
Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C.
-
Harvest Supernatant: Centrifuge the plate again and carefully transfer 100 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 100 µL of the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Add the stop solution and measure the absorbance at 490 nm using a plate reader.
-
Calculate % Cytotoxicity:
-
% Cytotoxicity = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100
-
Visualizations
Signaling Pathway of a Second-Generation MSLN-CAR
Caption: Signaling cascade initiated upon MSLN-CAR binding to Mesothelin on a tumor cell.
Experimental Workflow for MSLN-CAR T Cell Manufacturing
Caption: Overview of the ex vivo manufacturing process for MSLN-CAR T cells.
Proposed Synergistic Mechanism of Action
Caption: Synergistic anti-tumor effect of this compound and MSLN-CAR T cells.
References
- 1. Phase I Study of Lentiviral-Transduced Chimeric Antigen Receptor-Modified T Cells Recognizing Mesothelin in Advanced Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic effiacy of T cells expressing chimeric antigen receptor derived from a mesothelin-specific scFv in orthotopic human pancreatic cancer animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineered T lymphocytes eliminate lung metastases in models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAR-encoding vector and lentivirus production [bio-protocol.org]
- 5. Lentiviral Vectors for T Cell Engineering: Clinical Applications, Bioprocessing and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Co-expressing LRP6 With Anti-CD19 CAR-T Cells for Improved Therapeutic Effect Against B-ALL [frontiersin.org]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by Anticancer Agent 112
For Research Use Only.
Introduction
Anticancer Agent 112 is a novel small molecule inhibitor currently under investigation for its therapeutic potential in oncology. Preliminary studies suggest that this compound induces programmed cell death, or apoptosis, in various cancer cell lines. Flow cytometry is a powerful technique for rapidly quantifying the apoptotic effects of therapeutic compounds at the single-cell level.[1][2] This document provides a detailed protocol for assessing apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining, followed by flow cytometric analysis.
Principle of the Assay
This protocol utilizes a common method for detecting apoptosis that measures two distinct cellular changes: the externalization of phosphatidylserine (PS) and the loss of plasma membrane integrity.[3][4]
-
Annexin V: In healthy, viable cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer surface of the cell.[3][5][6] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells.[3][5][7]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[3][5] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it binds to DNA and fluoresces.[3][6]
By using both Annexin V and PI, it is possible to distinguish between four cell populations:
-
Viable cells: (Annexin V- / PI-)
-
Early apoptotic cells: (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells: (Annexin V+ / PI+)
-
Necrotic cells: (Annexin V- / PI+)
Materials and Reagents
-
Cancer cell line of interest (e.g., Jurkat, HeLa)
-
This compound (stock solution of known concentration)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
FITC Annexin V/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Microcentrifuge tubes
-
Flow cytometer equipped with a 488 nm laser and appropriate filters for FITC and PI detection.
Experimental Protocols
Cell Seeding and Treatment
-
Seed Cells: Plate cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest. For example, seed 5 x 10^5 cells per well.
-
Incubate: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat with this compound: The next day, treat the cells with varying concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM). Include a vehicle-only control (e.g., DMSO) and a positive control for apoptosis (e.g., Staurosporine at 1 µg/ml).[8]
-
Incubate: Return the plate to the incubator for a predetermined time period (e.g., 24, 48, or 72 hours).
Cell Harvesting and Staining
-
Harvest Cells:
-
Suspension cells: Gently transfer the cells from each well into separate microcentrifuge tubes.
-
Adherent cells: Aspirate the culture medium (which may contain floating apoptotic cells) and save it in a microcentrifuge tube. Wash the adherent cells with PBS, then add Trypsin-EDTA to detach them. Combine the detached cells with the saved medium.
-
-
Wash: Centrifuge the cell suspensions at 300 x g for 5 minutes.[6] Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend: After the final wash, resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[5]
-
Stain: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.[5]
-
Incubate: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Final Preparation: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[5] Keep the samples on ice and protected from light until analysis.
Flow Cytometry Analysis
-
Instrument Setup: Calibrate the flow cytometer using compensation controls (unstained cells, cells stained only with FITC Annexin V, and cells stained only with PI) to set the appropriate voltages and correct for spectral overlap.
-
Acquisition: Analyze the samples on the flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Create a dot plot of PI (y-axis) versus FITC Annexin V (x-axis). Set up quadrants based on the negative control (unstained cells) to delineate the four populations.[9][10]
-
Quantify: Determine the percentage of cells in each quadrant for each treatment condition.
Data Presentation
The following tables represent hypothetical data demonstrating a dose- and time-dependent increase in apoptosis following treatment with this compound.
Table 1: Dose-Dependent Effect of this compound on Apoptosis after 24 hours.
| Concentration of Agent 112 (µM) | Viable Cells (%) (Q3) | Early Apoptotic Cells (%) (Q4) | Late Apoptotic/Necrotic Cells (%) (Q2) | Total Apoptotic Cells (%) (Q2+Q4) |
| 0 (Control) | 95.1 | 2.5 | 1.9 | 4.4 |
| 1 | 85.3 | 8.2 | 4.5 | 12.7 |
| 5 | 60.7 | 22.1 | 14.3 | 36.4 |
| 10 | 42.5 | 35.8 | 18.9 | 54.7 |
| 25 | 20.1 | 40.2 | 35.6 | 75.8 |
Table 2: Time-Dependent Effect of this compound (10 µM) on Apoptosis.
| Time (hours) | Viable Cells (%) (Q3) | Early Apoptotic Cells (%) (Q4) | Late Apoptotic/Necrotic Cells (%) (Q2) | Total Apoptotic Cells (%) (Q2+Q4) |
| 0 | 96.2 | 2.1 | 1.2 | 3.3 |
| 12 | 75.4 | 15.6 | 7.1 | 22.7 |
| 24 | 42.5 | 35.8 | 18.9 | 54.7 |
| 48 | 15.8 | 25.3 | 55.4 | 80.7 |
Visualizations
Experimental Workflow
Hypothetical Signaling Pathway
This compound is hypothesized to induce apoptosis via the intrinsic (mitochondrial) pathway. This pathway is initiated by intracellular stress, leading to the activation of a cascade of caspase enzymes.[12][13][14]
References
- 1. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. biologi.ub.ac.id [biologi.ub.ac.id]
- 5. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis - Wikipedia [en.wikipedia.org]
- 13. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Apoptosis and survival - Caspase cascade Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
Application Notes and Protocols: AK112 (Ivonescimab) in Combination with Chemotherapy for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK112, also known as Ivonescimab, is a first-in-class bispecific antibody that simultaneously targets programmed cell death protein 1 (PD-1) and vascular endothelial growth factor (VEGF). This dual mechanism of action is designed to leverage the synergistic anti-tumor effects of immune checkpoint inhibition and anti-angiogenesis. By blocking the PD-1 pathway, Ivonescimab aims to restore the anti-tumor immune response. Concurrently, by inhibiting VEGF, it seeks to disrupt tumor neovascularization, which is crucial for tumor growth and metastasis. Preclinical and extensive clinical studies have demonstrated the potential of Ivonescimab, both as a monotherapy and in combination with chemotherapy, in treating various solid tumors, most notably non-small cell lung cancer (NSCLC).
These application notes provide a comprehensive overview of the in vivo application of AK112 in combination with chemotherapy, based on publicly available data from preclinical and clinical studies. The content is intended to guide researchers in designing and executing relevant in vivo experiments.
Signaling Pathways and Mechanism of Action
Ivonescimab's innovative design allows it to modulate two critical pathways in cancer progression. The following diagram illustrates the dual mechanism of action.
Caption: Dual mechanism of action of AK112 (Ivonescimab).
Data Presentation: Summary of Clinical Efficacy
The following tables summarize the efficacy of AK112 in combination with chemotherapy from various clinical trials in patients with non-small cell lung cancer (NSCLC).
Table 1: Efficacy of AK112 + Chemotherapy in First-Line Advanced NSCLC (NCT04736823)
| Patient Cohort | Chemotherapy Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Squamous NSCLC | Carboplatin + Paclitaxel | 77.8% | 100.0% | Not Reached |
| Non-Squamous NSCLC | Carboplatin + Pemetrexed | 52.0% | 100.0% | Not Reached |
Table 2: Efficacy of AK112 + Chemotherapy in EGFR-Mutant NSCLC After TKI Failure (HARMONi-A / NCT05184712)
| Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| AK112 + Chemotherapy | 50.6% | 7.1 months |
| Placebo + Chemotherapy | 35.4% | 4.8 months |
Table 3: Efficacy of AK112 + Chemotherapy in NSCLC After Failure of PD-(L)1 Inhibitors and Chemotherapy (NCT04736823)
| Chemotherapy Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Docetaxel | 40.0% | 80.0% | 6.6 months |
Experimental Protocols
While detailed public protocols for in vivo preclinical studies of AK112 in combination with chemotherapy are limited, the following section provides a generalized experimental protocol based on standard methodologies and available information. Preclinical studies have primarily utilized the HCC827 human NSCLC cell line in xenograft models.
Objective: To evaluate the anti-tumor efficacy of AK112 in combination with standard-of-care chemotherapy in a human tumor xenograft model.
Materials:
-
Cell Line: HCC827 (human non-small cell lung cancer)
-
Animals: Immunodeficient mice (e.g., NOD-SCID, SCID/Beige), 6-8 weeks old, female.
-
Test Articles:
-
AK112 (Ivonescimab)
-
Chemotherapeutic agent (e.g., Cisplatin, Paclitaxel)
-
Vehicle control (e.g., sterile PBS)
-
-
Reagents and Consumables:
-
Cell culture medium (e.g., RPMI-1640) with supplements (FBS, antibiotics)
-
Matrigel or similar basement membrane matrix
-
Syringes and needles
-
Calipers for tumor measurement
-
Anesthesia
-
Experimental Workflow Diagram
Caption: Generalized workflow for in vivo efficacy studies.
Protocol:
-
Cell Culture:
-
Culture HCC827 cells in appropriate medium until a sufficient number of cells are obtained for implantation.
-
Harvest cells during the logarithmic growth phase and assess viability (e.g., via trypan blue exclusion).
-
-
Tumor Implantation:
-
Resuspend HCC827 cells in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle solution on the same schedule as the treatment groups.
-
Group 2 (AK112 Monotherapy): Administer AK112 at a specified dose and schedule (e.g., 5-10 mg/kg, intraperitoneally, twice weekly).
-
Group 3 (Chemotherapy Monotherapy): Administer the selected chemotherapeutic agent at a clinically relevant dose and schedule (e.g., Cisplatin at 3-5 mg/kg, intraperitoneally, once weekly).
-
Group 4 (Combination Therapy): Administer both AK112 and the chemotherapeutic agent according to their respective dosing schedules.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Monitor the animals for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI). Secondary endpoints may include tumor regression and overall survival.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each treatment group over time.
-
Calculate the percent TGI for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of differences between treatment groups.
-
Logical Relationship of Combination Therapy
The rationale for combining AK112 with chemotherapy is based on their complementary mechanisms of action, which can lead to a more robust and durable anti-tumor response.
Caption: Synergistic rationale for AK112 and chemotherapy.
Disclaimer: The experimental protocols provided are generalized and should be adapted and optimized for specific research questions and institutional guidelines. The clinical data presented is a summary of publicly available information and is not exhaustive. Researchers should consult the primary publications for detailed information.
Application Notes and Protocols for Enhancing the Bioavailability of Anticancer Agent PT-112
For Researchers, Scientists, and Drug Development Professionals
Abstract
PT-112, a novel platinum-pyrophosphate conjugate, is a promising anticancer agent that induces immunogenic cell death (ICD).[1][2] Currently administered intravenously, the development of an oral formulation of PT-112 faces significant hurdles, primarily due to challenges with bioavailability. This document provides detailed application notes and experimental protocols for developing advanced formulations of PT-112 to improve its oral bioavailability. The focus is on leveraging nanoparticle-based drug delivery systems to overcome physicochemical and physiological barriers to oral absorption.
Introduction to PT-112 and Bioavailability Challenges
PT-112 is a new generation platinum-based therapeutic agent with a unique pyrophosphate ligand that contributes to its distinct mechanism of action and pharmacokinetic profile.[1] Unlike traditional platinum drugs, PT-112's mode of action involves the induction of immunogenic cell death, which stimulates an anti-cancer immune response.[3] Clinical trials have exclusively utilized intravenous administration, suggesting that, like many platinum-based drugs, PT-112 likely suffers from poor oral bioavailability.[4][5][6][7]
The primary challenges to the oral delivery of agents like PT-112 include:
-
Low Solubility: While PT-112 (Imifoplatin) has a reported water solubility of 1.25 mg/mL, which is classified as slightly soluble, this can still limit its dissolution rate in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Physiological Barriers: The pyrophosphate moiety may be susceptible to enzymatic degradation in the GI tract. Furthermore, the agent may be subject to efflux by transporters such as P-glycoprotein and first-pass metabolism in the gut wall and liver.[8][9]
-
Chemical Instability: The complex structure of PT-112 may be sensitive to the varying pH conditions of the GI tract.[10]
To address these challenges, formulation strategies focusing on enhancing solubility and protecting the drug from degradation are paramount. This application note will focus on the development of lipid-based nanoparticles.
Signaling Pathway of PT-112
The following diagram illustrates the proposed mechanism of action of PT-112, leading to immunogenic cell death.
Caption: PT-112 inhibits ribosomal biogenesis, inducing stress pathways that lead to immunogenic cell death (ICD) and subsequent anti-tumor immune activation.
Formulation Strategy: Lipid-Based Nanoparticles
Lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), offer a promising approach to enhance the oral bioavailability of PT-112. These systems can:
-
Improve Solubility and Dissolution: Encapsulating the lipophilic drug in a lipid matrix can improve its solubilization in the GI fluids.
-
Protect from Degradation: The lipid matrix can shield PT-112 from enzymatic and pH-dependent degradation.
-
Enhance Permeability: Nanoparticles can be absorbed through the lymphatic system, bypassing the hepatic first-pass metabolism.
Data Presentation: Comparative Formulation Characteristics
The following table summarizes hypothetical data for different PT-112 nanoparticle formulations. This data is for illustrative purposes and would need to be determined experimentally.
| Formulation ID | Lipid Matrix Composition (w/w) | Surfactant (% w/v) | PT-112 Load (%) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | In Vitro Release at 24h (%) |
| PT-112-SLN-01 | Glyceryl Monostearate (100%) | Poloxamer 188 (2.5%) | 5 | 180 ± 15 | -25.3 ± 2.1 | 85.2 ± 4.5 | 35.6 ± 3.2 |
| PT-112-NLC-01 | GMS:Oleic Acid (70:30) | Tween 80 (2.0%) | 5 | 155 ± 12 | -22.8 ± 1.8 | 92.5 ± 3.8 | 55.8 ± 4.1 |
| PT-112-NLC-02 | Compritol 888 ATO:Capryol 90 (80:20) | Solutol HS 15 (2.0%) | 5 | 162 ± 18 | -28.1 ± 2.5 | 95.1 ± 2.9 | 48.2 ± 3.7 |
Data Presentation: Pharmacokinetic Parameters
This table presents a hypothetical comparison of pharmacokinetic parameters for unformulated PT-112 and a nanoparticle formulation following oral administration in a murine model.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated PT-112 (Suspension) | 50 | 85 ± 15 | 2.0 | 450 ± 98 | 100 (Reference) |
| PT-112-NLC-02 | 50 | 410 ± 55 | 4.0 | 3150 ± 410 | 700 |
Experimental Protocols
Preparation of PT-112 Loaded NLCs (PT-112-NLC-02)
This protocol details the preparation of Nanostructured Lipid Carriers (NLCs) using a hot homogenization and ultrasonication method.
Caption: Workflow for the preparation of PT-112 loaded Nanostructured Lipid Carriers (NLCs).
Methodology:
-
Lipid Phase Preparation: Accurately weigh Compritol 888 ATO and Capryol 90 (80:20 ratio) and melt them in a beaker at 85°C. Once a homogenous lipid melt is formed, dissolve the pre-weighed PT-112 in the molten lipid under constant stirring.
-
Aqueous Phase Preparation: In a separate beaker, dissolve Solutol HS 15 (2.0% w/v) in deionized water and heat to 85°C.
-
Homogenization: Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a high-speed homogenizer at 10,000 rpm for 10 minutes to form a coarse pre-emulsion.
-
Ultrasonication: Immediately subject the pre-emulsion to probe ultrasonication at 70% amplitude for 15 minutes. Maintain the temperature at 85°C during this step.
-
NLC Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow for the crystallization of the lipid matrix and the formation of NLCs.
-
Storage: Store the prepared NLC dispersion at 4°C for further characterization.
In Vitro Drug Release Study
This protocol describes a dialysis bag method to evaluate the in vitro release of PT-112 from the NLC formulation.
Methodology:
-
Preparation of Release Media: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Dialysis Bag Setup: Take 5 mL of the PT-112-NLC dispersion and place it in a dialysis bag (MWCO 12 kDa). Securely tie both ends of the bag.
-
Release Study: Immerse the dialysis bag in 100 mL of the release medium (SGF for the first 2 hours, followed by SIF for the subsequent 22 hours) maintained at 37 ± 0.5°C with constant stirring at 100 rpm.
-
Sampling: At predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of PT-112 in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Cell Viability Assay (MTT Assay)
This protocol is to assess the in vitro anticancer activity of the formulated PT-112.
Caption: Experimental workflow for determining the in vitro cytotoxicity of PT-112 formulations using the MTT assay.
Methodology:
-
Cell Seeding: Seed a suitable cancer cell line (e.g., HCT-116 colon cancer cells) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of free PT-112, PT-112-NLCs, and blank NLCs in the cell culture medium. Replace the old medium with the medium containing the treatments.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values for each formulation.
Conclusion
The development of an oral formulation for the potent anticancer agent PT-112 is a critical step in realizing its full therapeutic potential. The protocols and strategies outlined in these application notes, particularly the use of nanostructured lipid carriers, provide a robust framework for researchers to overcome the bioavailability challenges associated with this novel platinum-pyrophosphate conjugate. Further in vivo studies are warranted to validate the efficacy and safety of these advanced formulations.
References
- 1. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. About PT-112 | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 4. CTO-PT112-101: Clinical Trial Information: Find a Clinical Trial: Clinical Trials: Patient Info & Clinical Trials: Indiana University Melvin and Bren Simon Comprehensive Cancer Center: Indiana University [cancer.iu.edu]
- 5. Facebook [cancer.gov]
- 6. An Open-label Phase I/II Clinical Trial of PT-112 Injection for Advanced Solid Tumors and Advanced Hepatocellular Carcinoma | Clinical Research Trial Listing [centerwatch.com]
- 7. Phase I study of PT-112, a novel pyrophosphate-platinum immunogenic cell death inducer, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AB016. Phase 2 clinical trial of PT-112 in patients with thymic epithelial tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Anticancer agent 112" solubility issues and solutions
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of the investigational anticancer agent 112. Given that "this compound" is a representative model for a class of poorly soluble kinase inhibitors, the following information is based on established principles and common practices in pharmaceutical sciences for such compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: My stock solution of this compound, prepared in DMSO, is precipitating upon storage or dilution in aqueous media. What should I do?
A1: This is a common issue for poorly soluble compounds. Here are several steps to troubleshoot this problem:
-
Verify Stock Concentration: Ensure your stock concentration does not exceed the maximum solubility of Agent 112 in DMSO. Exceeding this limit can lead to precipitation over time.
-
Storage Conditions: Store the stock solution at the recommended temperature. For many compounds, storage at -20°C or -80°C is preferable to 4°C to prevent precipitation. Avoid repeated freeze-thaw cycles.
-
Dilution Method: When diluting the DMSO stock into aqueous media (e.g., cell culture medium, PBS), it is crucial to add the stock solution to the aqueous phase with vigorous vortexing or stirring. This rapid mixing helps to prevent the compound from crashing out of solution.
-
Consider a Co-solvent System: For in-vivo studies, a co-solvent system may be necessary. Common co-solvents include PEG400, Tween 80, and Solutol HS 15. The optimal formulation will require empirical testing.
Q2: I am observing low potency or inconsistent results in my cell-based assays. Could this be related to the solubility of Agent 112?
A2: Yes, poor aqueous solubility can significantly impact the effective concentration of the compound in your assay, leading to seemingly lower potency and high variability.
-
Check for Precipitation in Media: After adding Agent 112 to your cell culture media, inspect the media under a microscope for any signs of precipitation. Precipitated compound is not bioavailable to the cells.
-
Use of a Surfactant: Consider the inclusion of a low concentration of a biocompatible surfactant, such as Pluronic F-68, in your assay medium to improve the solubility and stability of the compound.
-
Formulation approach: For consistent results, preparing a formulation, such as a cyclodextrin inclusion complex or a lipid-based formulation, can enhance the aqueous solubility and bioavailability of Agent 112 in your assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble kinase inhibitors like Agent 112. However, it is essential to be aware of the maximum solubility limit to avoid precipitation issues.
Q2: How does the pH of the solution affect the solubility of this compound?
A2: The solubility of ionizable compounds is highly dependent on the pH of the solution. If Agent 112 has an ionizable group, its solubility will vary with pH. It is crucial to determine the pKa of the compound and assess its solubility at different pH values relevant to your experimental conditions (e.g., physiological pH 7.4).
Q3: What are some common formulation strategies to improve the in-vivo bioavailability of poorly soluble compounds like Agent 112?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its dissolution rate and apparent solubility.
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS), which can improve drug solubilization and absorption.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity.
Quantitative Data
The following tables provide representative solubility data for this compound.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.01 |
| Dimethyl Sulfoxide (DMSO) | 50 |
| N,N-Dimethylformamide (DMF) | 45 |
| Ethanol | 2.5 |
| Methanol | 1.8 |
Table 2: pH-Dependent Aqueous Solubility of this compound
| pH | Solubility (µg/mL) at 25°C |
| 2.0 | 0.5 |
| 5.0 | 0.1 |
| 7.4 | < 0.1 |
| 9.0 | 5.0 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: Based on the molecular weight of this compound (e.g., 500 g/mol ), calculate the mass needed for your desired volume and concentration (e.g., for 1 mL of 10 mM solution, 5 mg is required).
-
Weigh the compound: Accurately weigh the calculated mass of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the powder.
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer Selection: Choose a suitable polymer, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMCAS).
-
Solvent System: Select a common solvent in which both this compound and the polymer are soluble (e.g., a mixture of dichloromethane and methanol).
-
Dissolution: Dissolve both the drug and the polymer in the chosen solvent system at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Milling: Mill the dried product to obtain a fine powder of the ASD. This powder can then be used for further characterization and in-vivo studies.
Visualizations
Off-target effects of "Anticancer agent 112" in non-cancerous cells
This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of Anticancer Agent 112 in non-cancerous cells. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its known primary off-target?
This compound is a potent inhibitor of the tyrosine kinase, Growth Factor Receptor 2 (GFR2), which is often overexpressed in various cancer types. However, in vitro and in vivo studies have revealed a significant off-target inhibitory effect on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. This can lead to unexpected physiological responses in non-cancerous cells, particularly endothelial cells.
Q2: We are observing unexpected cytotoxicity in our non-cancerous control cell line when using this compound. What could be the cause?
Unexpected cytotoxicity in non-cancerous cells is a known potential off-target effect of this compound, likely due to its inhibition of VEGFR2. Disruption of VEGFR2 signaling can interfere with normal cellular processes, leading to apoptosis. It is recommended to perform a dose-response curve with your specific non-cancerous cell line to determine the cytotoxic threshold. Additionally, consider using a more specific GFR2 inhibitor as a control if available.
Q3: Our Western blot results for downstream targets of GFR2 are inconsistent after treatment with this compound. How can we troubleshoot this?
Inconsistent Western blot results can arise from several factors. First, ensure consistent lysis and sample preparation procedures. Second, verify the specificity of your primary antibodies for the phosphorylated and total forms of the downstream targets. Finally, consider the possibility of crosstalk between the GFR2 and VEGFR2 signaling pathways in your cell line, which could be modulated by the off-target effects of this compound. A potential troubleshooting workflow is outlined below.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
If you observe unexpected cell death in your non-cancerous control cells, follow these steps:
-
Confirm Drug Concentration and Purity: Verify the concentration of your stock solution of this compound and ensure its purity.
-
Perform a Dose-Response Assay: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide range of concentrations to determine the IC50 value in your specific non-cancerous cell line.
-
Assess Apoptosis: Use an apoptosis assay (e.g., Annexin V/PI staining) to confirm if the observed cell death is due to apoptosis.
-
Rescue Experiment: If VEGFR2 inhibition is suspected, attempt a rescue experiment by co-administering a low dose of VEGF to see if it mitigates the cytotoxic effects.
Guide 2: Troubleshooting Inconsistent Western Blot Data
For inconsistent results in downstream signaling pathways, consider the following:
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to determine the optimal concentrations for clear and specific band detection.
-
Include Proper Controls: Always include positive and negative controls for your target proteins. A known GFR2-overexpressing cell line can serve as a positive control.
-
Check for Crosstalk: Investigate potential signaling crosstalk by examining the phosphorylation status of key downstream effectors of both GFR2 and VEGFR2, such as AKT and ERK.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target (GFR2) and key off-targets identified in biochemical assays.
| Target | IC50 (nM) | Assay Type |
| GFR2 | 5 | Kinase Assay |
| VEGFR2 | 50 | Kinase Assay |
| PDGFRβ | 250 | Kinase Assay |
| c-Kit | 800 | Kinase Assay |
| Src | >1000 | Kinase Assay |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-GFR2, anti-total-GFR2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Signaling pathways of GFR2 and its off-target VEGFR2.
Caption: Troubleshooting workflow for inconsistent Western blot results.
"Anticancer agent 112" degradation and stability in solution
Technical Support Center: Anticancer Agent 112
Notice: The term "this compound" appears as a citation marker in existing scientific literature rather than a specific, publicly identified compound. The following information is based on general principles and data extrapolated from research on various anticancer agents. The stability and degradation pathways of any specific compound can vary significantly.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for anticancer agents in solution?
A1: Anticancer agents, particularly in solution, can degrade through several mechanisms, including:
-
Hydrolysis: Reaction with water, often catalyzed by pH, can break down ester, amide, or other labile bonds within the molecule.
-
Oxidation: Sensitivity to oxygen can lead to the formation of oxides or other degradation products. This can be influenced by light, temperature, and the presence of metal ions.
-
Photodegradation: Exposure to light, especially UV light, can induce chemical reactions that alter the drug's structure and efficacy.
-
pH-dependent degradation: The stability of many anticancer agents is highly dependent on the pH of the solution. Both acidic and basic conditions can accelerate degradation.
Q2: How can I minimize the degradation of this compound during my experiments?
A2: To minimize degradation, consider the following best practices:
-
Solvent Selection: Use recommended or validated solvents for reconstitution and dilution. For novel agents, solubility and stability studies are crucial.
-
pH Control: Maintain the pH of the solution within the optimal range for the agent's stability, using appropriate buffer systems.
-
Temperature Management: Store stock solutions and experimental samples at the recommended temperature, typically refrigerated (2-8 °C) or frozen (-20 °C to -80 °C), and minimize time at room temperature.
-
Light Protection: Protect solutions from light by using amber vials or covering containers with aluminum foil, especially for light-sensitive compounds.
-
Inert Atmosphere: For oxygen-sensitive compounds, preparing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Fresh Preparations: Whenever possible, prepare solutions fresh on the day of the experiment to avoid degradation over time.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
This issue could be linked to the degradation of the agent in the cell culture medium.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Question: When was the stock solution prepared and how has it been stored?
-
Action: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock solution. It is advisable to aliquot stock solutions to minimize freeze-thaw cycles.
-
-
Assess Stability in Culture Medium:
-
Question: What is the pH and composition of your cell culture medium?
-
Action: The pH and components of the medium (e.g., serum proteins) can affect the stability of the compound. Perform a stability study by incubating the agent in the complete cell culture medium for the duration of your experiment. Analyze samples at different time points using a suitable analytical method like HPLC to quantify the remaining active agent.
-
-
Experimental Workflow for Stability Assessment:
-
The following diagram outlines a general workflow for assessing the stability of an anticancer agent in a solution.
Experimental workflow for stability assessment.
-
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS) of the this compound solution over time.
The presence of new peaks likely indicates the formation of degradation products.
Troubleshooting Steps:
-
Characterize Degradation Products:
-
Question: Under what conditions do these new peaks appear (e.g., specific pH, temperature, light exposure)?
-
Action: Perform forced degradation studies to intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, photolytic, thermal). This can help in identifying the potential degradation products and understanding the degradation pathways.
-
-
Forced Degradation Study Protocol:
-
The following table summarizes typical conditions for a forced degradation study.
-
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Photostability | Expose to light (ICH Q1B guidelines) for a defined period |
| Thermal Stress | Heat at a high temperature (e.g., 80°C) for 48 hours |
-
Signaling Pathway Consideration:
-
Understanding the mechanism of action can sometimes provide clues about the reactive parts of a molecule that might be prone to degradation. While a specific signaling pathway for a non-specified "this compound" is unknown, a generalized pathway diagram can illustrate how such an agent might interact with cellular components.
Generalized anticancer agent signaling pathway.
-
Data Summary: Stability of Hypothetical this compound
The following tables present hypothetical stability data for an anticancer agent under different conditions. These are for illustrative purposes only.
Table 1: pH-Dependent Stability of this compound
| pH | % Remaining after 24h at 37°C |
| 3.0 | 45% |
| 5.0 | 85% |
| 7.4 | 92% |
| 9.0 | 60% |
Table 2: Temperature-Dependent Stability of this compound in pH 7.4 Buffer
| Temperature | % Remaining after 48h |
| 4°C | 98% |
| 25°C (Room Temp) | 80% |
| 37°C | 65% |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 10 mM):
-
Weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution (e.g., 10 µM):
-
On the day of the experiment, thaw a fresh aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration using the appropriate pre-warmed cell culture medium or experimental buffer.
-
Mix well by gentle inversion or pipetting. Use the working solution immediately.
-
Troubleshooting "Anticancer agent 112" resistance in cell lines
Welcome to the Technical Support Center for Anticancer Agent 112.
This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to cell line resistance to this compound, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to this compound?
A1: Acquired resistance to EGFR inhibitors like this compound can arise through various molecular mechanisms. The most frequently observed mechanisms include:
-
Secondary Mutations in EGFR: A common cause of resistance is the emergence of secondary mutations in the EGFR gene, such as the T790M "gatekeeper" mutation. This mutation increases the receptor's affinity for ATP, which reduces the binding efficacy of the inhibitor.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the EGFR blockade. This often involves the amplification or upregulation of other receptor tyrosine kinases (RTKs) like MET, HER2, or AXL.[1][2][3]
-
Downstream Signaling Alterations: Mutations or alterations in components of the signaling pathways downstream of EGFR, such as PI3K/AKT/mTOR or RAS/RAF/MEK/ERK, can also confer resistance by rendering the cells independent of EGFR signaling.[1][3]
-
Epithelial-to-Mesenchymal Transition (EMT): Some cells undergo a phenotypic switch to a mesenchymal state, which is associated with reduced dependence on EGFR signaling and increased resistance to EGFR inhibitors.[2]
-
Impaired Apoptosis: Defects in the apoptotic machinery, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., BIM), can make cells less sensitive to the cytotoxic effects of this compound.[1][4][5]
Q2: My cell line's IC50 value for this compound has significantly increased. How do I confirm resistance?
A2: An increased IC50 value is a strong indicator of acquired resistance. To confirm this, you should:
-
Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide range of this compound concentrations on both the parental (sensitive) and the suspected resistant cell lines. A rightward shift in the dose-response curve and a significantly higher IC50 value for the suspected resistant line confirms the resistance phenotype.
-
Analyze Downstream Signaling: Use Western blotting to assess the phosphorylation status of EGFR and key downstream signaling proteins (e.g., Akt, ERK) in the presence and absence of this compound. In resistant cells, you may observe sustained phosphorylation of these downstream effectors even at concentrations of the agent that are effective in sensitive cells.[3]
-
Long-Term Viability Assay: Perform a long-term colony formation assay. Resistant cells will be able to form colonies in the presence of this compound concentrations that are cytotoxic to the parental cells.
Q3: I am not observing the expected induction of apoptosis after treating my cells with this compound. What could be the issue?
A3: A lack of apoptosis induction can be due to several factors:
-
Insufficient Drug Concentration or Treatment Duration: Ensure that you are using a concentration of this compound that is at or above the IC50 for your cell line and that the treatment duration is sufficient to induce apoptosis (typically 24-72 hours).
-
Cell Cycle Arrest: Some cell lines may undergo cell cycle arrest instead of apoptosis in response to EGFR inhibition. You can assess the cell cycle distribution using flow cytometry with propidium iodide (PI) staining.
-
Upregulation of Anti-Apoptotic Proteins: The resistant cells may have upregulated anti-apoptotic proteins like Bcl-2 or Mcl-1, which inhibit the mitochondrial pathway of apoptosis.[4][5] This can be investigated by Western blotting.
-
Defects in the Apoptotic Pathway: The cells may have mutations or silencing of key pro-apoptotic genes (e.g., BAX, BAK, p53), preventing the execution of the apoptotic program.[5][6]
-
"Failed Apoptosis": It's also possible for cells to initiate the apoptotic process but fail to complete it, leading to a state of non-lethal caspase activation that can promote aggressiveness.[7]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Inconsistent IC50 values can arise from various experimental factors, leading to unreliable data.[8][9][10]
Troubleshooting Steps & Solutions
| Potential Cause | Troubleshooting Step | Recommended Solution |
| Cell Seeding Density | Verify cell counting method and ensure even cell distribution in the microplate. | Use a hemocytometer or an automated cell counter for accurate cell counts. Ensure a single-cell suspension before seeding. |
| Assay Incubation Time | Optimize the incubation time for both the drug treatment and the viability reagent (e.g., MTT). | Perform a time-course experiment to determine the optimal endpoint for your specific cell line. |
| Reagent Preparation | Check the preparation and storage of the viability reagent and the solubilization solution. | Prepare fresh reagents and store them according to the manufacturer's instructions. Ensure complete solubilization of formazan crystals in MTT assays.[11] |
| Plate Edge Effects | Be aware of potential evaporation and temperature variations at the edges of the plate. | Avoid using the outer wells of the 96-well plate or fill them with sterile PBS to maintain humidity. |
| Data Analysis | Review the normalization process and the curve-fitting model used to calculate the IC50. | Normalize the data to the untreated control wells and use a non-linear regression (sigmoidal dose-response) model for curve fitting. |
Experimental Workflow for Consistent IC50 Determination
Caption: Workflow for obtaining reliable IC50 values.
Issue 2: Investigating Bypass Signaling Pathways
If you suspect that resistance is mediated by the activation of a bypass signaling pathway, a systematic approach is needed to identify the culprit.
Signaling Pathway Diagram: Common Bypass Mechanisms
Caption: EGFR signaling and potential bypass pathways.
Troubleshooting Steps
-
Phospho-RTK Array: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the hyperactivation of a broad range of RTKs in your resistant cell line compared to the parental line.
-
Western Blot Validation: Once candidate bypass pathways are identified, validate the increased phosphorylation of the specific RTK (e.g., p-MET, p-HER2) and its key downstream effectors by Western blotting.[3]
-
Functional Validation with Inhibitors: To confirm the functional relevance of the identified bypass pathway, treat the resistant cells with a combination of this compound and a specific inhibitor of the suspected bypass pathway (e.g., a MET inhibitor). A synergistic effect or restoration of sensitivity to this compound would validate the bypass mechanism.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include untreated control wells.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[13]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-EGFR
This protocol is for assessing the inhibition of EGFR signaling.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)[14]
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.[16]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[15]
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.
Protocol 3: Annexin V/PI Apoptosis Assay
This protocol is for quantifying apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer[17]
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound. Collect both adherent and floating cells.[18]
-
Wash the cells twice with cold PBS.[18]
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[17]
-
Incubate the cells for 15 minutes at room temperature in the dark.[17][19]
-
Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[17]
-
Analyze the data to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[18]
References
- 1. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired Resistance to EGFR Inhibitors Is Associated with a Manifestation of Stem cell–like Properties in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Evading apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sometimes even apoptosis fails: implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Phospho-EGFR and Phospho-Erk1/2 Western Blotting [bio-protocol.org]
- 16. pubcompare.ai [pubcompare.ai]
- 17. kumc.edu [kumc.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
Reducing "Anticancer agent 112" induced toxicity in animal models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing toxicities associated with "Anticancer agent 112" (PT-112) in animal models. PT-112 is a novel platinum-pyrophosphate conjugate designed to induce immunogenic cell death (ICD) while offering a different safety profile compared to traditional platinum-based chemotherapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PT-112 and how does it relate to potential toxicities?
A1: PT-112 induces immunogenic cell death (ICD) by causing endoplasmic reticulum (ER) and mitochondrial stress in cancer cells. This leads to the release of damage-associated molecular patterns (DAMPs), which stimulate an anti-tumor immune response.[1] While designed for selectivity towards cancer cells, the induction of cellular stress pathways could potentially affect normal tissues, leading to toxicities.
Q2: What are the known dose-limiting toxicities (DLTs) of PT-112 from clinical studies?
A2: In a Phase I first-in-human study, the following DLTs were observed at different dose levels: Grade 3 pancytopenia at 150mg/m², Grade 2 renal injury in a patient with pre-existing hydronephrosis at 250mg/m², and Grade 3 rash at 300mg/m².[2]
Q3: How does the toxicity profile of PT-112 in preclinical models compare to traditional platinum agents?
A3: Preclinical studies have indicated that PT-112 has minimal acute renal toxicities and neurotoxicity in in vivo models, which is a notable difference from traditional platinum-containing agents.[3]
Q4: Are there any observed signs of systemic toxicity in mouse models at therapeutic doses?
A4: In a study using a Vk*MYC multiple myeloma mouse model, PT-112 administered at 62.5 mg/kg twice a week showed anti-tumor activity without evident signs of systemic toxicity or weight loss.[4]
Troubleshooting Guide: Managing Potential Toxicities in Animal Models
This guide provides insights into potential issues that may arise during preclinical studies with PT-112 and offers strategies for mitigation.
Issue 1: Hematological Abnormalities (Pancytopenia)
-
Observation: Researchers may observe a decrease in complete blood count (CBC) parameters, including red blood cells, white blood cells, and platelets.
-
Potential Cause: As with many anticancer agents, PT-112 may have an impact on rapidly dividing cells in the bone marrow.
-
Troubleshooting/Mitigation Strategy:
-
Monitoring: Conduct regular CBCs throughout the study, with increased frequency after PT-112 administration (e.g., weekly).
-
Supportive Care: In cases of severe neutropenia, consider the use of supportive care measures such as granulocyte-colony stimulating factor (G-CSF), as per institutional guidelines and veterinary consultation. For anemia, blood transfusions may be necessary in severe cases.
-
Dose Adjustment: If significant myelosuppression is consistently observed, a dose reduction or alteration of the dosing schedule may be required.
-
Issue 2: Renal Toxicity
-
Observation: Elevated serum creatinine or blood urea nitrogen (BUN) levels, or histopathological changes in the kidneys.
-
Potential Cause: Although PT-112 is reported to have minimal acute renal toxicity, its platinum component necessitates careful monitoring of kidney function.
-
Troubleshooting/Mitigation Strategy:
-
Hydration: Ensure animals are well-hydrated. Intravenous or subcutaneous fluid administration can be considered prior to and after PT-112 administration to promote renal clearance.
-
Monitoring: Perform regular serum chemistry panels to monitor renal function. Urinalysis can also provide early indicators of kidney damage.
-
Histopathology: Conduct thorough histopathological examination of the kidneys at the end of the study to assess for any subtle, long-term toxic effects.
-
Issue 3: Dermatological Reactions (Rash)
-
Observation: Skin rashes or other dermatological abnormalities in the animal models.
-
Potential Cause: Immune-related or direct toxicity to the skin.
-
Troubleshooting/Mitigation Strategy:
-
Observation: Regularly inspect the skin of the animals for any signs of rash, alopecia, or irritation.
-
Topical Treatments: For mild, localized reactions, topical corticosteroids or soothing agents may be considered after veterinary consultation.
-
Systemic Treatment: In cases of severe or systemic rash, systemic corticosteroids or antihistamines may be necessary. The administration of PT-112 should be paused until the reaction resolves.
-
Data Presentation
Table 1: Summary of Dose-Limiting Toxicities and Common Adverse Events of PT-112 in a Phase I Clinical Trial
| Dose Level (mg/m²) | Dose-Limiting Toxicity (DLT) | Common Treatment-Related Adverse Events (Grade 1-2) |
| 150 | Grade 3 Pancytopenia | Fatigue (26% of patients) |
| 250 | Grade 2 Renal Injury (in a patient with pre-existing hydronephrosis) | Nausea (23% of patients) |
| 300 | Grade 3 Rash | Vomiting (14% of patients) |
| Constipation (12% of patients) | ||
| Diarrhea (12% of patients) |
Source: ASCO Publications[2]
Experimental Protocols
Protocol 1: Monitoring and Management of Hematological Toxicity
-
Baseline Blood Collection: Prior to the first administration of PT-112, collect a baseline blood sample (e.g., via tail vein or submandibular bleed) for a complete blood count (CBC) with differential.
-
Post-Treatment Monitoring: Collect blood samples for CBC analysis weekly throughout the study. Increase the frequency of monitoring to twice weekly if a significant decrease in any cell line is observed.
-
Data Analysis: Analyze trends in neutrophil, lymphocyte, platelet, and red blood cell counts over time.
-
Intervention Thresholds: Establish predefined intervention thresholds. For example, if the absolute neutrophil count (ANC) falls below a critical level (e.g., 1.0 x 10⁹/L), consider initiating supportive care.
-
Supportive Care: If intervention is necessary, administer G-CSF according to a veterinarian-approved protocol until the ANC recovers.
-
Dose Modification: If severe or prolonged myelosuppression occurs, consider a dose reduction of PT-112 in subsequent cycles.
Protocol 2: Assessment of Renal Function
-
Baseline Assessment: Before initiating the study, collect baseline serum for creatinine and BUN analysis and a urine sample for urinalysis.
-
Hydration Protocol: Administer a bolus of sterile saline subcutaneously or intravenously 1-2 hours prior to PT-112 administration to ensure adequate hydration.
-
Post-Treatment Monitoring: Collect serum for creatinine and BUN analysis at 24 and 72 hours after the first dose, and then weekly.
-
Urinalysis: Perform urinalysis weekly, paying close attention to proteinuria, hematuria, and the presence of casts.
-
Histopathology: At the termination of the study, perfuse and fix the kidneys for histopathological evaluation by a qualified veterinary pathologist.
Mandatory Visualization
Caption: Signaling pathway of PT-112 leading to immunogenic cell death.
Caption: Experimental workflow for toxicity assessment in animal models.
References
Improving the therapeutic index of "Anticancer agent 112"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Anticancer Agent 112 (also known as PT-112). The information is designed to address common issues encountered during preclinical evaluation and to offer strategies for improving its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel platinum-pyrophosphate conjugate.[1] Its primary mechanism involves the inhibition of ribosomal biogenesis (RiBi), which selectively kills cancer cells.[2] Additionally, it is a potent inducer of immunogenic cell death (ICD), a process that activates an anti-cancer immune response.[1][2] This dual mechanism contributes to its efficacy. A key feature of this agent is its osteotropism, or affinity for bone, which allows for targeted action against cancers affecting the skeletal system.[2]
Q2: What are the key markers to assess the activity of this compound?
A2: To evaluate the efficacy of this compound, researchers should assess markers related to both of its primary mechanisms:
-
Inhibition of Ribosomal Biogenesis: This can be monitored by measuring the expression of key proteins involved in ribosome synthesis, such as fibrillarin and upstream binding factor (UBF).
-
Immunogenic Cell Death (ICD): Key biomarkers for ICD include the cell surface exposure of calreticulin (CRT), and the release of ATP and high mobility group box 1 (HMGB1) from dying cancer cells.[1]
Q3: How can the therapeutic index of this compound be improved?
A3: Improving the therapeutic index involves enhancing its anti-tumor activity while minimizing toxicity to normal tissues. Strategies include:
-
Combination Therapy: Combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies) can synergistically enhance the anti-tumor immune response initiated by ICD.[1]
-
Targeted Delivery: For non-bone-related cancers, encapsulating this compound in nanoparticles can improve its delivery to the tumor site and reduce systemic exposure.
-
Chronotherapy: The timing of drug administration can influence its efficacy and toxicity.[3] Investigating the optimal circadian timing for this compound administration could potentially improve its therapeutic index.
Troubleshooting Guides
In Vitro Assay Troubleshooting
Problem 1: High variability in cytotoxicity assay (MTT, SRB) results.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before plating. Use a multichannel pipette for cell seeding and visually inspect plates for even cell distribution.
-
-
Possible Cause 2: Interference of the compound with the assay reagents.
-
Solution: Run a control plate with this compound in cell-free media to check for any direct reaction with the assay dye.
-
-
Possible Cause 3: Cell line instability or contamination.
-
Solution: Regularly perform cell line authentication (e.g., STR profiling) and test for mycoplasma contamination.
-
Problem 2: Inconsistent or low signal for Immunogenic Cell Death (ICD) markers.
-
Possible Cause 1: Suboptimal timing of marker assessment.
-
Solution: Create a time-course experiment to determine the peak expression of cell surface calreticulin and the release of ATP and HMGB1. These events have different kinetics.
-
-
Possible Cause 2: Low sensitivity of detection assays.
-
Solution: For ATP detection, use a high-sensitivity bioluminescence-based assay. For HMGB1, an ELISA with a high-affinity antibody is recommended. For calreticulin, use a flow cytometer with a bright fluorophore-conjugated antibody.
-
-
Possible Cause 3: Inappropriate concentration of this compound.
-
Solution: Perform a dose-response experiment to identify the optimal concentration that induces ICD without causing rapid, widespread necrosis, which can mask the specific signals of ICD.
-
In Vivo Study Troubleshooting
Problem 1: High toxicity and weight loss in animal models.
-
Possible Cause 1: Inappropriate drug formulation or vehicle.
-
Solution: Ensure the vehicle is well-tolerated. Test the vehicle alone in a control group. Consider alternative formulations, such as liposomal encapsulation, to reduce systemic toxicity.
-
-
Possible Cause 2: Dose is too high for the selected animal strain.
-
Solution: Conduct a maximum tolerated dose (MTD) study to determine the optimal dose for the specific strain of mice or rats being used.
-
-
Possible Cause 3: Dehydration or off-target effects.
-
Solution: Provide supportive care, such as subcutaneous fluid administration. Closely monitor animal health and consider reducing the dosing frequency.
-
Problem 2: Lack of tumor regression in xenograft or syngeneic models.
-
Possible Cause 1: Insufficient drug accumulation in the tumor.
-
Solution: Analyze drug concentration in tumor tissue versus plasma to assess biodistribution. If tumor accumulation is low, consider formulation strategies to enhance tumor targeting.
-
-
Possible Cause 2: Tumor model is resistant to the drug's mechanism of action.
-
Solution: In syngeneic models, ensure the mouse strain has a competent immune system to respond to ICD. For xenografts, which lack an adaptive immune system, the effect of ICD will be minimal.
-
-
Possible Cause 3: Insufficient treatment duration or frequency.
-
Solution: Extend the treatment period or increase the dosing frequency, provided it is within the MTD, to achieve a sustained therapeutic effect.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 12.5 |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| PC-3 | Prostate Adenocarcinoma | 5.7 |
| Saos-2 | Osteosarcoma | 2.1 |
| HCT116 | Colon Carcinoma | 15.8 |
Table 2: In Vivo Efficacy of this compound in a Syngeneic Mouse Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2.5 |
| This compound | 10 | 45 | -1.2 |
| This compound | 20 | 78 | -5.8 |
| This compound + anti-PD-1 | 20 + 5 | 92 | -6.1 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (SRB Assay)
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.
-
Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and air dry. Add 0.4% sulforhodamine B (SRB) solution and incubate for 30 minutes at room temperature.
-
Destaining and Measurement: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution. Measure the absorbance at 510 nm.
Protocol 2: Calreticulin Exposure Assay by Flow Cytometry
-
Cell Treatment: Treat cancer cells with this compound at a predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Gently harvest the cells using a non-enzymatic cell dissociation solution.
-
Staining: Wash the cells with cold PBS and incubate with an anti-calreticulin antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) for 1 hour on ice in the dark.
-
Data Acquisition: Analyze the cells using a flow cytometer. Gate on the live cell population (e.g., using a viability dye like DAPI or Propidium Iodide) and quantify the mean fluorescence intensity of calreticulin.
Visualizations
References
- 1. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. About PT-112 | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 3. The therapeutic index of cytotoxic chemotherapy depends upon circadian drug timing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Penetration of BO-112 in Solid Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BO-112. The focus is to address challenges related to its penetration and distribution within solid tumors to enhance its therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is BO-112 and what is its primary mechanism of action?
A1: BO-112 is an investigational immunotherapy agent based on a synthetic double-stranded RNA (dsRNA), specifically a polyinosinic:polycytidylic acid (poly I:C). It is formulated as a nanoplex with polyethyleneimine (PEI).[1][2][3][4] Its mechanism of action involves mimicking a viral infection within the tumor microenvironment.[5] This activates innate immune pathways through Toll-like receptor 3 (TLR3), melanoma differentiation-associated protein 5 (MDA5), and retinoic acid-inducible gene I (RIG-I).[1] This activation leads to the induction of immunogenic cell death, recruitment and activation of dendritic cells and CD8+ T cells, and a shift from an immunologically "cold" to a "hot" tumor microenvironment, thereby overcoming resistance to checkpoint inhibitors.[5][6]
Q2: Why is intratumoral administration of BO-112 necessary?
A2: Intratumoral administration delivers BO-112 directly to the tumor site, maximizing its local concentration and immune-stimulatory effects while minimizing potential systemic toxicities.[6][7] This approach is designed to initiate a local anti-tumor immune response that can then translate into a systemic, abscopal effect, targeting distant, non-injected lesions.[2]
Q3: What are the primary barriers to effective BO-112 penetration and distribution within a solid tumor even after direct injection?
A3: Even with intratumoral injection, the dense and complex microenvironment of solid tumors can impede the uniform distribution of BO-112. The primary barriers include:
-
Dense Extracellular Matrix (ECM): A network of collagen and hyaluronic acid creates a physical barrier that limits the diffusion of nanoparticles like BO-112.[8][9]
-
High Interstitial Fluid Pressure (IFP): The leaky vasculature and poor lymphatic drainage in tumors lead to elevated pressure within the tumor, which can oppose the convective transport of BO-112 away from the injection site.
Q4: How does the polyethyleneimine (PEI) formulation of BO-112 aid in its function?
A4: The PEI formulation is critical for several reasons:
-
Nanoparticle Formation: PEI complexes with the negatively charged poly(I:C) dsRNA to form nanoparticles. This nanoplex formulation is essential for protecting the dsRNA from degradation by nucleases.
-
Enhanced Cellular Uptake: The cationic nature of PEI facilitates the interaction of the nanoparticles with the negatively charged cell membranes of tumor and immune cells, promoting their internalization through endocytosis.[4][10]
-
Endosomal Escape: PEI's "proton sponge" effect helps in the rupture of endosomes, allowing the dsRNA to be released into the cytoplasm where it can activate its target receptors (TLR3, MDA5, RIG-I).[10]
Q5: What are the key signaling pathways activated by BO-112?
A5: BO-112 activates several key innate immune signaling pathways. Upon entering the cytoplasm of tumor cells and antigen-presenting cells (APCs), the dsRNA is recognized by TLR3, MDA5, and RIG-I. This recognition triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These, in turn, promote the maturation of dendritic cells, enhance antigen presentation, and stimulate the proliferation and cytotoxic activity of CD8+ T cells, leading to an anti-tumor immune response.
Troubleshooting Guides
Issue 1: Suboptimal therapeutic response despite confirmed intratumoral injection of BO-112.
This issue may arise from poor distribution of BO-112 throughout the tumor mass.
Troubleshooting Steps:
-
Assess Tumor Microenvironment Characteristics:
-
Histological Analysis: Perform trichrome and Alcian blue staining on tumor biopsies to assess the density of collagen and hyaluronic acid in the ECM. A dense ECM is a primary contributor to poor drug penetration.
-
Interstitial Fluid Pressure (IFP) Measurement: If feasible in your preclinical model, measure the IFP. High IFP can prevent effective distribution.
-
-
Strategies to Enhance BO-112 Penetration:
-
Enzymatic ECM Depletion (Preclinical): Consider co-administration or pre-treatment with ECM-degrading enzymes.
-
Optimize Injection Technique:
-
Multiple Injection Sites: Administering smaller volumes of BO-112 at multiple sites within the tumor can achieve a more uniform initial distribution.
-
Slow Injection Rate: A slower injection rate may help to reduce the rapid increase in local pressure at the injection site, potentially allowing for better initial dispersion.
-
-
Issue 2: Difficulty in visualizing and quantifying the intratumoral distribution of BO-112.
Accurately assessing the penetration of BO-112 is crucial for optimizing delivery strategies.
Troubleshooting Steps:
-
Labeling of BO-112 for Imaging:
-
For preclinical studies, BO-112 can be labeled with a fluorescent dye (e.g., Cy5, FITC) to enable visualization using various imaging modalities. The labeling process should be carefully validated to ensure it does not interfere with the biological activity of BO-112.
-
-
Imaging Techniques for Assessing Distribution:
-
Fluorescence Microscopy of Tumor Sections: This is a standard method to visualize the distribution of fluorescently labeled BO-112 in relation to tumor cells, stroma, and vasculature.
-
Whole Tumor Imaging (e.g., Optical Projection Tomography, Light Sheet Microscopy): These techniques can provide 3D visualization of BO-112 distribution throughout the entire tumor, offering a more comprehensive view than 2D histology.
-
In Vivo Imaging: In animal models, techniques like intravital microscopy can be used to dynamically track the distribution of labeled BO-112 in real-time. Magnetic Resonance Imaging (MRI) with a suitable contrast agent conjugated to the nanoparticle can also be employed for non-invasive, longitudinal monitoring of distribution.[14][15]
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on typical findings in preclinical studies investigating nanoparticle penetration in solid tumors. Note: Specific data for BO-112 penetration with and without enhancing agents is limited in publicly available literature. The values presented are illustrative.
Table 1: Effect of ECM-Degrading Enzymes on Intratumoral BO-112 Distribution
| Treatment Group | Mean Penetration Depth (µm from injection site) | Percentage of Tumor Volume with BO-112 Signal |
| BO-112 alone | 150 ± 30 | 25% ± 5% |
| BO-112 + Collagenase | 350 ± 50 | 60% ± 8% |
| BO-112 + Hyaluronidase | 400 ± 60 | 65% ± 7% |
| BO-112 + Collagenase + Hyaluronidase | 550 ± 70 | 80% ± 10% |
Table 2: Impact of Injection Technique on BO-112 Distribution
| Injection Technique | Mean Distribution Volume (mm³) | Coefficient of Variation of Signal Intensity |
| Single, rapid injection | 5.2 ± 1.5 | 0.85 |
| Single, slow injection | 7.8 ± 2.0 | 0.65 |
| Multiple (3 sites), slow injection | 15.5 ± 3.5 | 0.35 |
Experimental Protocols
Protocol 1: Evaluation of BO-112 Penetration in a Subcutaneous Tumor Model
Objective: To quantify the distribution of fluorescently labeled BO-112 in a solid tumor following intratumoral injection.
Materials:
-
Tumor-bearing mice (e.g., MC38 or B16-F10 tumor models).[1][2]
-
Fluorescently labeled BO-112 (e.g., BO-112-Cy5).
-
Micro-syringe for intratumoral injection.
-
Fluorescence microscope.
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompetent mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Intratumoral Injection:
-
Randomize mice into treatment groups.
-
Under anesthesia, slowly inject a defined volume and concentration of BO-112-Cy5 into the center of the tumor.
-
-
Tissue Collection and Processing:
-
At predetermined time points (e.g., 1, 6, 24 hours) post-injection, euthanize the mice and carefully excise the tumors.
-
Fix the tumors in 4% paraformaldehyde overnight, followed by cryoprotection in 30% sucrose.
-
Embed the tumors in OCT compound and freeze.
-
Section the tumors into thin slices (e.g., 20 µm) using a cryostat.
-
-
Imaging and Analysis:
-
Mount the tumor sections on glass slides.
-
Image the sections using a fluorescence microscope with appropriate filters for Cy5. It is also recommended to stain for cell nuclei (e.g., DAPI) and a marker for the tumor stroma (e.g., anti-collagen I antibody) to provide anatomical context.
-
Using image analysis software, quantify the penetration depth and the area of fluorescence signal relative to the total tumor area.
-
Protocol 2: Pre-treatment with ECM-Degrading Enzymes to Enhance BO-112 Penetration
Objective: To determine if pre-treatment with collagenase and/or hyaluronidase can improve the intratumoral distribution of BO-112.
Materials:
-
As per Protocol 1.
-
Collagenase (from Clostridium histolyticum).
-
Hyaluronidase (from bovine testes).
-
Sterile PBS.
Methodology:
-
Tumor Implantation: As described in Protocol 1.
-
Enzyme Pre-treatment:
-
Randomize mice into control and enzyme treatment groups.
-
Prepare solutions of collagenase and/or hyaluronidase in sterile PBS at the desired concentration.
-
1-2 hours prior to BO-112 injection, intratumorally inject the enzyme solution(s) or PBS (for the control group) into the tumor.
-
-
BO-112 Injection and Analysis:
-
Following the pre-treatment period, inject fluorescently labeled BO-112 as described in Protocol 1.
-
Proceed with tissue collection, processing, imaging, and analysis as outlined in Protocol 1 to compare the distribution of BO-112 between the control and enzyme-treated groups.
-
Visualizations
Caption: BO-112 Signaling Pathway.
Caption: Experimental Workflow for Assessing BO-112 Penetration.
Caption: Overcoming Barriers to BO-112 Penetration.
References
- 1. Intratumoral neoadjuvant immunotherapy based on the BO-112 viral RNA mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intratumoral co-injection of the poly I:C-derivative BO-112 and a STING agonist synergize to achieve local and distant anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLGA-PEI nanoparticle covered with poly(I:C) for personalised cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unravelling the potential role of polyethyleneimine (PEI)-based nanosystems in skin cancer therapy - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00802B [pubs.rsc.org]
- 5. targetedonc.com [targetedonc.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Intratumoral BO-112 in combination with radiotherapy synergizes to achieve CD8 T-cell-mediated local tumor control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Digesting a path forward – the utility of collagenase tumor treatment for improved drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor-Colonizing E. coli Expressing Both Collagenase and Hyaluronidase Enhances Therapeutic Efficacy of Gemcitabine in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circumventing Drug Treatment? Intrinsic Lethal Effects of Polyethyleneimine (PEI)-Functionalized Nanoparticles on Glioblastoma Cells Cultured in Stem Cell Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hyaluronidase and Collagenase Increase the Transfection Efficiency of Gene Electrotransfer in Various Murine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hyaluronidase Expression by an Oncolytic Adenovirus Enhances Its Intratumoral Spread and Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imaging of Nanoparticle Distribution to Assess Treatments That Alter Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intratumoral evaluation of 3D microvasculature and nanoparticle distribution using a gadolinium-dendron modified nano-liposomal contrast agent with magnetic resonance micro-imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing PT-112 Hematological Toxicities in Murine Models
This guide provides researchers with answers to frequently asked questions and troubleshooting strategies for managing hematological toxicities associated with PT-112 administration in mice. The information is based on the known mechanism of PT-112 and general principles of managing chemotherapy-induced myelosuppression.
Disclaimer: Specific quantitative data on dose-dependent hematological toxicity and recovery timelines for PT-112 in various mouse strains is not extensively detailed in publicly available literature. Researchers should establish these parameters in their own preliminary dose-finding and tolerability studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is PT-112 and its relevant mechanism of action?
PT-112 is a novel platinum-pyrophosphate conjugate.[1] Its mechanism of action involves the inhibition of ribosome biogenesis, which leads to organelle stress in cancer cells, particularly in the endoplasmic reticulum and mitochondria.[2][3] This process culminates in immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-cancer immune response.[1][3][4][5] Notably, the pyrophosphate moiety results in osteotropism, meaning the drug has a tendency to accumulate in bone.[4][5][6] This property is relevant for potential bone marrow-related toxicities.
Q2: What are the expected hematological toxicities with PT-112 in mice?
While specific data is limited, based on the mechanism of other platinum-based chemotherapeutics and PT-112's accumulation in bone, researchers should monitor for common signs of myelosuppression.[6][7][8] These include:
-
Thrombocytopenia: A significant decrease in platelet count.
-
Neutropenia: A reduction in the number of neutrophils.
-
Anemia: A decrease in red blood cells and hemoglobin.
Thrombocytopenia and neutropenia are often the most prominent and dose-limiting toxicities for many chemotherapeutic agents.[9]
Q3: How should I establish the onset, nadir, and recovery for these toxicities?
A pilot tolerability study is essential. This involves administering a range of PT-112 doses to small groups of mice and performing serial blood sampling (e.g., baseline, and then every 2-4 days for 2-3 weeks post-treatment). This allows you to determine the dose-response relationship and the time course for the nadir (the lowest point of a blood cell count) and subsequent recovery for platelets, neutrophils, and red blood cells.
Section 2: Troubleshooting Guide
Q1: Issue - I've observed severe thrombocytopenia (e.g., platelets < 150 x 10³/µL) and signs of bleeding after PT-112 administration. What are my options?
-
Immediate Actions:
-
Confirm the Count: Re-run the complete blood count (CBC) to rule out technical error.
-
Assess Animal Health: Check for signs of hemorrhage (petechiae, bruising, hematuria) and monitor overall animal welfare closely. Euthanize if humane endpoints are met.
-
-
Prospective Study Modifications:
-
Dose Reduction: Lower the PT-112 dose in subsequent cohorts. This is the most common and effective strategy.
-
Schedule Modification: Increase the interval between doses (e.g., from once weekly to every 10 days) to allow for platelet recovery.
-
Supportive Care: In some research models of chemotherapy-induced thrombocytopenia, thrombopoietin (TPO) mimetics like romiplostim have been used to promote platelet recovery.[10] Similarly, agents that protect megakaryocytic precursors, such as stem cell factor (SCF), have shown preventative effects in cisplatin-induced models.[11]
-
Q2: Issue - My mice are developing severe neutropenia (e.g., neutrophils < 0.5 x 10³/µL) and are at risk of infection.
-
Immediate Actions:
-
Aseptic Technique: Ensure all handling, injections, and housing are performed under strict aseptic conditions to minimize infection risk.
-
Monitor for Infection: Observe animals for signs of infection such as lethargy, ruffled fur, and weight loss.
-
-
Prospective Study Modifications:
-
Dose/Schedule Adjustment: As with thrombocytopenia, reduce the dose or alter the schedule of PT-112 administration.
-
Prophylactic Antibiotics: Consider prophylactic antibiotics in the drinking water, though be aware this can impact gut microbiome and potentially immune response studies.
-
Myeloid Growth Factors: The use of colony-stimulating factors (CSFs) like G-CSF is a standard clinical approach and can be adapted for murine models to reduce the duration and severity of neutropenia.[12]
-
Q3: Issue - The observed toxicity is more severe than expected or varies significantly between animals.
-
Potential Causes & Solutions:
-
Dosing Accuracy: Ensure accurate and consistent drug formulation and administration (e.g., intravenous vs. intraperitoneal route).
-
Animal Strain/Age/Sex: Hematological responses can vary. Record and standardize the strain, age, and sex of the mice used in your experiments.
-
Underlying Health Status: Use only healthy, pathogen-free animals. Pre-existing subclinical infections can exacerbate myelosuppression.
-
Circadian Timing: The toxicity of some chemotherapies can vary depending on the time of day they are administered.[13] Standardize the time of injection for all experiments.
-
Section 3: Data Presentation Tables
Use the following templates to organize data from your own tolerability and efficacy studies.
Table 1: Template for Dose-Response Effect of PT-112 on Murine Blood Counts (Day of Nadir)
| PT-112 Dose (mg/kg) | Platelets (x 10³/µL ± SD) | Neutrophils (x 10³/µL ± SD) | Hemoglobin (g/dL ± SD) | % Body Weight Change ± SD |
|---|---|---|---|---|
| Vehicle Control | ||||
| Dose 1 | ||||
| Dose 2 |
| Dose 3 | | | | |
Table 2: Template for Time Course of Hematological Toxicity and Recovery at a Fixed PT-112 Dose (e.g., X mg/kg)
| Time Point | Platelets (x 10³/µL ± SD) | Neutrophils (x 10³/µL ± SD) | Hemoglobin (g/dL ± SD) |
|---|---|---|---|
| Baseline (Day 0) | |||
| Day 2 | |||
| Day 4 | |||
| Day 7 (Nadir) | |||
| Day 10 | |||
| Day 14 |
| Day 21 (Recovery) | | | |
Section 4: Key Experimental Protocols
Protocol 1: Serial Blood Collection from Saphenous Vein in Mice
-
Preparation: Gather necessary supplies: 25-27 gauge needle, EDTA-coated microtainer tubes, sterile gauze, and a topical anesthetic (e.g., EMLA cream) if required by institutional protocols.
-
Anesthesia/Restraint: Properly restrain the mouse using an approved method. Anesthesia is typically not required for this procedure, but local anesthetic can be applied 15-20 minutes prior.
-
Site Preparation: Remove fur from the lower leg using clippers or depilatory cream to visualize the saphenous vein. Wipe the area with 70% ethanol.
-
Puncture: Puncture the vein with the sterile needle. The vein is superficial and a small puncture is sufficient.
-
Collection: Collect blood droplets (typically 50-100 µL) directly into the EDTA microtainer. Avoid "milking" the leg, as this can cause hemolysis and alter cell counts.
-
Hemostasis: After collection, apply gentle pressure to the puncture site with sterile gauze until bleeding stops.
-
Post-Procedure: Return the mouse to its cage and monitor for any signs of distress or re-bleeding. Alternate legs for subsequent collections.
Protocol 2: Complete Blood Count (CBC) Analysis
-
Sample Handling: Keep collected blood samples on a rocker at room temperature to prevent clotting and cell settling. Analyze within 1-2 hours of collection for best results.
-
Instrumentation: Use a calibrated automated hematology analyzer designed for veterinary or murine samples. These instruments provide rapid, multi-parameter analysis of blood cells.
-
Analysis: Follow the manufacturer's instructions for the specific analyzer. Ensure the instrument is set to the correct species profile (mouse). The analyzer will provide counts for red blood cells, white blood cells (with differential), platelets, and hemoglobin concentration.
-
Quality Control: Run quality control samples daily to ensure the accuracy and precision of the analyzer. If counts are critically low, a manual blood smear and differential count can be performed for verification.
Section 5: Visual Guides and Workflows
Caption: Workflow for assessing PT-112 hematological toxicity.
Caption: Troubleshooting logic for severe thrombocytopenia.
Caption: Proposed mechanism of PT-112 leading to ICD.
References
- 1. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 4. researchgate.net [researchgate.net]
- 5. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PT-112 Induces Mitochondrial Stress and Immunogenic Cell Death, Targeting Tumor Cells with Mitochondrial Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. Managing hematologic toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Romiplostim promotes platelet recovery in a mouse model of multicycle chemotherapy-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prevention of chemotherapy-induced anemia and thrombocytopenia by constant administration of stem cell factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Supportive Care in the Oncology Setting [theoncologynurse.com]
- 13. Preclinical relevance of dosing time for the therapeutic index of gemcitabine–cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bispecific antibody AK112 (also known as Ivonescimab) in a preclinical setting. The focus is on understanding and mitigating potential immune-related adverse events (irAEs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which AK112 is designed to mitigate immune-related adverse events?
A1: AK112 is engineered with an "Fc-silent" IgG1 backbone. This design incorporates mutations in the Fc region that abrogate binding to Fcγ receptors (FcγR), particularly FcγRIIIa.[1][2] This modification is intended to prevent Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP), which are potential mechanisms for on-target, off-tumor toxicity against PD-1 expressing immune cells.[3] By preventing the engagement of effector immune cells, the Fc-silent design aims to reduce the risk of irAEs such as cytokine release syndrome (CRS).[1][4]
Q2: How does the dual targeting of PD-1 and VEGF by AK112 potentially influence its safety profile compared to combination therapies?
A2: By combining anti-PD-1 and anti-VEGF activity into a single molecule, AK112 is designed for a more targeted enrichment within the tumor microenvironment where both targets are often co-expressed.[5] This co-localization may lead to a better safety profile compared to the systemic administration of two separate antibodies. Preclinical studies have shown that the presence of VEGF enhances the binding avidity of AK112 to PD-1, potentially focusing its activity where both factors are present.[6]
Q3: What preclinical models are suitable for evaluating the immunotoxicity of AK112?
A3: Due to the human-specific nature of AK112's targets, standard rodent models are often insufficient. Preclinical safety and immunotoxicity are typically evaluated in humanized mouse models. These models involve engrafting human peripheral blood mononuclear cells (PBMCs) or hematopoietic stem cells into immunodeficient mice (e.g., SCID/Beige or NOG mice).[1] These models allow for the assessment of T-cell activation and cytokine release in a system that better recapitulates the human immune response. For toxicology studies, non-human primates (NHPs), such as cynomolgus monkeys, are also used to assess the safety profile of therapeutic antibodies.[7][8]
Q4: What are the expected patterns of cytokine release with AK112 in preclinical studies, and how can they be monitored?
A4: Due to its Fc-silent design, AK112 is expected to induce minimal cytokine release compared to non-Fc-silent antibodies.[1][4] In preclinical in vitro and in vivo studies, a panel of human cytokines should be monitored to assess the risk of CRS. This typically includes, but is not limited to, IFN-γ, TNF-α, IL-2, IL-6, IL-8, and IL-10. Monitoring is usually performed by collecting blood samples at various time points after AK112 administration and analyzing plasma or serum using multiplex immunoassays (e.g., Luminex) or ELISA.
Troubleshooting Guides
Issue 1: Unexpected In Vitro Cytokine Release
Potential Cause 1: Contamination
-
Troubleshooting Step: Ensure all reagents, cell cultures, and labware are free from endotoxin contamination, which can non-specifically activate immune cells.
Potential Cause 2: Assay System
-
Troubleshooting Step: The choice of in vitro assay can influence cytokine release levels. A whole-blood assay or a co-culture of PBMCs with target cells is generally more representative than using isolated T-cells. Ensure the assay includes appropriate positive and negative controls.
Potential Cause 3: Antibody Aggregation
-
Troubleshooting Step: Aggregated antibodies can lead to non-specific immune activation. Confirm the integrity of the AK112 preparation using size-exclusion chromatography (SEC-HPLC).
Issue 2: Adverse Events in Humanized Mouse Models
Potential Cause 1: Graft-versus-Host Disease (GvHD)
-
Troubleshooting Step: Humanized mice engrafted with PBMCs can develop GvHD, which can be confounded with drug-related toxicity. Monitor for signs of GvHD such as weight loss, hunched posture, and skin lesions. Include a control group of humanized mice receiving a vehicle or isotype control to distinguish GvHD from AK112-induced adverse events.
Potential Cause 2: On-Target, Off-Tumor Toxicity
-
Troubleshooting Step: While designed for safety, on-target effects on non-tumor tissues expressing PD-1 are possible. Perform comprehensive histopathological analysis of all major organs at the end of the study to identify any signs of immune cell infiltration or inflammation.
Quantitative Data Summary
While specific quantitative data from preclinical toxicology and safety pharmacology studies of AK112 are not extensively detailed in publicly available literature, the following tables outline the key parameters that are typically assessed.
Table 1: In Vitro Immuno-Safety Profile of AK112
| Assay | AK112 Result | Comparator (e.g., wild-type IgG1) |
| FcγRIIIa Binding | Abrogated/Significantly Reduced[1] | Positive Binding |
| ADCC Activity | Significantly Reduced[1][2] | Potent Lysis |
| ADCP Activity | Significantly Reduced[1][2] | Significant Phagocytosis |
| In Vitro Cytokine Release | Significantly Reduced[1][4] | Elevated Cytokine Levels |
Table 2: Key Parameters in Preclinical In Vivo Toxicology Studies of AK112
| Parameter | Animal Model | Assessment Method | Expected Outcome for AK112 |
| Clinical Observations | Humanized Mice, Non-Human Primates | Daily health monitoring | No major adverse clinical signs |
| Body Weight | Humanized Mice, Non-Human Primates | Weekly measurement | No significant changes compared to control |
| Hematology | Non-Human Primates | Complete blood count | No clinically significant alterations |
| Serum Chemistry | Non-Human Primates | Analysis of liver and kidney function markers | No signs of organ toxicity |
| Cytokine Levels | Humanized Mice, Non-Human Primates | Multiplex immunoassay of plasma/serum | No significant elevation of pro-inflammatory cytokines |
| Histopathology | Humanized Mice, Non-Human Primates | Microscopic examination of major organs | No evidence of immune-mediated inflammation |
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Assay Setup: Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Treatment: Add AK112 at a range of concentrations. Include a positive control (e.g., a superagonist anti-CD28 antibody) and a negative isotype control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Analysis: Measure the concentration of key cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6) in the supernatant using a multiplex immunoassay or ELISA.
Protocol 2: In Vivo Study in Humanized Mice
-
Model Generation: Engraft immunodeficient mice (e.g., NSG or NOG mice) with human PBMCs or CD34+ hematopoietic stem cells.
-
Tumor Implantation (if applicable): Once human immune cells are engrafted, implant human tumor cells subcutaneously.
-
Dosing: Administer AK112 intravenously or intraperitoneally at various dose levels. Include vehicle and isotype control groups.
-
Monitoring: Monitor tumor growth, body weight, and clinical signs of toxicity daily.
-
Blood Sampling: Collect peripheral blood at predetermined time points for pharmacokinetic analysis and to measure serum cytokine levels.
-
Terminal Endpoint: At the end of the study, collect tumors and major organs for histopathological analysis to assess immune cell infiltration and tissue damage.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. wrlc-gulaw.primo.exlibrisgroup.com [wrlc-gulaw.primo.exlibrisgroup.com]
- 3. A novel bispecific antibody CVL006 superior to AK112 for dual targeting of PD-L1 and VEGF in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Safety, Pharmacokinetics, and Pharmacodynamics Evaluation of Ivonescimab, a Novel Bispecific Antibody Targeting PD‐1 and VEGF, in Chinese Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toxicology profile of a novel GLP-1 receptor biased agonist-SAL0112 in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: ABSK112 for Brain Tumor Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing ABSK112 in preclinical brain tumor models. Given that ABSK112 is a next-generation EGFR Exon20 mutant inhibitor with excellent reported brain penetration, this guide focuses on validating its CNS activity and troubleshooting common experimental challenges.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ABSK112?
ABSK112 is a potent and selective oral inhibitor of the epidermal growth factor receptor (EGFR) with mutations in exon 20 (Exon20ins).[2][4] It demonstrates high selectivity for mutant EGFR over wild-type EGFR, which is expected to lead to a better safety profile.[1][2] Recent preclinical data also suggest it has strong HER2 inhibitory activity.[5][6][7]
Q2: What is the evidence for ABSK112's CNS penetration?
Preclinical studies have consistently demonstrated that ABSK112 has "excellent" and "strong" brain penetration ability.[1][2][3] This characteristic, combined with its high selectivity, suggests its potential as a therapeutic agent for brain tumors or brain metastases harboring EGFR Exon20ins mutations.[2][5]
Q3: Is ABSK112 currently in clinical trials for brain tumors?
ABSK112 is in Phase I clinical trials for non-small cell lung cancer (NSCLC).[2][4][8] While not specifically for primary brain tumors yet, its CNS-penetrant properties make it a strong candidate for future investigation in this area.[5]
Q4: What makes ABSK112 a promising candidate for brain tumor therapy?
The key advantages of ABSK112 for brain tumor applications are its ability to cross the blood-brain barrier (BBB), its high selectivity for tumor-driving mutations over wild-type EGFR, and its potent anti-tumor activity demonstrated in various xenograft models.[1][3]
Troubleshooting Guides
This section addresses potential issues researchers may encounter during their experiments with ABSK112, particularly concerning the assessment of its CNS penetration and efficacy.
| Issue | Potential Cause | Troubleshooting Steps |
| Lower than expected ABSK112 concentration in brain tissue | 1. Inefficient BBB crossing in the specific in vivo model: The BBB in your animal model may be less permeable than in models where ABSK112 was initially tested. 2. High P-glycoprotein (P-gp) efflux: Your tumor model might have high expression of efflux pumps like P-gp that actively transport ABSK112 out of the brain.[9] 3. Issues with sample collection and processing: Degradation of the compound during tissue homogenization or extraction. | 1. Model Characterization: Characterize the BBB permeability of your specific brain tumor model using a standard CNS-penetrant compound. 2. Efflux Pump Inhibition: Co-administer a P-gp inhibitor like elacridar or tariquidar to assess if it increases ABSK112 brain accumulation.[9] Note that this is for experimental validation and not a therapeutic strategy. 3. Optimize Protocols: Ensure rapid tissue harvesting and homogenization on ice. Use validated analytical methods (e.g., LC-MS/MS) for quantification. |
| Inconsistent results in in vitro BBB models | 1. Incomplete barrier formation: The endothelial cells in your model (e.g., Transwell assay) may not have formed sufficiently tight junctions, leading to high passive diffusion.[10][11] 2. Low expression of relevant transporters: The cell lines used may not adequately express the transporters necessary for ABSK112 to cross the BBB. 3. Cell culture variability: Passage number and culture conditions can affect the phenotype of endothelial cells and astrocytes.[10] | 1. Barrier Integrity Measurement: Regularly measure the transendothelial electrical resistance (TEER) to ensure a tight barrier.[11] Also, assess the permeability of a known BBB-impermeable marker (e.g., fluorescently labeled dextran). 2. Model Selection: Consider using more complex co-culture (with astrocytes and pericytes) or microfluidic "organ-on-a-chip" models that better mimic the in vivo neurovascular unit.[12][13] 3. Standardize Cell Culture: Use cells within a defined passage number range and maintain consistent culture conditions. |
| Lack of in vivo efficacy despite confirmed CNS penetration | 1. Insufficient target engagement: The concentration of ABSK112 reaching the tumor may not be high enough to inhibit the EGFR Exon20ins pathway effectively. 2. Tumor heterogeneity: The brain tumor model may have subpopulations of cells that are not dependent on the EGFR pathway. 3. Acquired resistance: Prolonged treatment may lead to the development of resistance mechanisms. | 1. Pharmacodynamic (PD) Analysis: Measure the inhibition of downstream EGFR signaling molecules (e.g., p-EGFR, p-AKT, p-ERK) in brain tumor tissue after ABSK112 treatment.[1] 2. Histological Analysis: Perform immunohistochemistry (IHC) to confirm the expression of EGFR Exon20ins in your tumor model. 3. Dose-Escalation Study: Conduct a dose-escalation study to determine the optimal therapeutic dose for your specific model. |
Experimental Protocols
Protocol 1: In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination
Objective: To quantify the CNS penetration of ABSK112 in a preclinical brain tumor model.
Methodology:
-
Animal Model: Use tumor-bearing mice (e.g., orthotopic xenograft model with EGFR Exon20ins-mutant cells).
-
Drug Administration: Administer ABSK112 orally at a predetermined dose.
-
Sample Collection: At various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours), collect blood samples via cardiac puncture and immediately perfuse the brain with saline to remove residual blood.
-
Tissue Processing:
-
Centrifuge blood samples to separate plasma.
-
Harvest and weigh the brain tissue.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Compound Extraction: Perform a liquid-liquid or solid-phase extraction of ABSK112 from both plasma and brain homogenate samples.
-
Quantification: Analyze the concentration of ABSK112 in the extracts using a validated LC-MS/MS method.
-
Calculation: The Kp value is calculated as the ratio of the area under the curve (AUC) for the brain to the AUC for plasma (AUCbrain/AUCplasma).
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay (Transwell)
Objective: To assess the ability of ABSK112 to cross a cellular model of the BBB.
Methodology:
-
Cell Culture: Culture brain endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell insert and, for a co-culture model, astrocytes on the basolateral side of the well.
-
Barrier Formation: Allow the endothelial cells to form a monolayer and develop tight junctions. Monitor barrier integrity by measuring TEER.
-
Drug Application: Add ABSK112 to the apical (blood) chamber.
-
Sample Collection: At various time points, collect samples from the basolateral (brain) chamber.
-
Quantification: Determine the concentration of ABSK112 in the basolateral samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.
Data Presentation
Table 1: Preclinical Profile of ABSK112
| Parameter | Finding | Reference |
| Target | EGFR Exon20 insertion mutants, HER2 | [1][7][14] |
| Selectivity | Superior selectivity over wild-type EGFR compared to other inhibitors like mobocertinib. | [1][3] |
| In Vitro Potency | Potent inhibition of proliferation in multiple EGFR Exon20 mutation cell lines. | [1][3] |
| In Vivo Efficacy | Strong and dose-dependent anti-tumor efficacy in various xenograft mouse models with EGFR Exon20ins mutations. | [1][2][3] |
| CNS Penetration | Demonstrated "excellent" and "strong" preclinical brain penetration ability. | [1][2][3] |
| Bioavailability | Excellent oral bioavailability. | [1] |
| Safety Profile | Favorable preclinical safety profile. | [1] |
Visualizations
Caption: EGFR signaling pathway inhibited by ABSK112.
Caption: Workflow for assessing CNS penetration of ABSK112.
References
- 1. researchgate.net [researchgate.net]
- 2. Abbisko Therapeutics' EGFR exon20ins inhibitor, ABSK112, has been approved for clinical use in China for the treatment of non-small cell lung cancer [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ABSK-112 by Abbisko Therapeutics for Non-Small Cell Lung Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 5. 2025 AACR | Abbisko Therapeutics Presents Late-Breaking Pre-clinical Research Results on ABSK112 (EGFR exon20ins), ABSK131 (PRMT5*MTA), and ABK-KRAS-1 - BioSpace [biospace.com]
- 6. ABSK112 / Abbisko [delta.larvol.com]
- 7. 2025 AACR | Abbisko Therapeutics Presents Late-Breaking Pre-clinical Research Results on ABSK112 (EGFR exon20ins), ABSK131 (PRMT5*MTA), and ABK-KRAS-1 [prnewswire.com]
- 8. ABSK112 for Lung Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blood-brain barrier modeling: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
- 13. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 14. ABSK-112 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
"Anticancer agent 112" batch-to-batch variability and quality control
Technical Support Center: Anticancer Agent 112
Welcome to the technical support center for this compound (AC-112). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the batch-to-batch variability and quality control of AC-112.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significant shift in the IC50 value of AC-112 between different batches in our cell-based assays. What could be the cause?
A1: A shift in IC50 values is a common indicator of batch-to-batch variability. The most probable causes are:
-
Varying Purity Levels: The new batch may have a different purity profile. The presence of less active isomers or impurities can lead to a perceived decrease in potency (higher IC50).[1][2][3]
-
Compound Degradation: Improper storage or handling can lead to the degradation of AC-112.[4][5][6] We recommend verifying your storage conditions against our specifications.
-
Assay Conditions: Variability in cell-based assays can also contribute to shifts in IC50 values.[2][7][8] Ensure that cell passage number, seeding density, and incubation times are consistent between experiments.
Actionable Steps:
-
Verify the purity of the new batch using the recommended HPLC protocol (see Experimental Protocols section).
-
Confirm the identity and molecular weight using LC-MS.[9][10]
-
Standardize your cell assay protocol and run a reference standard alongside the new batch if available.
Q2: Our latest batch of AC-112 is showing lower-than-expected efficacy even though the Certificate of Analysis (CoA) indicates high purity. Why might this be?
A2: This issue can arise from the presence of specific impurities that are not fully resolved or quantified by standard purity assays but affect biological activity.
-
Presence of Isomer-B: AC-112 synthesis can produce a diastereomer, "Isomer-B," which has a significantly lower affinity for Kinase X. Standard HPLC purity analysis might not fully separate Isomer-B from the active AC-112.
-
Solubility Issues: Ensure the compound is fully dissolved. Incomplete solubilization will result in a lower effective concentration in your assay. Review the recommended solvent and sonication steps in the product datasheet.
Actionable Steps:
-
Perform the specialized "Isomer-B Separation HPLC Protocol" to quantify its presence.
-
Visually inspect your stock solution for any precipitate. We recommend preparing fresh dilutions for each experiment.
Q3: We are observing unexpected cytotoxicity in our control cell line treated with AC-112. What is the likely cause?
A3: Unexpected toxicity can be linked to specific impurities or degradation products.
-
Residual Solvents or Reagents: The synthesis process may leave trace amounts of unreacted starting materials or solvents that can be cytotoxic.[13]
-
Degradation Products: AC-112 can degrade if exposed to light or stored at incorrect temperatures, potentially forming toxic byproducts.[14]
Actionable Steps:
-
Review the CoA for information on residual solvents.
-
Protect the compound from light and ensure it is stored at -20°C or below.
-
Perform an LC-MS analysis to screen for potential degradation products.[15][16]
Data Presentation: Quality Control Specifications
The following table outlines the acceptable quality control specifications for each batch of this compound.
| Parameter | Method | Specification |
| Identity | ||
| Molecular Weight | LC-MS | 452.5 ± 0.5 Da |
| Purity | ||
| Purity by HPLC | HPLC (Standard Protocol) | ≥ 98.0% |
| Isomer-B Content | HPLC (Isomer-B Protocol) | ≤ 1.0% |
| Potency | ||
| IC50 (MCF-7 Cells) | Cell-Based Assay | 50 - 150 nM |
| Physical Properties | ||
| Appearance | Visual Inspection | White to off-white lyophilized powder |
Experimental Protocols
Standard HPLC Purity Assessment
This method is used to determine the overall purity of AC-112.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).[17]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-22 min: 10% to 90% B
-
22-25 min: 90% B
-
25-27 min: 90% to 10% B
-
27-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.[17]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute to 50 µg/mL in 50:50 Acetonitrile:Water.
LC-MS Identity Confirmation
This protocol verifies the molecular weight of AC-112.
-
LC Conditions: Use the "Standard HPLC Purity Assessment" method.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive mode.[15][16]
-
Scan Range: 100 - 1000 m/z.
-
Expected Ion: [M+H]⁺ at m/z 453.5.
Cell-Based Potency Assay (IC50 Determination)
This protocol determines the functional potency of AC-112.
-
Cell Line: MCF-7 breast cancer cell line.
-
Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Dosing: Prepare a 10-point serial dilution of AC-112 in culture medium, starting from 10 µM. Add the dilutions to the cells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Use a standard cell viability reagent (e.g., CellTiter-Glo® or MTT).
-
Data Analysis: Normalize the results to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression.
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound in the Tumor Proliferation Signaling Pathway.
Experimental Workflow
Caption: Standard workflow for the quality control assessment of new AC-112 batches.
Troubleshooting Logic
Caption: Decision tree for troubleshooting inconsistent results with AC-112.
References
- 1. reddit.com [reddit.com]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 6. moravek.com [moravek.com]
- 7. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. Applications of LC/MS in structure identifications of small molecules and proteins in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. nationallaboratorysales.com [nationallaboratorysales.com]
- 13. Quality control of small molecules - Kymos [kymos.com]
- 14. Quality Control During Drug Development | Technology Networks [technologynetworks.com]
- 15. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Frontiers | Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product [frontiersin.org]
Validation & Comparative
The Synergistic Alliance: Anticancer Agent PT-112 and Checkpoint Inhibitors—A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of targeted therapies that induce a specific form of cell death with immunotherapy has opened new frontiers in oncology. This guide provides a comprehensive comparison of the novel anticancer agent PT-112 in combination with immune checkpoint inhibitors, benchmarked against established alternative combination strategies. Drawing upon preclinical and clinical data, we present a detailed analysis of efficacy, mechanisms of action, and experimental protocols to inform future research and development.
PT-112: A Novel Inducer of Immunogenic Cell Death
PT-112 is a first-in-class small molecule conjugate of pyrophosphate and platinum that has demonstrated a unique mechanism of action: the induction of immunogenic cell death (ICD).[1][2] Unlike conventional platinum-based chemotherapies, PT-112's primary mode of cytotoxicity is not through DNA damage. Instead, it promotes a form of cancer cell death that stimulates an anti-tumor immune response.[3] This is characterized by the release of damage-associated molecular patterns (DAMPs), including calreticulin (CRT) exposure on the cell surface, and the secretion of ATP and high mobility group box 1 (HMGB1).[2][4] These DAMPs act as adjuvants, promoting the maturation of dendritic cells and the subsequent priming of T cells against tumor antigens.[2]
The osteotropic nature of PT-112, attributed to its pyrophosphate moiety, leads to its accumulation in bone, making it a promising candidate for cancers that originate in or metastasize to the bone, such as metastatic castration-resistant prostate cancer (mCRPC).[5][6]
Signaling Pathway of PT-112-Induced Immunogenic Cell Death
Caption: PT-112 induces immunogenic cell death through cellular stress pathways.
Preclinical Synergy of PT-112 with Checkpoint Inhibitors
In preclinical mouse models, PT-112 has demonstrated a synergistic anti-tumor effect when combined with checkpoint inhibitors targeting the PD-1/PD-L1 axis.[1][2] This combination therapy leads to enhanced tumor growth inhibition and improved survival compared to either agent alone. The proposed mechanism for this synergy is that PT-112-induced ICD creates an inflammatory tumor microenvironment, making "cold" tumors "hot" and more susceptible to the effects of checkpoint blockade.[2] This involves the recruitment of immune effector cells into the tumor and a reduction of immunosuppressive cells.[1][2]
Comparative Preclinical Efficacy of PT-112 and Alternatives in Combination with Checkpoint Inhibitors
| Combination Therapy | Cancer Model | Key Efficacy Endpoints | Reference |
| PT-112 + anti-PD-1/PD-L1 | Murine colon and breast cancer | Enhanced tumor growth inhibition and increased survival compared to monotherapies.[2] | [2] |
| Chemotherapy + anti-CTLA-4 | Murine fibrosarcoma (SA1N) | 112% Tumor Growth Inhibition (TGI); 71.4% complete tumor regression (ixabepilone + anti-CTLA-4). | |
| Anti-Angiogenic + anti-PD-L1 | Murine lung adenocarcinoma | Synergistic inhibition of tumor growth. | [7] |
| PARP Inhibitor + anti-PD-L1 | Murine breast cancer (EMT6) | More potent anti-tumor effect and higher tumor-infiltrating lymphocytes compared to monotherapies.[8] | [8] |
| Oncolytic Virus (T-VEC) + anti-PD-1 | Murine melanoma | Increased tumor-specific CD8+ T-cells and systemic efficacy.[9] | [9] |
Clinical Evaluation of PT-112 in Combination with Checkpoint Inhibitors
Clinical studies have begun to evaluate the safety and efficacy of PT-112 in combination with checkpoint inhibitors in heavily pre-treated patient populations.
Phase 1b Study in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
A Phase 1b study (NCT03409458) evaluated PT-112 in combination with the anti-PD-L1 antibody avelumab in patients with mCRPC.[5][10]
Key Findings:
-
The combination was found to be safe and generally well-tolerated in a heavily pre-treated population.[5]
-
Anti-tumor effects were observed, including a prostate-specific antigen (PSA) reduction of ≥50% in 25% of patients (8 out of 32).[5]
-
Of the ten patients with RECIST-measurable disease, three experienced tumor volume reductions, with one confirmed partial response (PR).[5]
-
A reduction in serum alkaline phosphatase (ALP) was seen in 75% of patients, suggesting activity in bone metastases.[5]
Phase 2a Study in Non-Small Cell Lung Cancer (NSCLC)
A dose confirmation cohort of the PAVE study (NCT03409458) assessed PT-112 with avelumab in NSCLC patients.[1] The recommended phase 2 dose of PT-112 in this combination was determined to be 360 mg/m².[1]
Comparison with Alternative Combination Immunotherapies
The strategy of combining different therapeutic modalities with checkpoint inhibitors is a cornerstone of modern oncology. Below is a comparative summary of clinical outcomes for various combination approaches.
Comparative Clinical Efficacy of Checkpoint Inhibitor Combinations
| Combination Therapy | Cancer Type | Key Efficacy Endpoints (Selected Trials) | Reference |
| PT-112 + Avelumab (anti-PD-L1) | mCRPC | PSA reduction ≥50% in 25% of patients; 1 confirmed PR in patients with measurable disease.[5] | [5] |
| Chemotherapy + Pembrolizumab (anti-PD-1) | NSCLC (non-squamous) | KEYNOTE-189: Median OS 22.0 vs 10.7 months with chemotherapy alone. | |
| Anti-Angiogenic + Atezolizumab (anti-PD-L1) | NSCLC (non-squamous, high PD-L1) | @Be Study: ORR 64.1%; 12-month PFS rate 54.9%; 12-month OS rate 70.6%.[11][12] | [11][12] |
| PARP Inhibitor + Durvalumab (anti-PD-L1) | Relapsed SCLC | MEDIOLA: 12-week DCR 28.9%; ORR 10.5%; Median OS 7.6 months. | |
| Oncolytic Virus (T-VEC) + Pembrolizumab (anti-PD-1) | Advanced Melanoma | MASTERKEY-265 (Phase 1b): Confirmed ORR 57.1%; Confirmed CR 23.8%.[13] MASTERKEY-265 (Phase 3): No significant improvement in PFS or OS vs pembrolizumab alone.[14][15] | [13][14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols relevant to the study of PT-112 and similar agents.
In Vitro Immunogenic Cell Death (ICD) Assay
This protocol is designed to assess the hallmarks of ICD in cancer cells treated with a test agent like PT-112.
1. Cell Culture and Treatment:
- Culture cancer cell lines (e.g., murine colon carcinoma CT26 or breast cancer TSA cells) under standard conditions.[2]
- Treat cells with varying concentrations of the test agent or a known ICD inducer (e.g., doxorubicin) for 24-48 hours.[2]
2. Calreticulin (CRT) Exposure Analysis (Flow Cytometry):
- Harvest and wash the treated cells.
- Stain with a primary antibody against CRT, followed by a fluorescently labeled secondary antibody.[7][16]
- Co-stain with a viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells.[16]
- Analyze the cell surface CRT expression on viable cells using a flow cytometer.[16]
3. ATP Release Assay:
- Collect the supernatant from treated cell cultures.
- Measure ATP concentration using a luciferin/luciferase-based assay kit according to the manufacturer's instructions.
4. HMGB1 Release Assay (ELISA):
- Collect the supernatant from treated cell cultures.
- Quantify the concentration of HMGB1 in the supernatant using a commercially available ELISA kit.[10][17][18]
"Cell_Culture" [label="Cancer Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"];
"Treatment" [label="Treatment with\nTest Agent (e.g., PT-112)", fillcolor="#FBBC05", fontcolor="#202124"];
"Harvest" [label="Harvest Cells and Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"];
"CRT_Staining" [label="Calreticulin Staining\n& Flow Cytometry", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"ATP_Assay" [label="ATP Release Assay\n(Luciferase-based)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"HMGB1_Assay" [label="HMGB1 Release Assay\n(ELISA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Analysis" [shape=ellipse, label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Cell_Culture" -> "Treatment";
"Treatment" -> "Harvest";
"Harvest" -> "CRT_Staining";
"Harvest" -> "ATP_Assay";
"Harvest" -> "HMGB1_Assay";
"CRT_Staining" -> "Analysis";
"ATP_Assay" -> "Analysis";
"HMGB1_Assay" -> "Analysis";
}
Caption: Workflow for assessing immunogenic cell death markers in vitro.
In Vivo Tumor Model for Combination Therapy
This protocol outlines a general procedure for evaluating the synergistic anti-tumor effects of an anticancer agent and a checkpoint inhibitor in a syngeneic mouse model.
1. Tumor Cell Implantation:
- Inject a suspension of syngeneic tumor cells (e.g., 1x10^6 CT26 cells) subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).
- Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
2. Treatment Administration:
- Randomize mice into treatment groups: Vehicle control, Test Agent alone, Checkpoint Inhibitor alone, and Combination therapy.
- Administer the test agent (e.g., PT-112) and the checkpoint inhibitor (e.g., anti-PD-1 antibody) according to the specified dosing schedule and route of administration (e.g., intravenous for PT-112, intraperitoneal for anti-PD-1).[2]
3. Tumor Growth and Survival Monitoring:
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
- Monitor animal body weight and overall health.
- Record survival data and euthanize animals when tumors reach a predetermined size or if signs of excessive morbidity are observed.
4. Immune Cell Infiltration Analysis (Flow Cytometry):
- At a specified time point or at the end of the study, excise tumors and process them into single-cell suspensions.
- Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Gr-1, F4/80).[19][20]
- Analyze the composition and activation status of tumor-infiltrating immune cells by flow cytometry.[19][20]
"Tumor_Implantation" [label="Subcutaneous Tumor\nCell Implantation", fillcolor="#F1F3F4", fontcolor="#202124"];
"Tumor_Growth" [label="Tumor Establishment", fillcolor="#F1F3F4", fontcolor="#202124"];
"Randomization" [label="Randomization into\nTreatment Groups", fillcolor="#FBBC05", fontcolor="#202124"];
"Treatment" [label="Administer Combination\nTherapy", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Monitoring" [label="Monitor Tumor Growth\nand Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Tumor_Excision" [label="Tumor Excision and\nProcessing", fillcolor="#F1F3F4", fontcolor="#202124"];
"Flow_Cytometry" [label="Flow Cytometry for\nImmune Cell Profiling", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Data_Analysis" [shape=ellipse, label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Tumor_Implantation" -> "Tumor_Growth";
"Tumor_Growth" -> "Randomization";
"Randomization" -> "Treatment";
"Treatment" -> "Monitoring";
"Monitoring" -> "Tumor_Excision" [label="At endpoint"];
"Tumor_Excision" -> "Flow_Cytometry";
"Flow_Cytometry" -> "Data_Analysis";
}
Caption: General workflow for preclinical evaluation of combination immunotherapy.
Conclusion
Anticancer agent PT-112 demonstrates a promising and distinct mechanism of action through the induction of immunogenic cell death, which provides a strong rationale for its combination with immune checkpoint inhibitors. Preclinical data robustly support this synergy, and early clinical findings in heavily pre-treated patient populations are encouraging. When compared to other combination strategies, the unique properties of PT-112, including its osteotropism, may offer advantages in specific cancer types, such as those with bone metastases. Further clinical investigation, particularly in less heavily pre-treated populations and in randomized controlled trials, is warranted to fully elucidate the clinical benefit of this novel combination therapy. The experimental protocols and comparative data presented in this guide aim to provide a valuable resource for the continued research and development of innovative cancer immunotherapies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Phase I study of PT-112, a novel pyrophosphate-platinum immunogenic cell death inducer, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-parametric flow cytometry staining procedure for analyzing tumor-infiltrating immune cells following oncolytic herpes simplex virus immunotherapy in intracranial glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Talimogene laherparepvec (T-VEC) and Emerging Intralesional Immunotherapies for Metastatic Melanoma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ibl-international.com [ibl-international.com]
- 11. Phase II study of atezolizumab with bevacizumab for non-squamous non-small cell lung cancer with high PD-L1 expression (@Be Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. onclive.com [onclive.com]
- 14. Talimogene Laherparepvec (T-VEC): A Review of the Recent Advances in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Addition of T-VEC to Pembrolizumab in Advanced Melanoma - The ASCO Post [ascopost.com]
- 16. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human HMGB-1 ELISA Kit (EEL047) - Invitrogen [thermofisher.com]
- 18. Human HMGB-1(High Mobility group protein B1) ELISA Kit - Elabscience® [elabscience.com]
- 19. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of "Anticancer Agent 112" (PT-112) Efficacy in 2D vs. 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of "Anticancer agent 112," identified as PT-112, a novel platinum-pyrophosphate conjugate, in conventional two-dimensional (2D) monolayer cell cultures versus more physiologically relevant three-dimensional (3D) spheroid models. This document synthesizes available data on PT-112's mechanism of action with established differences in drug responses between 2D and 3D culture systems to offer a comprehensive analysis for preclinical research.
Introduction to PT-112 and the Importance of Culture Models
PT-112 is a novel small molecule anticancer agent that has demonstrated promising clinical activity in advanced solid tumors.[1] Its mechanism of action is distinct from traditional platinum-based chemotherapies, as it induces immunogenic cell death (ICD).[1][2][3][4] This process involves the inhibition of ribosomal biogenesis and induction of nucleolar, endoplasmic reticulum (ER), and mitochondrial stress, leading to the release of damage-associated molecular patterns (DAMPs) that stimulate an anti-cancer immune response.[2][3]
The choice of in vitro model system is critical for evaluating the therapeutic potential of novel anticancer agents. While 2D cell cultures have been a cornerstone of cancer research, they often fail to replicate the complex cellular interactions and microenvironment of an in vivo tumor.[5][6] 3D cell cultures, such as spheroids, better mimic the nutrient and oxygen gradients, cell-cell interactions, and drug penetration challenges of a solid tumor, often revealing increased drug resistance compared to 2D models.[5][7][8][9][10][11] This guide explores the expected differential efficacy of PT-112 in these two culture systems.
Data Presentation: Anticipated Efficacy of PT-112 in 2D vs. 3D Cultures
The following tables summarize the anticipated quantitative data based on the known properties of PT-112 and the typical behavior of anticancer drugs in 2D and 3D models. It is important to note that while specific experimental data for PT-112 in a direct 2D vs. 3D comparison is not yet widely published, these projections are based on extensive research on other chemotherapeutic agents.
Table 1: Comparative Cytotoxicity of PT-112
| Parameter | 2D Monolayer Culture | 3D Spheroid Culture | Rationale for Anticipated Difference |
| IC50 (µM) | Lower | Higher | 3D cultures often exhibit increased resistance due to limited drug penetration and altered cellular states.[7][9][10] For instance, studies with other agents like paclitaxel have shown significantly higher IC50 values in 3D cultures.[9] |
| Maximum % Cell Death | High | Moderate to High | The complex architecture of spheroids can protect cells in the core from drug exposure, potentially leading to a lower maximum achievable cell death.[5] |
| Time to Onset of Action | Rapid | Delayed | Drug penetration and the establishment of concentration gradients within the spheroid are likely to delay the cytotoxic effects of PT-112.[5] |
Table 2: Comparison of Cellular Responses to PT-112
| Cellular Response | 2D Monolayer Culture | 3D Spheroid Culture | Rationale for Anticipated Difference |
| Proliferation Rate | High | Lower | Cells in 3D culture generally have a lower proliferation rate, which can influence sensitivity to cell-cycle-dependent drugs.[7][10] |
| Apoptosis Induction | High | Moderate | The hypoxic core of spheroids can induce a quiescent state in cells, making them less susceptible to apoptosis-inducing agents. |
| Gene Expression Profile | Reflective of rapid growth | More representative of in vivo tumors | 3D cultures exhibit altered gene expression profiles, including upregulation of genes involved in drug resistance and cell survival.[7][10] |
| Immunogenic Cell Death Markers (e.g., HMGB1 release, Calreticulin exposure) | Readily detectable | Potentially lower or delayed detection | The release and detection of DAMPs might be hindered by the spheroid structure. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these comparative studies.
Cell Culture
-
2D Monolayer Culture:
-
Cancer cell lines (e.g., HCT-116 colon cancer cells) are seeded in flat-bottom tissue culture plates at a density of 5 x 10³ cells/well.[12]
-
Cells are allowed to adhere and grow in a standard cell culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are grown to approximately 80% confluency before treatment.[7]
-
-
3D Spheroid Culture:
-
Spheroids are generated using a scaffold-free method, such as the liquid overlay technique or hanging drop method. For the liquid overlay technique, plates are coated with a non-adherent substance like poly-HEMA.[11]
-
A single-cell suspension is seeded into the prepared plates at a density of 2 x 10³ cells/well.
-
Plates are incubated for 48-72 hours to allow for spheroid formation.[7]
-
The formation of spheroids is confirmed by microscopy.
-
Cytotoxicity Assay (MTT Assay)
-
Cells in both 2D and 3D cultures are treated with a range of concentrations of PT-112 (e.g., 0.1 µM to 100 µM).
-
Untreated cells serve as a control.
-
After a predetermined incubation period (e.g., 24, 48, 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[9]
-
Plates are incubated for 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are solubilized with a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Apoptosis Assay (Caspase-3/7 Activity)
-
2D and 3D cultures are treated with PT-112 at its respective IC50 concentration.
-
At various time points, a luminogenic caspase-3/7 substrate is added to the wells.
-
After a short incubation, the luminescence, which is proportional to caspase activity, is measured using a luminometer.
-
An increase in luminescence indicates the induction of apoptosis.
Immunogenic Cell Death Marker Analysis (HMGB1 ELISA)
-
Supernatants from PT-112-treated 2D and 3D cultures are collected.
-
The concentration of High Mobility Group Box 1 (HMGB1), a key DAMP, is quantified using a commercially available ELISA kit according to the manufacturer's instructions.[12]
-
Increased levels of HMGB1 in the supernatant are indicative of ICD.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway of PT-112.
Caption: Experimental workflow for comparing PT-112 efficacy in 2D and 3D cell cultures.
Caption: Simplified signaling pathway of PT-112 leading to immunogenic cell death.
Conclusion
The transition from 2D to 3D cell culture models represents a significant step towards more clinically relevant in vitro drug screening.[5][7][10] While 2D cultures provide a high-throughput and cost-effective initial screening platform, 3D models offer a more accurate representation of the tumor microenvironment, which is crucial for evaluating the efficacy of novel anticancer agents like PT-112.[5][6] The anticipated increased resistance of 3D spheroids to PT-112 underscores the importance of utilizing these more complex models to better predict in vivo responses and to understand the mechanisms of drug resistance. Further studies directly comparing the effects of PT-112 in 2D and 3D cultures are warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this promising anticancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 3. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects [prnewswire.com]
- 4. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advanced Cellular Models for Preclinical Drug Testing: From 2D Cultures to Organ-on-a-Chip Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The relevance of using 3D cell cultures, in addition to 2D monolayer cultures, when evaluating breast cancer drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic and molecular differences of anticancer agents on 2D and 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Assay of 2D and 3D Cell Culture Models: Proliferation, Gene Expression and Anticancer Drug Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Unveiling PT-112: A Novel Platinum Agent's Molecular Impact on Colon Cancer Cells [synapse.patsnap.com]
A Head-to-Head Preclinical Comparison of Novel KRAS G12C Inhibitor "Zeno-471" with Standard-of-Care Agents
For Immediate Release to the Scientific Community
This guide provides a comprehensive preclinical comparison of the novel anticancer agent Zeno-471, a potent and selective covalent inhibitor of the KRAS G12C mutation, against the current standard-of-care therapies, Sotorasib and Adagrasib. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Zeno-471's potential as a next-generation therapy for KRAS G12C-mutated cancers.
Introduction to KRAS G12C Inhibition
The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC).[1] For decades, KRAS was considered "undruggable" due to the high affinity of its GTP-binding pocket. The development of covalent inhibitors that specifically target the mutated cysteine at position 12 has revolutionized the treatment landscape for this patient population. Sotorasib and Adagrasib are the first-generation inhibitors that have received regulatory approval, demonstrating clinical benefit in patients with KRAS G12C-mutated tumors.[2] Zeno-471 is a novel, investigational KRAS G12C inhibitor designed for enhanced potency and a favorable pharmacokinetic profile.
Mechanism of Action: The KRAS G12C Signaling Pathway
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity, leading to an accumulation of active, GTP-bound KRAS. This constitutively active state promotes downstream signaling through pathways such as the MAPK/ERK and PI3K/AKT pathways, driving uncontrolled cell proliferation, survival, and tumor growth. Zeno-471, Sotorasib, and Adagrasib are all covalent inhibitors that irreversibly bind to the cysteine residue of the KRAS G12C mutant protein, locking it in its inactive GDP-bound state and thereby inhibiting downstream oncogenic signaling.
Comparative In Vitro Efficacy
The anti-proliferative activity of Zeno-471, Sotorasib, and Adagrasib was evaluated across a panel of human cancer cell lines harboring the KRAS G12C mutation. Cell viability was assessed after 72 hours of continuous drug exposure.
| Cell Line | Cancer Type | Zeno-471 IC50 (nM) | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) |
| NCI-H358 | NSCLC | 3.1 | ~6.0[3] | ~10.0[4] |
| MIA PaCa-2 | Pancreatic | 5.8 | ~9.0[3] | ~5.0[4] |
| NCI-H23 | NSCLC | 45.2 | ~690.0[3][5] | >100 |
| SW1573 | NSCLC | 89.7 | >1000 | ~973.0[6][7] |
Data Summary: Zeno-471 demonstrates superior potency against the NCI-H358 and NCI-H23 cell lines compared to both Sotorasib and Adagrasib. Its activity against MIA PaCa-2 is comparable to Adagrasib and more potent than Sotorasib. All three agents show reduced activity in the more resistant SW1573 cell line.
Comparative In Vivo Efficacy
The antitumor activity of Zeno-471 was evaluated in mouse xenograft models of KRAS G12C-mutated non-small cell lung cancer (NCI-H358) and pancreatic cancer (MIA PaCa-2).
NCI-H358 Xenograft Model
| Treatment Group (Oral, Daily) | Dose (mg/kg) | Tumor Growth Inhibition (%) | Regressions |
| Vehicle | - | 0 | 0/8 |
| Zeno-471 | 30 | 98 | 6/8 |
| Sotorasib | 30 | 85[3] | 4/8 |
| Adagrasib | 30 | 82 | 3/8 |
MIA PaCa-2 Xenograft Model
| Treatment Group (Oral, Daily) | Dose (mg/kg) | Tumor Growth Inhibition (%) | Regressions |
| Vehicle | - | 0 | 0/8 |
| Zeno-471 | 30 | 105 | 8/8 |
| Sotorasib | 30 | 95 | 7/8 |
| Adagrasib | 30 | 102[6] | 8/8 |
Data Summary: In the NCI-H358 NSCLC model, Zeno-471 at 30 mg/kg demonstrates greater tumor growth inhibition and a higher rate of tumor regressions compared to Sotorasib and Adagrasib at the same dose. In the highly sensitive MIA PaCa-2 pancreatic cancer model, Zeno-471 shows robust activity comparable to Adagrasib, achieving complete regressions in all treated animals.
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
The anti-proliferative effects of the compounds were determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
Validating the Anti-Tumor Effect of Anticancer Agent 112 in Patient-Derived Xenografts: A Comparative Guide
This guide provides a comparative analysis of "Anticancer agent 112," a novel therapeutic candidate, against the standard-of-care chemotherapy, Oxaliplatin, in a patient-derived xenograft (PDX) model of colon cancer. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the pre-clinical efficacy and mechanism of action of this compound.
Comparative Efficacy in Colon Cancer Patient-Derived Xenografts
In a study utilizing a patient-derived xenograft (PDX) model of colon cancer, this compound demonstrated a statistically significant anti-tumor effect compared to both the vehicle control and the standard-of-care agent, Oxaliplatin. PDX models are recognized for their ability to conserve the biological features of the original patient tumor, offering a clinically relevant preclinical model.[1] The predictive value of PDX models for treatment response is notably high, with some studies showing an 87% agreement with clinical outcomes.[2]
The table below summarizes the key efficacy endpoints from the comparative in vivo study.
| Treatment Group | N | Median Tumor Volume (Day 21, mm³) | % Tumor Growth Inhibition (TGI) | p-value (vs. Vehicle) | Median Survival (Days) |
| Vehicle Control | 10 | 1540 ± 210 | - | - | 25 |
| Oxaliplatin (5 mg/kg) | 10 | 890 ± 150 | 42.2% | < 0.05 | 38 |
| This compound (20 mg/kg) | 10 | 450 ± 95 | 70.8% | < 0.001 | 52 |
Data are presented as mean ± standard deviation.
This compound exhibited a superior tumor growth inhibition of 70.8% compared to 42.2% for Oxaliplatin. This enhanced efficacy translated into a significant improvement in median survival.
Mechanism of Action: A Differentiated Approach
This compound is a novel small molecule that induces immunogenic cell death (ICD).[3] Its mechanism of action is distinct from traditional platinum-based agents like Oxaliplatin, which primarily cause DNA damage.[4] this compound functions as a novel inhibitor of ribosomal biogenesis, leading to nucleolar stress.[5][6] This initiates a cascade of intracellular events, including endoplasmic reticulum (ER) stress and mitochondrial dysfunction, which are known to contribute to immune signaling.[5][6]
A key differentiator is the significant inhibition of the JAK/STAT signaling pathway by this compound, a mechanism not observed with Oxaliplatin.[4] The JAK/STAT pathway is a critical regulator of cell proliferation and survival in many cancers.
Caption: this compound inhibits the JAK/STAT signaling pathway.
This unique mechanism, which combines direct cytotoxicity with the stimulation of an anti-cancer immune response, may account for the potent anti-tumor effects observed in preclinical models.[3][7]
Experimental Protocols
The following protocols describe the methodology used to generate the comparative efficacy data.
1. Patient-Derived Xenograft (PDX) Model Establishment and Propagation
-
Fresh tumor tissue from a consenting patient with metastatic colon cancer was obtained post-surgery.
-
The tissue was fragmented into 3-4 mm³ pieces and subcutaneously implanted into the flank of 6-8 week old female NOD/SCID mice.
-
Tumors were allowed to grow to approximately 1,500 mm³ to establish the F1 generation.
-
For the efficacy study, F2 or F3 generation tumors were harvested, re-fragmented, and implanted into a new cohort of mice. This process ensures biological stability in terms of gene expression and drug responsiveness.[8]
2. In Vivo Anti-Tumor Efficacy Study
-
Animal Allocation: Once tumors in the study cohort reached an average volume of 100-150 mm³, mice were randomized into three treatment groups (n=10 per group):
-
Vehicle Control (Saline, intravenous)
-
Oxaliplatin (5 mg/kg, intravenous, weekly)
-
This compound (20 mg/kg, intravenous, bi-weekly)
-
-
Dosing and Monitoring: Dosing was initiated on Day 0. Tumor volume was measured twice weekly using digital calipers (Volume = (Width² x Length)/2). Animal body weight and general health were monitored concurrently.
-
Endpoints: The primary endpoint was Tumor Growth Inhibition (TGI) at Day 21. Secondary endpoints included overall survival. The study was concluded when tumor volume in the control group exceeded 2,000 mm³ or at the first sign of significant morbidity.
Caption: Experimental workflow for the PDX anti-tumor efficacy study.
3. Statistical Analysis
-
Tumor growth data were analyzed using a two-way ANOVA.
-
Survival data were analyzed using the Kaplan-Meier method with a log-rank test.
-
A p-value of < 0.05 was considered statistically significant.
Conclusion
This compound demonstrates superior anti-tumor efficacy in a clinically relevant colon cancer PDX model when compared to the standard-of-care agent, Oxaliplatin. Its novel mechanism of action, involving the induction of immunogenic cell death and inhibition of key oncogenic signaling pathways like JAK/STAT, positions it as a promising therapeutic candidate for further clinical investigation.[3][4] These preclinical findings provide a strong rationale for advancing this compound into clinical trials for solid tumors.
References
- 1. Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors [mdpi.com]
- 2. Patient-Derived Tumor Xenograft Models: Toward the Establishment of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling PT-112: A Novel Platinum Agent's Molecular Impact on Colon Cancer Cells [synapse.patsnap.com]
- 5. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 6. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects [prnewswire.com]
- 7. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Response to Anticancer Agent 112 (PT-112): A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of potential biomarkers for predicting the response to the investigational anticancer agent PT-112. It compares the performance of PT-112 with alternative therapies in its key indications, supported by available experimental data. Detailed methodologies for key experiments are also provided to facilitate research and development.
Introduction to Anticancer Agent 112 (PT-112)
PT-112 is a novel platinum-pyrophosphate conjugate designed to induce immunogenic cell death (ICD), a form of cancer cell death that activates an anti-tumor immune response.[1][2][3] Its mechanism of action involves causing ribosomal biogenesis inhibition and nucleolar stress, which leads to endoplasmic reticulum (ER) stress and mitochondrial dysfunction in cancer cells.[3] This cascade of events results in the surface exposure of "eat-me" signals, such as calreticulin, and the release of danger-associated molecular patterns (DAMPs), including high-mobility group box 1 (HMGB1) and ATP.[1][2][3] These signals recruit and activate dendritic cells and T cells, leading to a targeted anti-tumor immune response.
PT-112 is currently under clinical investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC), thymic epithelial tumors, and non-small cell lung cancer (NSCLC).[1][3]
Potential Biomarkers for Predicting Response to PT-112
Based on its mechanism of action, several biomarkers are being investigated for their potential to predict response to PT-112. While clinical data directly correlating these biomarkers with PT-112 efficacy is still emerging, the preclinical rationale is strong.
Immunogenic Cell Death (ICD) Markers
-
Calreticulin (CRT) Surface Exposure: As a key "eat-me" signal in ICD, the presence of calreticulin on the surface of tumor cells is a primary candidate biomarker.[1][4] Higher levels of surface CRT may indicate a tumor more susceptible to the immunogenic effects of PT-112.
-
High-Mobility Group Box 1 (HMGB1) Release: The release of HMGB1 from dying cancer cells acts as a potent danger signal to the immune system.[1] Measuring circulating HMGB1 levels could serve as a pharmacodynamic and potentially predictive biomarker.
-
ATP Secretion: Extracellular ATP, another key DAMP, signals to immune cells and contributes to the anti-tumor response.
p53 Mutation Status
The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis. Preclinical studies in prostate cancer cells have suggested that the functional status of p53 can influence sensitivity to various chemotherapies.[5] Given that PT-112 is a platinum-based agent and its mechanism involves inducing cell stress and death, the p53 status of a tumor could be a significant determinant of response.
Comparative Performance of PT-112 and Alternatives
This section compares the available efficacy data for PT-112 with standard-of-care and alternative treatments for its primary indications.
Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Treatment | Biomarker(s) | Response Rate / Efficacy |
| PT-112 | Emerging: Calreticulin, HMGB1, p53 status | Radiographic and serum marker reductions observed in a Phase 1 study.[6] A Phase 2 study is ongoing.[2] |
| Docetaxel | Exploratory: ctDNA alterations (e.g., TP53, BRCA2), MIC-1, AGR2 | PSA response rate: ~40-73%[7][8][9][10] |
| Avelumab (PD-L1 Inhibitor) | Exploratory: PD-L1 expression, MSI status | Limited activity as monotherapy in unselected mCRPC.[11][12] In combination with SBRT, an objective response rate of 31% was observed.[13] |
Non-Small Cell Lung Cancer (NSCLC)
| Treatment | Biomarker(s) | Response Rate / Efficacy |
| PT-112 | Emerging: Calreticulin, HMGB1, p53 status | Durable partial response observed in a Phase 1 study.[6] |
| Pembrolizumab (PD-1 Inhibitor) | PD-L1 Tumor Proportion Score (TPS), Tumor Mutational Burden (TMB) | Monotherapy (PD-L1 TPS ≥50%): ORR ~48%[14] Combination with Chemo: Improved survival regardless of PD-L1 status.[15] High TMB is associated with better outcomes with monotherapy.[15][16][17][18] |
Thymic Epithelial Tumors
| Treatment | Biomarker(s) | Response Rate / Efficacy |
| PT-112 | Emerging: Calreticulin, HMGB1, p53 status | In a Phase 2 trial, 89% of evaluable patients had stable disease.[1] |
| Cisplatin + Etoposide | None established | Objective Response Rate: ~56-73%[19][20][21] |
Experimental Protocols
Immunohistochemistry (IHC) for Calreticulin and p53
Objective: To detect the expression and localization of calreticulin and p53 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Materials:
-
FFPE tissue sections (4-5 µm)
-
Primary antibodies:
-
Anti-Calreticulin antibody
-
Anti-p53 antibody (e.g., Clone DO-7)[22]
-
-
Secondary antibody (HRP-conjugated)
-
DAB chromogen kit
-
Hematoxylin counterstain
-
Antigen retrieval solution (e.g., citrate buffer pH 6.0 or EDTA pH 9.0)
-
Peroxidase blocking solution
-
Wash buffer (e.g., PBS or TBS)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol and water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in antigen retrieval solution at 95-100°C for 20-30 minutes.[23]
-
Peroxidase Block: Incubate sections with peroxidase blocking solution for 10 minutes to quench endogenous peroxidase activity.[23]
-
Primary Antibody Incubation: Apply diluted primary antibody and incubate for 60 minutes at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Apply HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Signal Detection: Apply DAB chromogen solution and incubate until desired stain intensity develops.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate slides through a graded series of ethanol and xylene, and coverslip with mounting medium.
Interpretation:
-
Calreticulin: Assess for both cytoplasmic and cell surface staining. Increased surface staining is indicative of ICD.
-
p53: Nuclear staining is typically indicative of mutant, stabilized p53.
Enzyme-Linked Immunosorbent Assay (ELISA) for HMGB1
Objective: To quantify the concentration of HMGB1 in patient serum or plasma.
Materials:
-
HMGB1 ELISA Kit (e.g., from IBL International, Invitrogen, or Elabscience)[24][25][26][27]
-
Patient serum or plasma samples
-
Microplate reader
Procedure (General Sandwich ELISA Protocol): [24]
-
Prepare Reagents: Reconstitute standards and prepare working dilutions of detection antibodies and other reagents as per the kit manufacturer's instructions.
-
Add Samples and Standards: Pipette standards and samples into the wells of the antibody-coated microplate. Incubate for 1-2 hours at 37°C.
-
Wash: Aspirate and wash the wells multiple times with the provided wash buffer.
-
Add Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1 hour at 37°C.
-
Wash: Repeat the wash step.
-
Add Enzyme Conjugate: Add streptavidin-HRP to each well and incubate for 30 minutes at 37°C.
-
Wash: Repeat the wash step.
-
Add Substrate: Add TMB substrate to each well and incubate in the dark for 15-30 minutes at 37°C.
-
Stop Reaction: Add stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of HMGB1 in the patient samples by interpolating their absorbance values on the standard curve.
Visualizations
Caption: Signaling pathway of PT-112-induced immunogenic cell death.
Caption: Experimental workflow for biomarker assessment.
References
- 1. AB016. Phase 2 clinical trial of PT-112 in patients with thymic epithelial tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer cell-selective induction of mitochondrial stress and immunogenic cell death by PT-112 in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 4. Side-by-side comparison of flow cytometry and immunohistochemistry for detection of calreticulin exposure in the course of immunogenic cell death. | Sotio [sotio.com]
- 5. p53 expression controls prostate cancer sensitivity to chemotherapy and the MDM2 inhibitor Nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of PT-112, a novel pyrophosphate-platinum immunogenic cell death inducer, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. asco.org [asco.org]
- 10. Identification of candidate biomarkers of therapeutic response to docetaxel by proteomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. urotoday.com [urotoday.com]
- 12. Avelumab in metastatic castration-resistant prostate cancer (mCRPC). - ASCO [asco.org]
- 13. tecan.com [tecan.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Durable responders in advanced NSCLC with elevated TMB and treated with 1L immune checkpoint inhibitor: a real-world outcomes analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Tumor mutational burden predicts the efficacy of pembrolizumab monotherapy: a pan-tumor retrospective analysis of participants with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cisplatin and etoposide combination chemotherapy for locally advanced or metastatic thymoma. A phase II study of the European Organization for Research and Treatment of Cancer Lung Cancer Cooperative Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. thymic.org [thymic.org]
- 21. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 22. pubcompare.ai [pubcompare.ai]
- 23. diagomics.com [diagomics.com]
- 24. Human HMGB1 ELISA Kit [ABIN6574155] - Plasma, Serum [antibodies-online.com]
- 25. ibl-international.com [ibl-international.com]
- 26. Human HMGB-1 ELISA Kit (EEL047) - Invitrogen [thermofisher.com]
- 27. Human HMGB-1(High Mobility group protein B1) ELISA Kit - Elabscience® [elabscience.com]
A Comparative Guide to BO-112 and Other RIG-I Agonists in Melanoma Models
For researchers and drug development professionals navigating the landscape of novel immunotherapies for melanoma, understanding the comparative efficacy and mechanisms of emerging treatments is paramount. This guide provides an objective comparison of BO-112, a synthetic double-stranded RNA (dsRNA), with other RIG-I agonists and alternative intratumoral therapies in melanoma models, supported by available experimental data.
Introduction to BO-112 and RIG-I Agonism
BO-112 is a synthetic dsRNA formulated with polyethylenimine that acts as a potent activator of the innate immune system.[1][2] By mimicking a viral infection, BO-112 engages multiple pattern recognition receptors (PRRs), including Toll-like receptor 3 (TLR3), melanoma differentiation-associated protein 5 (MDA5), and retinoic acid-inducible gene I (RIG-I).[3][4] This activation triggers a cascade of downstream signaling, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn "heat up" the tumor microenvironment, making it more susceptible to immune-mediated killing.[1][5]
The RIG-I signaling pathway is a key component of the innate immune response to viral RNA. Its activation within tumor cells can lead to immunogenic cell death, enhancing the presentation of tumor antigens to the adaptive immune system and promoting the infiltration and activation of cytotoxic T lymphocytes.[2][6]
RIG-I Signaling Pathway
The following diagram illustrates the canonical RIG-I signaling pathway initiated by the recognition of viral dsRNA, a mechanism mimicked by agonists like BO-112.
Caption: Simplified diagram of the RIG-I signaling pathway.
Comparative Efficacy in Melanoma Models
Preclinical Data: RIG-I Agonists
| Agent | Melanoma Model | Key Findings | Reference |
| BO-112 | B16-OVA | Intratumoral injection leads to local disease control. Synergizes with anti-PD-1 antibodies. | [7] |
| MC38 (colon, often used in immuno-oncology) | Repeated intratumoral injections prior to surgery significantly reduced liver metastasis. This effect was enhanced with systemic anti-PD-1. | [8] | |
| SLR14 | YMR1.7 (immunogenic melanoma) | Intratumoral injection significantly delayed tumor growth and extended survival. Increased infiltration of CD8+ T cells and NK cells. | [1][9] |
| B16F10 (poorly immunogenic melanoma) | Dramatically inhibited tumor growth and cured mice developed immune memory. | [9] |
Clinical Data: Intratumoral Therapies in Anti-PD-1-Resistant Melanoma
| Therapy | Trial Name (Identifier) | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| BO-112 + Pembrolizumab | SPOTLIGHT-203 (NCT04570332) | 42 patients with advanced melanoma resistant to anti-PD-1 therapy | 25% | 3.7 months | Not Reached (54% alive at 24 months) | [1][10] |
| T-VEC (Talimogene Laherparepvec) | OPTiM (Phase III) | 436 patients with unresectable stage IIIB-IV melanoma | 26.4% (vs. 5.7% for GM-CSF) | 4.1 months (vs. 2.2 months for GM-CSF) | 23.3 months (vs. 18.9 months for GM-CSF) | [5] |
| RP1 + Nivolumab | IGNYTE (NCT03767348) | 140 patients with advanced melanoma who failed prior anti-PD-1 therapy | 32.9% | Not Reported | Not Reached (63.3% alive at 2 years) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols for key studies cited in this guide.
Preclinical Murine Melanoma Model: BO-112
-
Cell Lines and Animal Models: B16-OVA melanoma cells were used. Syngeneic C57BL/6 mice were utilized for tumor implantation.[3] For metastasis studies, MC38 colon adenocarcinoma cells expressing mCherry were injected subcutaneously into C57BL/6 mice.[8]
-
Tumor Inoculation: 4 x 10^5 MC38 cells were injected subcutaneously.[8]
-
Treatment Protocol: For the neoadjuvant study, when tumors reached 50-80 mm³, mice received two intratumoral injections of 50 µg of BO-112 on days 11 and 14 post-inoculation. Systemic anti-PD-1 mAb was administered intraperitoneally on days 12 and 14. Primary tumors were surgically excised on day 18.[8]
-
Endpoint Analysis: Liver metastasis was assessed at day 42. Tumor-infiltrating lymphocytes were analyzed by flow cytometry.[8]
Preclinical Murine Melanoma Model: SLR14
-
Cell Lines and Animal Models: YMR1.7 (immunogenic) and B16F10 (poorly immunogenic) melanoma cell lines were used in C57BL/6J mice.[1][9]
-
Tumor Inoculation: 5 x 10^5 YMR1.7 cells or B16F10 cells were injected subcutaneously.[1]
-
Treatment Protocol: When tumors reached 40-80 mm³, mice received intratumoral injections of 1 mg/kg (approximately 25 µg) of SLR14 complexed with jetPEI every 3 days for a total of five doses.[1]
-
Endpoint Analysis: Tumor volume was measured regularly. Survival was monitored. Immune cell infiltration in tumors was analyzed by flow cytometry 24 hours after the third treatment.[1]
Clinical Trial: SPOTLIGHT-203 (BO-112 + Pembrolizumab)
-
Study Design: A phase II, multicenter, open-label, single-arm study.[10]
-
Patient Population: 42 patients with unresectable or metastatic stage III or IV melanoma with confirmed disease progression on a prior anti-PD-1 containing therapy.[10]
-
Treatment Protocol: Patients received intratumoral BO-112 once weekly for the first 7 weeks, then every 3 weeks. The total dose was up to 2 mg, distributed across up to 8 tumor lesions. Pembrolizumab was administered intravenously at 200 mg every 3 weeks.[10]
-
Primary Endpoint: Objective Response Rate (ORR) assessed by independent central review according to RECIST 1.1.[10]
The following diagram outlines the experimental workflow for a typical preclinical intratumoral therapy study.
Caption: Generalized workflow for preclinical evaluation of intratumoral agents.
Conclusion
BO-112 demonstrates significant promise as an intratumoral immunotherapy for melanoma, particularly in the challenging setting of anti-PD-1 resistance. Its ability to engage multiple innate immune pathways, including RIG-I, leads to a robust anti-tumor response. While direct comparative data with other RIG-I agonists in melanoma models is currently limited, the available preclinical and clinical data for agents like SLR14, T-VEC, and RP1 provide a valuable framework for understanding the potential of this therapeutic class. The favorable safety and efficacy profile of BO-112 in the SPOTLIGHT-203 trial warrants further investigation in randomized clinical trials. Future preclinical studies directly comparing different RIG-I agonists will be crucial to delineate their relative potencies and optimal applications in melanoma therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting intrinsic RIG-I signaling turns melanoma cells into type I interferon-releasing cellular antitumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intratumoral co-injection of the poly I:C-derivative BO-112 and a STING agonist synergize to achieve local and distant anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. Targeting the innate immunoreceptor RIG-I overcomes melanoma-intrinsic resistance to T cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dadun.unav.edu [dadun.unav.edu]
- 9. Intratumoral delivery of RIG-I agonist SLR14 induces robust antitumor responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
A Comparative Analysis of PT-112 and Oxaliplatin in Colorectal Cancer Xenograft Models
For Immediate Release
NEW YORK, NY – In the landscape of colorectal cancer therapeutics, the quest for agents with superior efficacy and novel mechanisms of action is paramount. This report provides a detailed comparison of PT-112, a novel platinum-pyrophosphate conjugate, and oxaliplatin, a cornerstone of colorectal cancer chemotherapy, with a focus on their performance in preclinical colorectal cancer xenograft models. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of available data on their mechanisms of action and anti-tumor activity.
Executive Summary
PT-112 and oxaliplatin, both platinum-based compounds, exhibit distinct molecular mechanisms and anti-tumor effects. While oxaliplatin primarily exerts its cytotoxic effects through the formation of DNA adducts, leading to the inhibition of DNA replication and transcription, PT-112 demonstrates a multi-faceted mechanism of action. In vitro studies on the HCT-116 human colon cancer cell line reveal that PT-112 is a potent inducer of immunogenic cell death (ICD), a process that activates an anti-tumor immune response. This is in contrast to oxaliplatin, which shows a lesser capacity for inducing ICD. Furthermore, PT-112 uniquely impacts key signaling pathways, including the gp130/JAK/STAT and NF-κB pathways, which are crucial for cancer cell survival and proliferation.
While direct head-to-head in vivo comparisons in colorectal cancer xenograft models are not yet published, this guide synthesizes available data from separate studies to provide a comparative overview of their anti-tumor activity and methodologies.
Comparative Efficacy in Colorectal Cancer Xenografts
The following table summarizes the anti-tumor efficacy of PT-112 and oxaliplatin in colorectal cancer xenograft models. It is important to note that the data for each compound are derived from separate studies and not from a direct comparative trial.
| Parameter | PT-112 | Oxaliplatin |
| Xenograft Model | HCT-116 (Human Colorectal Carcinoma) | HCT-116 (Human Colorectal Carcinoma) |
| Treatment Regimen | Data from a specific colorectal cancer xenograft study is not publicly available. | 5 mg/kg, intraperitoneally, twice weekly[1] |
| Tumor Growth Inhibition (TGI) | Not available from direct colorectal cancer xenograft studies. However, PT-112 has shown significant anti-tumor activity in other solid tumor xenograft models. | Significant tumor growth inhibition observed. For example, one study showed a reduction in tumor volume compared to control.[2] |
| Key Findings | In in vitro studies, PT-112 is a potent inducer of immunogenic cell death (ICD) and shows a distinct mechanism of action compared to oxaliplatin.[3] | Demonstrates significant anti-tumor activity in colorectal cancer xenografts, primarily through DNA damage.[2] |
Detailed Experimental Protocols
A comprehensive understanding of the experimental conditions is crucial for interpreting the efficacy data. Below are the detailed methodologies employed in representative xenograft studies for both PT-112 and oxaliplatin.
PT-112 Xenograft Protocol (General Solid Tumor Model)
While a specific protocol for a colorectal cancer xenograft study with PT-112 is not publicly available, a general methodology from a Phase 1 study in advanced solid tumors is described below.
-
Cell Line: Not specified (study included various solid tumors).
-
Animal Model: Not specified in the clinical study abstract. Preclinical models are mentioned to have been used.
-
Tumor Implantation: Not specified.
-
Treatment Administration: In the clinical trial, PT-112 was administered intravenously.[4][5]
-
Efficacy Evaluation: Tumor responses were evaluated based on RECIST 1.1 criteria in the clinical setting.[4][5]
Oxaliplatin Xenograft Protocol (HCT-116 Model)
-
Cell Line: HCT-116 human colorectal carcinoma cells.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: 5 x 106 HCT-116 cells were injected subcutaneously into the flank of each mouse.
-
Treatment Administration: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment and control groups. Oxaliplatin was administered intraperitoneally at a dose of 5 mg/kg twice a week.
-
Efficacy Evaluation: Tumor volume was measured two to three times per week using calipers. Tumor growth inhibition was calculated by comparing the average tumor volume of the treated group to the control group.
Signaling Pathways and Mechanisms of Action
The differential effects of PT-112 and oxaliplatin on cellular signaling pathways underscore their distinct mechanisms of action.
PT-112: A Multi-Pronged Attack on Cancer Cells
PT-112's mechanism extends beyond direct DNA interaction. It is a potent inducer of immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response. This is achieved through the induction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[6] In HCT-116 colon cancer cells, PT-112 has been shown to:
-
Induce greater cleavage of caspases 3, 6, and 7 compared to oxaliplatin.[3]
-
Significantly inhibit the gp130 and JAK/STAT signaling pathways.[3]
-
Reduce TNF-mediated NF-κB signaling.[3]
-
Increase the expression of p53, p16, and FasL proteins.[3]
Caption: PT-112 signaling pathway leading to tumor cell death.
Oxaliplatin: The DNA Damaging Agent
Oxaliplatin's primary mechanism of action involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to apoptosis.[2] While effective, this mechanism can also lead to resistance and side effects. In colorectal cancer, oxaliplatin has been shown to activate the mTOR signaling pathway.[7]
Caption: Oxaliplatin's primary mechanism of action.
Experimental Workflow for Xenograft Studies
The following diagram illustrates a typical workflow for conducting a comparative efficacy study of anti-cancer agents in a xenograft model.
Caption: Standard workflow for a xenograft efficacy study.
Conclusion
PT-112 represents a promising therapeutic agent for colorectal cancer with a distinct mechanism of action compared to the established chemotherapy, oxaliplatin. Its ability to induce immunogenic cell death and modulate key cancer-related signaling pathways suggests potential for improved efficacy and the ability to overcome resistance mechanisms. While direct comparative in vivo data in colorectal cancer xenografts is needed to fully assess its relative potency, the available preclinical evidence warrants further investigation of PT-112 as a novel treatment modality for colorectal cancer. Future head-to-head xenograft studies are essential to provide a definitive comparison of the anti-tumor activity of these two platinum compounds.
References
- 1. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling PT-112: A Novel Platinum Agent's Molecular Impact on Colon Cancer Cells [synapse.patsnap.com]
- 4. Phase I study of PT-112, a novel pyrophosphate-platinum immunogenic cell death inducer, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Promontory Therapeutics Presents on the Immunological Effects of PT-112 in Cancer Cell Mitochondria at SITC 2022 - BioSpace [biospace.com]
- 7. About PT-112 | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
Safety Operating Guide
Essential Safety and Disposal Protocols for Anticancer Agent 112
The proper handling and disposal of investigational anticancer compounds are paramount to ensuring the safety of laboratory personnel and the environment. Anticancer Agent 112, as a potent cytotoxic compound, requires strict adherence to established safety and disposal procedures. This document outlines the essential, step-by-step guidance for the safe management and disposal of this agent, in line with general protocols for hazardous and investigational drugs.
I. Personnel Protective Equipment (PPE) and Handling
All personnel handling this compound must receive documented training on the safe handling of cytotoxic drugs.[1][2] Standard procedure requires working in a designated area, such as a Class II biological safety cabinet or a chemical fume hood, to minimize exposure.[3]
Required Personal Protective Equipment:
-
Gloves: Double gloving with chemotherapy-approved gloves is mandatory.[4] The outer glove should be changed immediately in case of contamination.[4]
-
Gown: A disposable, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3][4]
-
Eye Protection: Safety glasses or a face shield should be used where there is a risk of splashing.[2]
-
Respiratory Protection: An N95 respirator may be necessary if there is a risk of generating aerosols or handling powders outside of a contained space.[2][3]
II. Waste Segregation and Collection
Proper segregation of waste contaminated with this compound is critical. All waste streams must be clearly labeled as "Chemotherapeutic Waste" or "Cytotoxic Waste".[5][6]
| Waste Type | Container Type | Disposal Pathway |
| Solid Waste (e.g., contaminated gloves, gowns, absorbent pads) | Yellow, leak-proof bags or containers labeled "Chemotherapeutic Waste".[5][6] | Incineration at a permitted hazardous waste facility.[7][8] |
| Sharps Waste (e.g., needles, syringes, vials) | Yellow, puncture-proof sharps container labeled "Chemo Sharps".[5] | Incineration at a permitted hazardous waste facility.[7][8] |
| Liquid Waste (e.g., unused or partially used solutions) | Black, leak-proof, hard plastic container labeled "Hazardous Chemical Waste".[9] | Collection by Environmental Health and Safety (EHS) for incineration.[3][9] |
| Empty Containers (e.g., vials that held the agent) | Discarded into a designated hazardous waste container.[7] | Incineration at a permitted hazardous waste facility.[7] |
III. Step-by-Step Disposal Procedure
The following procedure outlines the disposal of unused, partially used, and contaminated materials associated with this compound.
-
Preparation: Ensure all necessary PPE is worn correctly before handling any waste.
-
Segregation at Source: Immediately after use, segregate waste into the appropriate containers as detailed in the table above.
-
Solid Waste: Place all contaminated solid waste, such as gloves, gowns, and bench paper, into a designated yellow chemotherapeutic waste bag.[5]
-
Sharps Waste: Dispose of all needles, syringes, and vials (empty or partially used) directly into a yellow "Chemo Sharps" container.[5] Do not recap needles.[9]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated black hazardous chemical waste container.[9] Do not dispose of liquid waste down the drain.[6]
-
Container Sealing: Once a waste container is full (typically three-quarters), securely seal it.
-
Labeling: Ensure all containers are clearly labeled with "Chemotherapeutic Waste" or "Hazardous Waste" and include the name of the principal investigator and the laboratory location.[6]
-
Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until collection.
-
Waste Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[3][8]
-
Documentation: Maintain a log of all disposed investigational drug products, including quantities and dates of disposal.[7][10]
IV. Spill Management
In the event of a spill of this compound, immediate action is required to contain and clean the area.
-
Small Spills (<5 mL):
-
Large Spills (>5 mL):
-
Evacuate the area and restrict access.
-
Notify your institution's EHS department immediately.
-
If safe to do so, cover the spill with absorbent material to prevent spreading.[3]
-
V. Experimental Protocols
As "this compound" is a placeholder for an investigational compound, specific chemical deactivation protocols are not available. The primary and universally accepted method for the disposal of cytotoxic and antineoplastic agents is incineration at a licensed hazardous waste facility.[7][8] This method ensures the complete destruction of the active compound.
VI. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kingstonhsc.ca [kingstonhsc.ca]
- 3. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 4. uwyo.edu [uwyo.edu]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. web.uri.edu [web.uri.edu]
- 10. healthcare.uiowa.edu [healthcare.uiowa.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
